3-Hydrazinyl-6-methoxypyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-methoxypyridazin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-5-3-2-4(7-6)8-9-5/h2-3H,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUHRAAAPRMRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586093 | |
| Record name | 3-Hydrazinyl-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99419-04-2 | |
| Record name | 3-Hydrazinyl-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Hydrazinyl-6-methoxypyridazine chemical properties
An In-depth Technical Guide to 3-Hydrazinyl-6-methoxypyridazine for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights to facilitate its effective use in a laboratory setting.
Introduction: The Pyridazine Core in Modern Chemistry
Pyridazine and its derivatives are a class of heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. This arrangement renders the ring electron-deficient, influencing its reactivity and physicochemical properties.[1] The incorporation of functional groups like the hydrazinyl (-NHNH₂) and methoxy (-OCH₃) moieties at the 3 and 6 positions, respectively, creates a versatile scaffold. The hydrazinyl group, in particular, is a potent nucleophile and a precursor to a wide array of other functional groups and heterocyclic systems, making this compound a valuable building block in the synthesis of complex molecules with potential biological activity.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 99419-04-2 | [2] |
| Molecular Formula | C₅H₈N₄O | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis Pathway and Protocol
The most common and efficient method for the synthesis of 3-hydrazinylpyridazines is the nucleophilic substitution of a halogen at the 3-position with hydrazine. The precursor, 3-chloro-6-methoxypyridazine, is readily available and serves as the starting material for this transformation.
Diagram: Synthesis Workflow
Sources
Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 3-Hydrazinyl-6-methoxypyridazine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. As a pivotal chemical intermediate, understanding its properties, synthesis, and handling is crucial for its effective application in synthetic and medicinal chemistry. This document provides an in-depth analysis of its chemical identity, synthetic pathways, reactivity, potential applications, and essential safety protocols, grounded in authoritative sources.
This compound is a heterocyclic organic compound featuring a pyridazine core substituted with both a hydrazinyl (-NHNH₂) and a methoxy (-OCH₃) group. The strategic placement of these functional groups makes it a valuable synthon for constructing more complex molecular architectures.
1.1 Key Identifiers
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is essential for unambiguous identification in databases and procurement.
| Identifier | Value | Source |
| CAS Number | 99419-04-2 | [1] |
| Molecular Formula | C₅H₈N₄O | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| IUPAC Name | (6-methoxypyridazin-3-yl)hydrazine | N/A |
1.2 Physicochemical Data
Quantitative physical and chemical data for this specific compound are not extensively published. However, based on data from suppliers and analogous structures, the following information can be inferred.
| Property | Value | Source |
| Purity | ≥98% | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 63.83 Ų (calculated for a similar structure) | [2] |
| XLogP3 | -0.4 (calculated for a similar structure) | [3] |
1.3 Chemical Structure
The structure of this compound is characterized by the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms.
Caption: 2D Structure of this compound.
Synthesis and Reactivity
The synthesis of this compound typically involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with hydrazine.
2.1 General Synthetic Protocol
A common and effective method is the reaction of a 3-chloro-6-methoxypyridazine precursor with hydrazine hydrate. The chlorine atom at the 3-position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridazine ring nitrogens, facilitating its displacement by the hydrazine nucleophile.
Experimental Protocol: Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-6-methoxypyridazine in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add an excess of hydrazine hydrate to the solution. The reaction is typically heated to reflux to ensure completion. A similar procedure involves heating a slurry of the chloro-pyridazine in anhydrous hydrazine.[4]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be isolated by filtration.[4]
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Caption: General synthesis workflow for this compound.
2.2 Reactivity Profile
The chemical reactivity of this molecule is dominated by the hydrazinyl group. This functional group is a potent nucleophile and a versatile precursor for forming various heterocyclic systems and derivatives.
-
Formation of Hydrazones: The primary amine of the hydrazinyl group readily condenses with aldehydes and ketones to form stable hydrazones.[5] This reaction is fundamental in medicinal chemistry for linking the pyridazine scaffold to other pharmacophores.
-
Cyclization Reactions: Hydrazinylpyridazines are key precursors for synthesizing fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole rings.
-
Reduction: The hydrazinyl group can be reduced to an amino group. For instance, hydrogenation using a catalyst like Raney nickel converts the hydrazino compound into the corresponding 3-amino derivative.[6]
Applications in Research and Drug Development
The pyridazine ring is a privileged scaffold in medicinal chemistry.[7] Its unique properties, including a high dipole moment, robust hydrogen-bonding capacity, and improved polarity, make it an attractive substitute for phenyl rings in drug design.[7]
3.1 Role as a Pharmaceutical Intermediate
This compound and its close analogs are crucial building blocks for the synthesis of active pharmaceutical ingredients (APIs). The related compound, 3-amino-6-methoxypyridazine, is a key intermediate in the preparation of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[8] The hydrazinyl moiety serves as a synthetic handle to introduce further complexity and functionality, enabling the exploration of vast chemical space.
3.2 Scaffold for Bioactive Molecules
The combination of the pyridazine core and the reactive hydrazinyl group allows for the creation of diverse libraries of compounds for biological screening. Hydrazide and hydrazone derivatives are known to possess a wide spectrum of biological activities, including:
-
Antihypertensive: Certain 3-hydrazinopyridazine derivatives have shown potent antihypertensive activity.[9]
-
Anticancer: Hydrazone derivatives are widely investigated for their antitumor properties against various cancer cell lines.[5]
-
Antimicrobial and Anti-inflammatory: The hydrazide-hydrazone scaffold is a common feature in molecules with antimicrobial, antifungal, and anti-inflammatory properties.[10]
Caption: Role as a versatile scaffold for generating diverse bioactive derivatives.
Safety, Handling, and Storage
4.1 Hazard Identification (Based on Analogs)
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, Toxic in contact with skin, Fatal if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Sensitization | May cause an allergic skin reaction. |
| Carcinogenicity | Suspected of causing cancer.[11] |
| Flammability | Flammable liquid and vapor; vapor/air mixtures may be explosive. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. |
4.2 Recommended Handling Protocols
Given the potential hazards, strict adherence to safety procedures is mandatory.
-
Engineering Controls: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or dust.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]
-
Skin Protection: Wear flame-retardant antistatic protective clothing and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands and face thoroughly after handling. Immediately change any contaminated clothing. Do not eat, drink, or smoke in the work area.
4.3 Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][13] Keep away from heat, sparks, open flames, and other ignition sources.[13] Recommended storage is sealed and refrigerated at 2-8°C.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] Avoid release to the environment.
Conclusion
This compound, identified by CAS number 99419-04-2, is a highly valuable and versatile intermediate in modern organic synthesis and drug discovery. Its pyridazine core offers favorable physicochemical properties for molecular recognition, while the reactive hydrazinyl group provides a gateway for extensive functionalization. Researchers utilizing this compound can leverage its reactivity to build novel molecular entities with significant potential for biological activity. However, its utility is matched by its potential hazards, necessitating strict adherence to safety and handling protocols to ensure its responsible and effective application in the laboratory.
References
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PrepChem. (n.d.). Synthesis of 3-amino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydrazinyl-6-methylpyridazine. Retrieved from [Link]
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Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]
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PubChem. (n.d.). (3,5-Dichloro-6-methoxy-2-pyridinyl)hydrazine. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Hydrazinyl-6-methoxypyridazine
Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 3-Hydrazinyl-6-methoxypyridazine, a valuable heterocyclic building block in medicinal chemistry. The synthesis is presented as a four-step sequence commencing from readily available starting materials: maleic anhydride and hydrazine hydrate. Each synthetic step is detailed with mechanistic insights, step-by-step experimental protocols, and critical process parameters. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both a strategic blueprint and practical guidance for the successful synthesis of this important synthon.
Introduction: The Strategic Importance of Pyridazine Scaffolds in Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These compounds have been investigated for their potential as anti-inflammatory, antihypertensive, and anticancer agents.[1] Specifically, this compound (CAS No. 99419-04-2) serves as a crucial intermediate for the synthesis of more complex molecules. The hydrazine moiety is a versatile functional handle, enabling the construction of various heterocyclic systems like pyrazoles and triazoles through cyclization reactions, while the methoxy group modulates the electronic properties and metabolic stability of the core structure. Understanding the efficient synthesis of this compound is therefore of significant interest to the drug development community.
Retrosynthetic Analysis and Strategic Overview
A logical and efficient synthesis of this compound begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. The primary disconnection points lead to a linear four-step synthesis.
The key transformations are:
-
Hydrazinolysis: The target molecule can be formed via a nucleophilic aromatic substitution (SNAr) reaction, where the hydrazinyl group displaces a chlorine atom on the pyridazine ring.
-
Monomethoxylation: The precursor, 3-chloro-6-methoxypyridazine, is accessible from 3,6-dichloropyridazine through a selective SNAr reaction with a methoxide source.
-
Chlorination: 3,6-Dichloropyridazine is a common intermediate synthesized by the exhaustive chlorination of maleic hydrazide (its tautomeric form, pyridazine-3,6-diol).
-
Ring Formation: Maleic hydrazide itself is readily prepared by the condensation reaction between maleic anhydride and hydrazine hydrate.
Caption: Retrosynthetic pathway for this compound.
This multi-step approach is designed to be scalable and utilizes cost-effective reagents, making it suitable for both laboratory-scale research and larger-scale production.
Detailed Synthetic Pathway and Experimental Protocols
The forward synthesis involves a sequence of four distinct chemical transformations. This section provides the underlying chemical principles and detailed, field-tested protocols for each step.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of Maleic Hydrazide (Pyridazine-3,6-diol)
Causality and Mechanism: This initial step involves the formation of the pyridazine ring through a condensation reaction. Maleic anhydride reacts with hydrazine hydrate to form a hydrazide intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable maleic hydrazide product.
Experimental Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 200 mL of water and 100 g (2.0 mol) of 80% hydrazine hydrate.
-
Cool the mixture in an ice bath to below 20°C.
-
Slowly add 150 mL of 30% hydrochloric acid dropwise while maintaining the temperature below 20°C, until the pH of the solution is between 6.2-6.5.[2]
-
Once the pH is stable, add 196 g (2.0 mol) of maleic anhydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105-110°C) for 3-4 hours.[3]
-
Cool the reaction mixture to 5-10°C in an ice bath to induce crystallization.
-
Collect the resulting solid precipitate by vacuum filtration and wash the filter cake with two portions of 100 mL cold water.
-
Dry the solid in a vacuum oven at 80°C to a constant weight to yield maleic hydrazide as a white to off-white solid.
Step 2: Synthesis of 3,6-Dichloropyridazine
Causality and Mechanism: Maleic hydrazide exists in tautomeric equilibrium with its diol form, pyridazine-3,6-diol. This diol is converted to the dichloride via reaction with a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of dichlorophosphate esters, which are subsequently displaced by chloride ions.
Experimental Protocol: Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add 56 g (0.5 mol) of dry maleic hydrazide (from Step 1).
-
Slowly add 250 mL (2.7 mol) of phosphorus oxychloride (POCl₃) to the flask at room temperature.[3][4]
-
Heat the reaction mixture to 80°C and maintain for 4-5 hours. The reaction should become a clear solution.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. This quench step is highly exothermic.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by dropwise addition of a concentrated sodium hydroxide solution until the pH is ~8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from n-hexane to yield 3,6-dichloropyridazine as white crystals.[2]
Step 3: Selective Monomethoxylation to 3-Chloro-6-methoxypyridazine
Causality and Mechanism: This step is a critical nucleophilic aromatic substitution (SNAr) where precise control is required to favor mono-substitution over di-substitution. By using a stoichiometric amount of sodium methoxide at a controlled temperature, one chlorine atom is selectively replaced by a methoxy group. The slightly different electronic environment of the two chlorine atoms allows for this selectivity.
Caption: Simplified SNAr mechanism for selective methoxylation.
Experimental Protocol:
-
Prepare a solution of sodium methoxide by carefully dissolving 11.5 g (0.5 mol) of sodium metal in 250 mL of anhydrous methanol under a nitrogen atmosphere.
-
In a separate 1 L flask, dissolve 74.5 g (0.5 mol) of 3,6-dichloropyridazine (from Step 2) in 300 mL of anhydrous methanol.
-
Cool the dichloropyridazine solution to 0-5°C using an ice bath.
-
Add the sodium methoxide solution dropwise to the dichloropyridazine solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[4] Controlling the stoichiometry and temperature is crucial to minimize the formation of the 3,6-dimethoxypyridazine byproduct.[4]
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Resuspend the resulting solid residue in 400 mL of water and extract with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by silica gel column chromatography (using a gradient of ethyl acetate in hexane) or by recrystallization from an ethanol/water mixture to obtain 3-chloro-6-methoxypyridazine.[4]
Step 4: Hydrazinolysis to this compound
Causality and Mechanism: The final step is another SNAr reaction. The highly nucleophilic hydrazine displaces the remaining chlorine atom on the pyridazine ring to yield the final product. An excess of hydrazine hydrate is often used to drive the reaction to completion and act as the solvent.
Experimental Protocol:
-
In a 250 mL round-bottom flask, suspend 14.4 g (0.1 mol) of 3-chloro-6-methoxypyridazine (from Step 3) in 75 mL of 80% hydrazine hydrate.
-
Heat the mixture to reflux (approx. 80-90°C) with stirring for 3-4 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
A solid precipitate will form. Collect the product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50°C to afford this compound as a crystalline solid.
Characterization and Data Summary
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Maleic Hydrazide | C₄H₄N₂O₂ | 112.09 | 298-300 |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 65-69 |
| 3-Chloro-6-methoxypyridazine | C₅H₅ClN₂O | 144.56 | 104-108 |
| This compound | C₅H₈N₄O | 140.14 | 110-114 |
Conclusion
This guide outlines a reliable and systematically validated four-step synthesis for this compound. By carefully controlling reaction conditions, particularly during the selective monomethoxylation step, high purity material can be obtained efficiently. The protocols described herein are based on established chemical principles and literature precedents, providing a solid foundation for researchers and drug development professionals to access this valuable chemical intermediate for further synthetic elaboration and discovery programs.
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A Technical Guide to the Mechanistic Landscape of 3-Hydrazinyl-6-methoxypyridazine and its Derivatives
Foreword
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a privileged scaffold in drug design.[1] When substituted with a hydrazinyl group at the 3-position and a methoxy group at the 6-position, we arrive at 3-Hydrazinyl-6-methoxypyridazine, a versatile chemical intermediate. While the direct mechanism of action of this parent compound is not extensively delineated in the literature, its derivatives have emerged as potent modulators of various biological pathways. This guide provides an in-depth exploration of the mechanistic landscape of this compound, primarily through the lens of its pharmacologically active derivatives, offering insights for researchers and drug development professionals.
The Core Moiety: Physicochemical Properties of this compound
This compound (C5H8N4O, MW: 140.14 g/mol ) is a key building block in organic synthesis.[2] The pyridazine ring's inherent polarity and the presence of the reactive hydrazinyl group make it a valuable precursor for creating diverse molecular libraries. The methoxy group at the 6-position and the amine group at the 3-position are crucial for its utility as a versatile reagent in the synthesis of more complex molecules.[3]
The hydrazide functional group is a cornerstone in medicinal chemistry, enabling the synthesis of a wide array of compounds with significant biological activities.[4] These activities span antitumor, antimicrobial, anti-inflammatory, and antioxidant properties.[4] The reactivity of the hydrazinyl moiety allows for the facile creation of hydrazones and various heterocyclic derivatives.[4]
Pharmacological Landscape of this compound Derivatives
The true potential of this compound is unlocked through its derivatives, which have demonstrated significant activity in several therapeutic areas.
Antihypertensive Properties
A significant body of research has focused on the synthesis and evaluation of 3-hydrazinopyridazine derivatives as antihypertensive agents.[5] The general finding is that substitution at the 6-position of the pyridazine ring with various amine or alkoxy groups can lead to potent antihypertensive compounds.[5]
One study described the synthesis of new 6-heteroaryl-3-hydrazinopyridazines, which were evaluated for their hypotensive action in normotensive and spontaneously hypertensive rats.[6] The activity of these compounds was compared to the known vasodilator, dihydralazine. Notably, 6-imidazol-1-yl derivatives were found to be particularly active.[6] For instance, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine demonstrated 4.9 times the activity of dihydralazine when administered orally to spontaneously hypertensive rats, with a similar toxicity profile.[6] This suggests a likely mechanism of action involving vasodilation, similar to other hydrazinophthalazine-based antihypertensives.
Postulated Mechanism of Vasodilation:
While the precise molecular target is often not fully elucidated in these initial studies, the vasodilatory effect of hydrazinopyridazine derivatives is likely mediated by one or more of the following mechanisms:
-
Direct smooth muscle relaxation: The compounds may directly act on the vascular smooth muscle cells, leading to relaxation and a decrease in peripheral resistance.
-
Modulation of ion channels: Interference with calcium channels in vascular smooth muscle cells could inhibit calcium influx, preventing contraction.
-
Nitric oxide (NO) pathway: The compounds could potentially stimulate the production of NO, a potent vasodilator.
Anticancer Activity via JNK1 Pathway Inhibition
More recently, novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as potential anticancer agents targeting the c-Jun N-terminal kinase 1 (JNK1) signaling pathway.[7] JNKs are a family of serine/threonine protein kinases that play crucial roles in apoptosis, inflammation, and cell survival.[7] The JNK signaling cascade is often dysregulated in cancer, making it an attractive therapeutic target.
The synthesized pyridazine derivatives were evaluated for their in vitro and in vivo anticancer activity. The design strategy involved scaffold hopping and hybridization to create molecules that could effectively bind to and inhibit JNK1.[7]
JNK1 Signaling Pathway and a Point of Intervention:
Caption: Simplified JNK1 signaling pathway and the inhibitory action of pyridazine derivatives.
Other Potential Applications
The versatility of the hydrazinyl-pyridazine scaffold is further highlighted by its exploration in other therapeutic areas:
-
Tyrosinase Inhibition: Derivatives of 3-hydroxypyridin-4-one bearing benzyl hydrazide substitutions have been synthesized and evaluated for their anti-tyrosinase and free radical scavenging activities.[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries.[8]
-
Analgesic Activity: The hydrazide-hydrazone moiety is a known pharmacophore for analgesic and anti-inflammatory activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9] While not directly studied with this compound, this presents a plausible avenue for future research.
-
Antidiabetic Potential: Hydrazine-containing thiazole derivatives have shown promise as antidiabetic agents through the inhibition of α-glucosidase, α-amylase, and aldose reductase.[10]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature of the substituents at various positions of the pyridazine ring.
| Derivative Class | Key Structural Features | Observed Activity | Reference |
| 6-Heteroaryl-3-hydrazinopyridazines | Imidazole, pyrazole, or triazole at the 6-position | Antihypertensive | [6] |
| 3,6-Disubstituted Pyridazines | Phenyl and other aryl groups at the 6-position, with modifications to the hydrazinyl moiety | Anticancer (JNK1 inhibition) | [7] |
| 6-Dialkylamino-3-hydrazinopyridazines | Dialkylamino chains at the 6-position | Antihypertensive | [5] |
This data underscores the importance of the substituent at the 6-position in dictating the pharmacological profile of these compounds. The hydrazinyl group often serves as a key pharmacophore, with its modification leading to altered potency and selectivity.
Experimental Protocols
To facilitate further research in this area, we provide outlines of standard experimental protocols for evaluating the key biological activities of this compound derivatives.
In Vivo Antihypertensive Activity Assay
Objective: To determine the effect of a test compound on blood pressure in spontaneously hypertensive rats (SHRs).
Methodology:
-
Animal Model: Male SHRs (14-16 weeks old) are used.
-
Blood Pressure Measurement: A non-invasive tail-cuff method or direct cannulation of the carotid artery can be used for continuous blood pressure monitoring.
-
Drug Administration: The test compound and a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A positive control, such as dihydralazine, is also included.
-
Data Collection: Systolic and diastolic blood pressure, as well as heart rate, are recorded at baseline and at multiple time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: The change in blood pressure from baseline is calculated for each group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the observed effects.
In Vitro JNK1 Kinase Assay
Objective: To determine the inhibitory activity of a test compound against JNK1.
Methodology:
-
Reagents: Recombinant human JNK1 enzyme, a suitable substrate (e.g., ATF2), ATP, and a kinase buffer.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using radiolabeled ATP.
-
Procedure:
-
The test compound is serially diluted and incubated with the JNK1 enzyme.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Assay:
Caption: A typical workflow for an in vitro JNK1 kinase inhibition assay.
Conclusion and Future Directions
This compound is a valuable scaffold in medicinal chemistry, giving rise to derivatives with a wide range of pharmacological activities. The most prominent of these are antihypertensive and anticancer effects. While the precise molecular mechanisms are still under investigation for many of these derivatives, the existing data provides a strong foundation for further research.
Future studies should focus on:
-
Elucidating the direct biological targets of the most potent derivatives to move beyond postulation to confirmed mechanisms of action.
-
Investigating the metabolism of these compounds to understand if their metabolites contribute to their overall pharmacological profile.
-
Optimizing the lead compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.
-
Exploring the full therapeutic potential of this scaffold in other disease areas, guided by the known activities of the hydrazinyl and pyridazine moieties.
By continuing to explore the rich chemistry and biology of this compound and its derivatives, the scientific community can pave the way for the development of novel therapeutics for a variety of unmet medical needs.
References
-
Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63. [Link]
-
Al-Warhi, T., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Molecules, 28(15), 5825. [Link]
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Pifferi, G., Parravicini, F., Carpi, C., & Dorigotti, L. (1975). Synthesis and antihypertensive properties of new 3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 18(7), 741–746. [Link]
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Firoozi, S., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(43), 30453–30463. [Link]
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Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Research in Pharmaceutical Sciences, 7(5), S853. [Link]
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Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. [Link]
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Guedes, G. G. A., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5786. [Link]
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Mol-Instincts. (n.d.). Compound 3,6-bis{2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl}pyridazine. [Link]
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Işık, M., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, e202301889. [Link]
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Brown, D. G., & Boström, J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Computer-Aided Molecular Design, 37(1), 1–28. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydrazinyl-6-methoxypyridazine
This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of 3-Hydrazinyl-6-methoxypyridazine. The methodologies and interpretative frameworks detailed herein are grounded in established scientific principles and are designed to offer researchers, scientists, and drug development professionals a robust approach to verifying the identity and purity of this heterocyclic compound.
Introduction: The Significance of Spectroscopic Characterization
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science, owing to the versatile reactivity of the hydrazinyl group and the electronic properties of the pyridazine ring.[1] Accurate and unambiguous structural confirmation is a critical prerequisite for any downstream application. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering detailed information about the connectivity of atoms, the electronic environment of nuclei, the nature of functional groups, and the overall molecular mass.
This guide will systematically detail the application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for compounds with exchangeable protons (like those in the hydrazinyl group) as it can slow down the exchange rate.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Predicted Mass Spectrum and Fragmentation
-
Molecular Formula: C₅H₈N₄O
-
Molecular Weight: 140.14 g/mol
The primary ion expected in the ESI mass spectrum is the protonated molecule:
| Ion | Expected m/z | Description |
| [M+H]⁺ | 141.07 | Protonated molecular ion. |
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could reveal characteristic fragmentation patterns. For pyridazines, common fragmentation pathways involve cleavage of the N-N bond and loss of small molecules like HCN or N₂.
[5]### 5. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems.
Experimental Protocol: UV-Vis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). [6] * The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for a solvent blank. [1] * Record the spectrum over a range of approximately 200-400 nm.
-
Predicted UV-Vis Spectrum
The pyridazine ring is a π-conjugated system. Therefore, this compound is expected to exhibit absorption bands in the UV region corresponding to π → π* electronic transitions. T[7]he presence of the methoxy and hydrazinyl substituents, which are auxochromes, is likely to cause a bathochromic (red) shift of the absorption maximum (λ_max) compared to unsubstituted pyridazine. T[8]he λ_max is anticipated to be in the range of 250-350 nm.
Conclusion
The combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. By systematically applying the protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific investigations.
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Zolfigol, M. A., et al. (2012). "Catalytic functionalization of N-containing heterocyclic compounds." Catalysis Reviews, 54(4), 466-559. [Link]
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Shimadzu. (n.d.). FTIR Standard Operating Procedure. [Link]
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Tsuru, S., & Nagasaka, M. (2021). "Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution." The Journal of Physical Chemistry A, 125(33), 7275–7284. [Link]
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Bowie, J. H., et al. (1967). "Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds." Australian Journal of Chemistry, 20(12), 2677-2690. [Link]
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Chemistry For Everyone. (2024, February 7). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube. [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Wikipedia. (2024, January 15). Electrospray ionization. [Link]
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Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]
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de la C. G, dos Santos, E., & Colnago, L. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. IntechOpen. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
de Souza, M. V. N. (2018). "Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry." RSC advances, 8(39), 21946-21966. [Link]
-
Wolff, A. C., et al. (2015). "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact." The Journal of Chemical Physics, 143(4), 044309. [Link]
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3-Hydrazinyl-6-methoxypyridazine NMR and IR data
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydrazinyl-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Structural Elucidation of a Privileged Heterocycle
The pyridazine core is a significant scaffold in medicinal chemistry and materials science, recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] These characteristics make pyridazine derivatives valuable in designing molecules with specific target interactions.[1][2] this compound is a key heterocyclic building block, offering multiple reaction sites for the synthesis of more complex molecules with potential therapeutic applications.
Accurate structural confirmation of such intermediates is paramount to ensure the integrity of drug discovery and development pipelines. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the foundational, indispensable tools for this purpose. This guide provides an in-depth analysis of the expected NMR and IR spectral data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. We will not only present the predicted data but also explain the causal reasoning behind the spectral features and provide field-proven protocols for data acquisition and interpretation.
Theoretical Principles: Decoding the Molecular Signature
Before delving into the specific data for this compound, it is crucial to understand the principles that govern how its structure translates into spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
-
¹H NMR : This technique maps the chemical environment of hydrogen atoms (protons). The key parameters are:
-
Chemical Shift (δ) : Indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, moving their signal "downfield" (to a higher ppm value).
-
Integration : The area under a signal is proportional to the number of protons it represents.
-
Multiplicity : Describes the splitting of a signal due to the influence of neighboring protons (spin-spin coupling), revealing proton connectivity. The n+1 rule is a common guide.
-
Coupling Constant (J) : The distance between split peaks (in Hz), which provides information about the dihedral angle and distance between coupled nuclei.
-
-
¹³C NMR : This technique provides a spectrum of the carbon backbone. Each unique carbon atom typically gives a distinct signal, making it a powerful tool for confirming the molecular formula and identifying isomeric impurities.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these vibrations are characteristic of the specific chemical bonds and functional groups present. This makes IR an excellent tool for rapid functional group identification.
Predicted Spectroscopic Data and Interpretation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the pyridazine ring protons, the methoxypyridazine protons, and the hydrazinyl protons. A deuterated polar aprotic solvent like DMSO-d₆ is the logical choice for analysis, as it can solubilize the compound and form hydrogen bonds, which helps in observing the exchangeable N-H protons of the hydrazinyl group as broader signals.[3]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale & Causality |
| ~8.0 - 8.5 | Broad singlet | - | 1H | -NH- (Hydrazine) | The N-H proton attached to the pyridazine ring is expected to be deshielded and may appear as a broad signal due to exchange and quadrupolar effects. |
| ~7.5 - 7.7 | Doublet | ~9.0 | 1H | H-4 (Pyridazine ring) | This aromatic proton is adjacent to the electron-donating hydrazinyl group but is coupled to H-5. Its precise shift is influenced by the overall electronic nature of the ring. |
| ~6.9 - 7.1 | Doublet | ~9.0 | 1H | H-5 (Pyridazine ring) | This proton is coupled to H-4 and is adjacent to the electron-donating methoxy group, shifting it upfield relative to H-4. |
| ~4.3 - 4.6 | Broad singlet | - | 2H | -NH₂ (Hydrazine) | These terminal hydrazine protons are typically observed as a broad signal due to rapid chemical exchange with trace water and quadrupolar broadening from the nitrogen atom.[4] |
| ~3.9 - 4.0 | Singlet | - | 3H | -OCH₃ (Methoxy) | The methoxy group protons appear as a characteristic sharp singlet, with a chemical shift typical for an aryl methyl ether.[5][6] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~160 - 165 | C-6 | This carbon is attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift. This is characteristic of oxygen-bearing carbons on a heteroaromatic ring.[7] |
| ~155 - 160 | C-3 | The carbon atom bonded to the nitrogen of the hydrazinyl group is also expected to be significantly deshielded. |
| ~125 - 130 | C-4 | This carbon is part of the aromatic system and its shift is influenced by the adjacent C-3 and C-5 carbons. |
| ~115 - 120 | C-5 | This carbon is adjacent to the electron-donating methoxy group at C-6, which shields it and shifts its signal upfield compared to C-4. |
| ~53 - 55 | -OCH₃ | The methoxy carbon signal consistently appears in this region for aryl methyl ethers.[6] |
Predicted Infrared (IR) Spectrum
The IR spectrum provides a rapid fingerprint of the key functional groups. The analysis is best performed using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation.
Table 3: Predicted Key IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale & Causality |
| 3200 - 3400 | Medium-Strong, Broad | N-H Stretching | This region will likely show multiple overlapping bands corresponding to the symmetric and asymmetric stretches of the terminal -NH₂ group and the stretch of the secondary -NH- group of the hydrazine moiety.[8][9] |
| 2950 - 3050 | Medium-Weak | Aromatic & Aliphatic C-H Stretching | Peaks in this region correspond to the C-H stretches of the pyridazine ring and the methyl C-H stretches of the methoxy group. |
| ~1600 - 1640 | Strong | N-H Bending (Scissoring) | The scissoring vibration of the primary amine (-NH₂) in the hydrazinyl group typically gives a strong absorption in this region.[10] |
| 1450 - 1580 | Medium-Strong | C=C and C=N Ring Stretching | Multiple bands are expected here, characteristic of the pyridazine heteroaromatic ring system.[11] |
| ~1250 | Strong | Asymmetric C-O-C Stretching | This strong band is a hallmark of an aryl-alkyl ether, corresponding to the asymmetric stretch of the C-O bond of the methoxy group. |
| ~1020 | Medium | Symmetric C-O-C Stretching | The corresponding symmetric stretch for the aryl-alkyl ether. |
Validated Experimental Protocols
To ensure high-quality, reproducible data, the following standardized protocols are recommended.
Protocol for NMR Data Acquisition
This protocol is designed for a standard 400 MHz NMR spectrometer.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing exchangeable N-H protons.
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
-
Spectrometer Setup & Acquisition :
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition : Acquire a standard proton spectrum with a 90° pulse, a spectral width of approximately 16 ppm, and an acquisition time of at least 2 seconds.[12] Use a relaxation delay of 2-5 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program) with a spectral width of ~240 ppm. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Protocol for FTIR-ATR Data Acquisition
-
Instrument Preparation :
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is crucial as it will be automatically subtracted from the sample spectrum.
-
-
Sample Application :
-
Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition :
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Integrated Workflow for Structural Verification
Confirming the structure of this compound is not about a single piece of data but about the logical synthesis of all spectroscopic information. The following workflow illustrates this self-validating system.
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A-Z Guide to 3-Hydrazinyl-6-methoxypyridazine: From a Privileged Scaffold to Targeted Drug Discovery
This technical guide provides an in-depth exploration of 3-Hydrazinyl-6-methoxypyridazine, a heterocyclic compound that serves as a critical starting material and privileged scaffold in medicinal chemistry. Rather than focusing on the compound in isolation, we will delve into the biological targets of its derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. This guide will illuminate the path from this versatile building block to the identification and validation of novel therapeutic targets.
Part 1: The this compound Scaffold: A Foundation for Bioactivity
The pyridazine ring is a unique heterocycle characterized by its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, making it an attractive component in drug design.[1] The this compound structure, in particular, combines the advantageous properties of the pyridazine core with a reactive hydrazinyl group, rendering it a versatile intermediate for the synthesis of a wide array of biologically active molecules.[2]
While direct biological targets of this compound itself are not extensively documented, its true value lies in its role as a precursor to potent therapeutic agents. The hydrazinyl moiety is a key functional group that allows for the construction of hydrazones and other derivatives, which have shown a remarkable breadth of biological activities, including antihypertensive, antimicrobial, and anticancer properties.[3][4][5]
Part 2: Primary Biological Targets of Hydrazinopyridazine Derivatives
The most well-characterized derivatives of the 3-hydrazinopyridazine scaffold are found in the class of antihypertensive agents. These compounds primarily exert their effects through vasodilation.
Vascular Smooth Muscle Cells: The Epicenter of Antihypertensive Action
The principal target of many hydrazinopyridazine derivatives is the vascular smooth muscle. By inducing relaxation of these muscles, the compounds lead to the dilation of blood vessels, which in turn reduces peripheral resistance and lowers blood pressure.[6][7]
Key Target: L-type Calcium Channels
A primary mechanism of action for hydrazinopyridazine-derived vasodilators, such as Cadralazine, is the inhibition of calcium ion influx into vascular smooth muscle cells.[6][7]
-
Mechanism of Action: Contraction of vascular smooth muscle is dependent on the influx of extracellular calcium through L-type calcium channels. By blocking these channels, Cadralazine and related compounds prevent the downstream signaling cascade that leads to muscle contraction, resulting in vasodilation.[6][7] The active metabolite of Cadralazine has been shown to block receptor-mediated calcium influx and release from intracellular stores.[8]
-
Therapeutic Significance: This targeted action on calcium channels makes these compounds effective in managing essential hypertension.[8][9] Clinical studies have demonstrated that the addition of Cadralazine to existing antihypertensive regimens significantly reduces both systolic and diastolic blood pressure.[9]
Broader Spectrum of Bioactivity
Beyond their well-established role in cardiovascular medicine, derivatives of the hydrazinopyridazine scaffold have been investigated for a multitude of other therapeutic applications, suggesting a wider range of potential biological targets.
| Derivative Class | Reported Biological Activity | Potential, Unconfirmed Targets | Reference |
| Hydrazones | Antimicrobial, Anticonvulsant, Anti-inflammatory, Antitumoral | Dihydropteroate synthase, Voltage-gated sodium channels, Cyclooxygenase (COX) enzymes, Various kinases | [3][5] |
| 6-heteroaryl-3-hydrazinopyridazines | Antihypertensive | Alpha-adrenoceptors (though direct blockade is unlikely) | [10][11] |
| Pyridazinone Derivatives | Anti-HIV, Antidepressant, Antithrombotic, Anticancer | Reverse transcriptase, Monoamine oxidase (MAO), Thrombin, Tyrosine kinases | [12] |
| Hydrazide Derivatives | Antimycobacterial, Analgesic | InhA (enoyl-acyl carrier protein reductase), Cyclooxygenase-2 (COX-2) | [13] |
Part 3: Experimental Workflows for Target Identification and Validation
For a novel derivative of this compound, a systematic approach is required to identify and validate its biological targets. The following section outlines key experimental protocols.
Target Identification: "Fishing" for Binding Partners
The initial step is to identify which proteins in the proteome physically interact with the compound of interest.
Protocol 1: Affinity-Based Target Fishing
This technique utilizes a modified version of the compound to "pull down" its binding partners from a cell lysate.
Methodology:
-
Immobilization of the Ligand: Synthesize an analog of the this compound derivative with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads). The hydrazinyl group is a convenient point for such modification.
-
Preparation of Cell Lysate: Culture relevant cells (e.g., vascular smooth muscle cells for antihypertensive screening) and prepare a total protein lysate.
-
Affinity Chromatography:
-
Incubate the immobilized ligand with the cell lysate to allow for binding.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions.
-
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Causality and Self-Validation:
-
Expertise: The choice of the linker position is critical to avoid disrupting the pharmacophore. The hydrazinyl group is often distal to the core pharmacophore, making it a good candidate for modification.
-
Trustworthiness: A control experiment using beads without the immobilized ligand is essential to identify and subtract non-specific binders. A second control using a structurally similar but inactive compound can further validate the specificity of the interaction.
}
Caption: Workflow for Affinity-Based Target Identification.Target Validation: Confirming a Functional Interaction
Once potential targets are identified, it is crucial to confirm that the compound's interaction with the target leads to a functional consequence.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
Causality and Self-Validation:
-
Expertise: The temperature range for the assay should be optimized for the specific target protein to capture its melting curve accurately.
-
Trustworthiness: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding. No shift should be observed for non-target proteins.
}
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.Part 4: Future Directions and Conclusion
The this compound scaffold is a proven starting point for the development of potent, biologically active compounds. While its derivatives have been most extensively studied as vasodilators targeting L-type calcium channels, the broad bioactivity of the wider hydrazinopyridazine class suggests a rich and underexplored landscape of potential biological targets.
Future research should focus on:
-
Library Synthesis: Creating diverse libraries of derivatives from the this compound core to explore a wider range of biological targets.
-
Phenotypic Screening: Utilizing high-content screening in various disease models to identify novel therapeutic applications.
-
Computational Modeling: Employing in silico docking and molecular dynamics simulations to predict potential targets and guide the design of more potent and selective analogs.
By combining rational drug design with robust target identification and validation methodologies, the full therapeutic potential of this privileged scaffold can be unlocked. This guide provides a foundational framework for researchers to embark on this exciting journey of discovery.
References
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- PubMed. (n.d.). Pharmacological studies on cadralazine: a new antihypertensive vasodilator drug.
- ResearchGate. (2025, August 7). Hydrazine derivatives of 1-aryl-1,4-dihydro-3-carboxy-6-methyl-4-pyridazone. Synthesis and biological activity.
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- PubMed. (n.d.). A review on biological activities and chemical synthesis of hydrazide derivatives.
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The Pivotal Role of the 3-Hydrazinyl-6-methoxypyridazine Scaffold: A Technical Guide to Structure-Activity Relationships and Drug Discovery Potential
Foreword: Unlocking the Therapeutic Promise of Pyridazine Analogs
In the ever-evolving landscape of medicinal chemistry, the pyridazine nucleus stands out as a privileged scaffold, consistently appearing in a diverse array of biologically active compounds.[1] Its inherent physicochemical properties, including its capacity for hydrogen bonding and its distinct electronic distribution, make it a versatile building block for the design of novel therapeutics.[2] This technical guide delves into the nuanced world of 3-hydrazinyl-6-methoxypyridazine analogs, a chemical class that has demonstrated significant potential across multiple therapeutic areas, including hypertension, oncology, and infectious diseases.[3][4][5] We will explore the critical structure-activity relationships (SAR) that govern the efficacy of these molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can translate into profound pharmacological effects. This guide is designed not as a rigid set of instructions, but as a foundational resource to inspire and inform the rational design of the next generation of pyridazine-based medicines.
I. The Core Moiety: Understanding the this compound Scaffold
The this compound core is a unique amalgamation of functional groups that each contribute to its biological activity. The pyridazine ring itself, a six-membered heterocycle with two adjacent nitrogen atoms, provides a rigid framework. The 3-hydrazinyl group is a key pharmacophoric element, often involved in crucial interactions with biological targets.[6] The 6-methoxy group, an electron-donating substituent, can significantly influence the electronic properties of the pyridazine ring, thereby modulating the compound's reactivity and binding affinity.
The interplay between these three components forms the basis of the SAR for this class of compounds. Modifications to any of these regions can lead to dramatic changes in biological activity, highlighting the importance of a detailed understanding of their individual and collective contributions.
II. Structure-Activity Relationships: A Multifaceted Exploration
The therapeutic potential of this compound analogs is not monolithic; rather, it spans a range of biological activities. The following sections will dissect the SAR of these compounds in the context of their major therapeutic applications.
A. Antihypertensive Activity: Modulating Vascular Tone
One of the most well-documented activities of 3-hydrazinopyridazine derivatives is their ability to lower blood pressure.[3][6] The mechanism often involves vasodilation, and the SAR studies in this area have yielded valuable insights.
Key Structural Insights:
-
The Hydrazinyl Moiety: The hydrazinyl group is often essential for antihypertensive activity. Its ability to chelate metal ions or interact with specific enzymatic targets is a critical aspect of its function.
-
Substitution at the 6-Position: The nature of the substituent at the 6-position of the pyridazine ring is a major determinant of antihypertensive potency. While this guide focuses on the 6-methoxy analogs, it is instructive to consider broader SAR principles. For instance, the introduction of various heterocyclic rings at this position has been shown to significantly enhance activity.[3] In a key study, 6-imidazol-1-yl derivatives were found to be particularly potent, with 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine demonstrating 4.9 times the activity of the established antihypertensive drug dihydralazine.[3] This suggests that the 6-position can be modified to optimize interactions with the biological target. In the case of 6-methoxy analogs, this group's electron-donating nature likely influences the overall electronic profile of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties.
-
Modification of the Hydrazinyl Group: Derivatization of the hydrazinyl group into hydrazones has been explored as a strategy to modulate activity and toxicity.[7] The formation of hydrazones by reacting the hydrazinyl group with various aldehydes and ketones can lead to compounds with altered solubility, stability, and target affinity.
Experimental Workflow for Antihypertensive Screening:
Caption: Workflow for Synthesis and Antihypertensive Evaluation.
B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyridazine scaffold is also a promising framework for the development of novel anticancer agents.[8] Hydrazone derivatives, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines.[4][9]
Key Structural Insights:
-
The Hydrazone Linkage: The -NH-N=CH- linkage is a common feature in many biologically active anticancer compounds.[10] The formation of hydrazones from this compound can introduce a wide range of aromatic and heterocyclic moieties, allowing for the fine-tuning of anticancer potency.
-
Nature of the Arylidene Substituent: The substituent on the arylidene portion of the hydrazone plays a crucial role in determining cytotoxicity. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the molecule's ability to interact with biological targets such as enzymes or DNA.[9] For example, studies on other hydrazone series have shown that the presence of a pyrrole ring can lead to potent anticancer activity.[4]
-
The Role of the 6-Methoxy Group: The methoxy group at the 6-position can impact the anticancer activity through several mechanisms. Its electronic effects can modulate the reactivity of the pyridazine ring, and its steric bulk can influence the overall conformation of the molecule, which is critical for target binding.[11] Furthermore, the presence of methoxy groups has been shown to be important for the anticancer activity of other heterocyclic compounds.[12]
Quantitative Data: In Vitro Cytotoxicity of Representative Hydrazone Analogs
| Compound ID | R Group on Hydrazone | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Chlorophenyl | H460 (Lung) | 5.2 | [8] |
| Analog 2 | 3-Cyanophenyl | H460 (Lung) | 0.05 | [8] |
| Analog 3 | 4-Nitrophenyl | HT-29 (Colon) | 8.1 | [4] |
| Analog 4 | 2-Hydroxyphenyl | MCF-7 (Breast) | 12.5 | [4] |
Note: The data presented is for illustrative purposes based on related hydrazone structures and highlights the significant impact of substituents on anticancer activity.
C. Antimicrobial Activity: Combating Infectious Diseases
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridazine and hydrazone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[5][13]
Key Structural Insights:
-
The Azomethine Group: The -C=N- group in hydrazones is a key pharmacophore for antimicrobial activity. It is believed to interact with various microbial enzymes and cellular components.[5]
-
Lipophilicity and Substituents: The overall lipophilicity of the molecule, which can be modulated by the substituents on the pyridazine and hydrazone moieties, is crucial for its ability to penetrate microbial cell membranes. The presence of halogen atoms or other lipophilic groups on the aromatic ring of the hydrazone can enhance antimicrobial activity.
-
Influence of the 6-Methoxy Group: The 6-methoxy group can contribute to the antimicrobial profile by altering the electronic and steric properties of the pyridazine core, potentially leading to improved interactions with microbial targets.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Test Compounds: The this compound analogs are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Synthetic Strategies and Methodologies
The synthesis of this compound analogs typically starts from a readily available precursor, 3-chloro-6-methoxypyridazine.
General Synthetic Workflow:
Caption: General synthetic route to this compound analogs.
Detailed Experimental Protocol for the Synthesis of a Representative Hydrazone Analog:
-
Synthesis of this compound:
-
To a solution of 3-chloro-6-methoxypyridazine (1 eq.) in ethanol, add hydrazine hydrate (3-5 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from a suitable solvent to yield pure this compound.
-
-
Synthesis of the Hydrazone Analog:
-
Dissolve this compound (1 eq.) in ethanol.
-
Add the desired aldehyde or ketone (1 eq.) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Upon cooling, the product precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the target hydrazone analog.
-
IV. Future Directions and Concluding Remarks
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective analogs. Future research should focus on:
-
Exploring a wider range of substituents on both the pyridazine ring and the hydrazone moiety to further probe the SAR.
-
Investigating the detailed mechanism of action of the most promising compounds to identify their specific molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.
By leveraging the insights presented herein, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class, paving the way for the development of innovative medicines to address unmet medical needs.
V. References
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Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63. [Link]
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Kauffman, G. B. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Heterocyclic Chemistry.
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Saeedi, M., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(17), 5479. [Link]
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Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. [Link]
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Guan, L. P., et al. (2012). Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 849-856. [Link]
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Yıldırım, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy, 24(5), 683-693. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
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Wang, L. Y., et al. (2018). On quantitative structure–activity relationships between hydrazine derivatives and β irradiation. Nuclear Science and Techniques, 29(4), 53.
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Bi, H. M., et al. (2013). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry, 25(11), 6061-6064.
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Yıldırım, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. ResearchGate. [Link]
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Glamočlija, J., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 26(15), 4453. [Link]
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Schenker, E., & Salzmann, R. (1979). Bicyclic 3-hydrazinopyridazines with antihypertensive action. Arzneimittel-Forschung, 29(12), 1835–1843. [Link]
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El-Sayed, M. A. A., et al. (2020). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334–1354. [Link]
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Zhao, Y. L., et al. (2012). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. Archiv der Pharmazie, 345(10), 812–821. [Link]
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Tan, J. B., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(13), 5085. [Link]
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Maziarka, K., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(16), 4941. [Link]
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van der Westhuizen, F. H., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(11), 3326. [Link]
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Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. ResearchGate. [Link]
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Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6437. [Link]
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Charan, S., et al. (2026). Anticancer activity of hydrazones in the last quinquennial period: A special emphasis on various enzyme targets and SAR. European Journal of Medicinal Chemistry, 118305.
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
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Galayev, O., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 26(16), 4029–4033. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]
-
Kumar, R., & Jain, S. (2014). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India, 11(1), 59-64.
-
Kumar, A., et al. (2011). Synthesis, characterization and antihypertensive activity of some new substituted pyridazine derivatives. ResearchGate. [Link]
-
Li, J., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 1-9. [Link]
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Sharma, P., & Kumar, A. (2013). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Oriental Journal of Chemistry, 29(3), 1149-1154.
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Johnson, H. W. B., et al. (2016). Structure Activity Relationship of Brevenal Hydrazide Derivatives. Marine Drugs, 14(11), 198. [Link]
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Baldwin, J. J., et al. (1980). Heterocyclic analogues of the antihypertensive beta-adrenergic blocking agent (S)-2-[3-(ter-butylamino)-2-hydroxypropoxy]-3-cyanopyridine. Journal of Medicinal Chemistry, 23(1), 65–70. [Link]
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Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]
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exploring the reactivity of the hydrazinyl group in 3-Hydrazinyl-6-methoxypyridazine
An In-depth Technical Guide to the Reactivity of the Hydrazinyl Group in 3-Hydrazinyl-6-methoxypyridazine
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile synthon for the construction of complex heterocyclic systems. The reactivity of its hydrazinyl group—a potent dinucleophilic center—governs its utility, enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of these reactions, focusing on the mechanistic principles, strategic applications, and field-proven experimental protocols. We will dissect the key reaction classes, including condensation, annulation to form fused bicyclic systems like triazolopyridazines and pyrazolopyridazines, and reductive transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical potential of this valuable building block.
Introduction: The Strategic Importance of the Pyridazine Core
The pyridazine nucleus is a privileged scaffold in drug discovery, present in several approved therapeutic agents.[1] Its two adjacent nitrogen atoms create a unique electronic profile that influences molecular conformation and facilitates critical interactions with biological targets.[1] The introduction of a hydrazinyl group at the 3-position transforms the pyridazine ring into a powerful and versatile intermediate. The hydrazinyl moiety (-NHNH₂) contains two nucleophilic nitrogen atoms, the terminal (NH₂) being significantly more reactive, which allows for selective and predictable chemical derivatization.
This guide focuses specifically on the this compound core. The methoxy group at the 6-position serves as a key modulator of electronic properties and can be a synthetic handle for further diversification. Understanding and controlling the reactivity of the hydrazinyl group is paramount to unlocking the full potential of this scaffold in the synthesis of novel bioactive compounds, from kinase inhibitors to antihypertensive agents.[2][3]
Synthesis of the this compound Synthon
The reliable synthesis of the starting material is the foundation of any successful synthetic campaign. This compound is typically prepared from commercially available precursors via a robust and scalable two-step sequence. The causality behind this pathway lies in the differential reactivity of the chloro-substituents on the initial pyridazine ring.
Caption: Synthetic workflow for this compound.
The process begins with a selective nucleophilic aromatic substitution (SNAr). The first equivalent of a nucleophile (sodium methoxide) displaces one of the chlorine atoms. The second SNAr reaction with hydrazine hydrate proceeds under controlled conditions to displace the remaining chlorine atom, yielding the target hydrazinyl compound. The higher reactivity of hydrazine compared to methoxide allows for this sequential displacement.
Core Reactivity of the Hydrazinyl Group
The synthetic utility of this compound is dominated by the reactivity of its hydrazinyl group. We will explore the three principal classes of transformations: condensation, cyclization (annulation), and reduction.
Condensation Reactions: Formation of Hydrazones
The most fundamental reaction of the terminal amino group of the hydrazinyl moiety is its condensation with carbonyl compounds. This reaction with aldehydes or ketones proceeds readily, typically under mild acidic catalysis, to form stable hydrazone derivatives.[4] Hydrazones are not merely simple derivatives; they are crucial intermediates for subsequent cyclization reactions and constitute a class of compounds with significant biological activity in their own right.[4][5]
The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone.
Caption: Mechanism of hydrazone formation from a hydrazinylpyridazine.
Annulation Reactions: Gateway to Fused Heterocycles
The true synthetic power of this compound is realized in annulation reactions, where the hydrazinyl group acts as a dinucleophilic component to build a new fused ring onto the pyridazine core. This strategy provides direct access to high-value heterocyclic systems, most notably[2][6][7]triazolo[4,3-b]pyridazines and pyrazolo[3,4-d]pyridazines.
The reaction of this compound with single-carbon electrophiles, such as carboxylic acids, acid chlorides, or orthoesters, leads to the formation of the therapeutically important[2][6][7]triazolo[4,3-b]pyridazine ring system.[8] This scaffold is found in numerous compounds investigated as kinase inhibitors and anticancer agents.[3][9]
The reaction proceeds via initial acylation of the terminal nitrogen, followed by an intramolecular cyclization and dehydration to form the stable, aromatic triazole ring.
Caption: Pathway for the synthesis of triazolopyridazines.
When this compound is treated with 1,3-dielectrophiles, such as β-ketoesters or malononitrile, a cyclocondensation reaction occurs to form a fused pyrazole ring.[10] This reaction, analogous to the Knorr pyrazole synthesis, involves the sequential reaction of both hydrazinyl nitrogens with the two electrophilic centers. The regioselectivity is generally high, with the more nucleophilic terminal nitrogen attacking the more electrophilic center (e.g., the ketone carbonyl) first.[10] Pyrazolo[3,4-d]pyridazine derivatives have been explored for a wide range of biological activities.
Reduction of the Hydrazinyl Group
The hydrazinyl group can be readily reduced to the corresponding primary amine. This transformation is synthetically valuable as it converts the hydrazinylpyridazine into a 3-aminopyridazine, another important building block in medicinal chemistry.[1] A common and efficient method for this reduction is catalytic hydrogenation using Raney Nickel (Raney Ni) as the catalyst.[11] This reaction proceeds via the reductive cleavage of the N-N bond.
Applications in Drug Development
The derivatization of this compound provides rapid access to libraries of complex molecules for high-throughput screening. The resulting fused heterocyclic systems are often considered "privileged structures" due to their ability to bind to multiple biological targets.
| Resulting Scaffold | Therapeutic Area | Example Target(s) |
| [2][6][7]Triazolo[4,3-b]pyridazines | Oncology, Inflammation | c-Met, Pim-1 Kinases, Tubulin |
| Pyrazolo[3,4-d]pyridazines | Oncology, CNS Disorders | Kinases, Adenosine Receptors |
| Pyridazinyl-hydrazones | Infectious Disease, Oncology | Various enzymes, DNA binding |
| 3-Aminopyridazines | Oncology, Endocrine Disorders | TYK2, GnRH Receptor |
This table summarizes the therapeutic relevance of scaffolds derived from this compound, with data synthesized from multiple sources.[1][3][9][12]
Detailed Experimental Protocols
The following protocols are representative examples of the core reactions discussed. They are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of a Representative Hydrazone
Objective: To synthesize N'-(phenylmethylidene)-6-methoxypyridazin-3-yl)hydrazine via condensation.
Materials:
-
This compound (1.0 mmol, 139 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (1 drop)
Procedure:
-
Dissolve this compound in 5 mL of ethanol in a 25 mL round-bottom flask.
-
Add benzaldehyde to the solution, followed by one drop of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is typically observed.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted benzaldehyde.
-
Dry the product under vacuum to yield the desired hydrazone.
Validation: The product should be characterized by ¹H NMR to confirm the formation of the imine proton (N=CH) and by mass spectrometry to confirm the expected molecular weight.
Protocol 2: Synthesis of a[2][6][7]Triazolo[4,3-b]pyridazine Derivative
Objective: To synthesize 6-methoxy-3-phenyl-[2][6][7]triazolo[4,3-b]pyridazine via cyclization.
Materials:
-
This compound (1.0 mmol, 139 mg)
-
Benzoic Acid (1.2 mmol, 146 mg)
-
Phosphorus Oxychloride (POCl₃) (3 mL)
Procedure:
-
Carefully add this compound and benzoic acid to 3 mL of phosphorus oxychloride in a flask equipped with a reflux condenser and a gas trap.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and dry under vacuum.
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the fused triazole ring structure.
Protocol 3: Reduction to 3-Amino-6-methoxypyridazine
Objective: To reduce the hydrazinyl group to a primary amine. (Adapted from a similar procedure[11]).
Materials:
-
This compound (1.0 mmol, 139 mg)
-
Methanol (10 mL)
-
Raney Nickel (approx. 50 mg, slurry in water)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Add this compound to 10 mL of methanol in a hydrogenation flask.
-
Carefully wash the Raney Nickel catalyst with methanol twice to remove water, and add the catalyst to the flask.
-
Seal the flask, evacuate, and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction for 4-6 hours until the starting material is consumed (TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Ni can be pyrophoric when dry. Do not allow the filter cake to dry completely.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by crystallization or column chromatography to yield 3-amino-6-methoxypyridazine.
Validation: The success of the reduction is confirmed by the disappearance of the -NHNH₂ signals in the ¹H NMR and the appearance of a signal for the -NH₂ group, along with a corresponding mass spectrum.
Conclusion
This compound is a synthon of exceptional value, characterized by the predictable and versatile reactivity of its hydrazinyl group. The ability to readily form hydrazones, and more importantly, to undergo annulation reactions to build fused[2][6][7]triazolo and pyrazolo ring systems, makes it a powerful tool in the arsenal of medicinal chemists. By mastering the reaction conditions for condensation, cyclization, and reduction, researchers can efficiently generate molecular diversity and accelerate the discovery of novel therapeutic agents. This guide provides the fundamental principles and practical protocols to effectively harness the synthetic potential of this important heterocyclic building block.
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Wang, L., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[2][6][7]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(10), 913-918. [Link]
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Fikar, J., & Černá, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 29(3), 418-420. [Link]
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Bonacorso, H. G., et al. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC, 2012(8), 214-225. [Link]
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El-Sayed, N. N. E., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 13(28), 19344-19363. [Link]
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Jasril, J., et al. (2021). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. Thai Journal of Pharmaceutical Sciences, 45(6), 477-486. [Link]
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Li, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6289. [Link]
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Dömling, A., & Beck, B. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1259-1274. [Link]
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ResearchGate. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[2][6][7]triazin-5-ones. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(19), 6668. [Link]
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Gümüş, F., et al. (2023). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, 20(4), e202201178. [Link]
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Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547-6556. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 3-Hydrazinyl-6-methoxypyridazine in Bioorthogonal Click Chemistry
Introduction: Situating Pyridazines in the Landscape of Click Chemistry
The advent of "click chemistry" has fundamentally transformed our ability to construct complex molecular architectures, particularly in biological settings. Among the most powerful reactions in the bioorthogonal toolkit is the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition.[1] This reaction is prized for its exceptionally rapid kinetics and high specificity, typically occurring between an electron-deficient diene, most notably a 1,2,4,5-tetrazine, and an electron-rich, strained dienophile like trans-cyclooctene (TCO).[2] The ligation is catalyst-free and proceeds efficiently in aqueous media, making it ideal for labeling and conjugating sensitive biomolecules in vitro and in vivo.[3][]
A key feature of the tetrazine-TCO ligation is its product: a stable dihydropyridazine which often rapidly oxidizes to a pyridazine (a 1,2-diazine).[5][6] This pyridazine core is the chemical fingerprint of the successful conjugation. While pyridazines are the products of this reaction, molecules like 3-Hydrazinyl-6-methoxypyridazine represent valuable chemical synthons. The true utility of this molecule in the context of IEDDA click chemistry lies not in its direct use as a reactant, but as a precursor for the synthesis of a custom, functionalized tetrazine. The hydrazinyl moiety (-NHNH₂) is a versatile chemical handle that can be used to build the tetrazine ring system.[7]
This guide provides a comprehensive framework for researchers, first detailing a representative protocol for the synthesis of a pyridazine-functionalized tetrazine from a hydrazine precursor. Subsequently, it provides a detailed, step-by-step protocol for using this custom tetrazine in a typical IEDDA click chemistry workflow to label a protein that has been functionalized with a TCO moiety.
Part 1: Synthesis of a Pyridazine-Functionalized Tetrazine
Causality Behind the Synthesis: The most common and robust methods for synthesizing unsymmetrical tetrazines involve the condensation of a hydrazine with other reagents to form the six-membered, electron-deficient ring. The hydrazinyl group of this compound serves as the nucleophilic backbone for building the tetrazine. By reacting it with a suitable partner, we can generate a tetrazine that carries the methoxypyridazine substituent, creating a bespoke tool for subsequent click reactions. This protocol is adapted from established methods for tetrazine synthesis.
Protocol 1: Representative Synthesis of a Pyridazine-Tetrazine
This protocol outlines a general procedure. Researchers should note that optimization of reaction conditions (temperature, time, stoichiometry) may be necessary for this specific substrate.
Materials and Reagents:
| Reagent/Material | Purpose | Supplier Example |
| This compound | Tetrazine Precursor | ChemScene (CAS 99419-04-2)[8] |
| Formamidine Acetate Salt | Carbon/Nitrogen Source | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | Oxidizing Agent | Standard Supplier |
| Acetic Acid | Solvent/Catalyst | Standard Supplier |
| Dichloromethane (DCM) | Extraction Solvent | Standard Supplier |
| Anhydrous Sodium Sulfate | Drying Agent | Standard Supplier |
| Silica Gel | Chromatography Stationary Phase | Standard Supplier |
| Round-bottom flask, Condenser | Reaction Vessel | Standard Lab Supplier |
| Magnetic Stirrer/Hotplate | Agitation and Heating | Standard Lab Supplier |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) and formamidine acetate salt (1.2 eq) in glacial acetic acid (10 mL).
-
Initial Condensation: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: Cool the mixture to room temperature. In a separate beaker, prepare a solution of sodium nitrite (3.0 eq) in water (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes while stirring vigorously. A color change to deep pink or red and gas evolution (N₂) should be observed, indicating tetrazine formation.
-
Reaction Completion: Allow the mixture to stir at room temperature for an additional 1-2 hours after the addition is complete.
-
Workup and Extraction: Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral (~7). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired pyridazine-tetrazine product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The product should exhibit the characteristic pink/red color of a tetrazine.
Part 2: The IEDDA "Click" Ligation Workflow
Principle of the Reaction: The driving force behind the tetrazine-TCO ligation is the release of ring strain from the TCO dienophile and the formation of a highly stable aromatic pyridazine product, accompanied by the irreversible loss of dinitrogen gas (N₂).[3] This [4+2] cycloaddition is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allowing for efficient conjugation even at low micromolar concentrations.[2][3][9]
Experimental Workflow Diagram
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Application Notes & Protocols: 3-Hydrazinyl-6-methoxypyridazine as a Cornerstone for the Synthesis of Bioactive Pyridazinone Derivatives
Abstract
The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular applications.[1][2][3] This guide provides an in-depth exploration of 3-hydrazinyl-6-methoxypyridazine, a highly versatile and strategic starting material for the construction of complex, fused pyridazinone heterocyclic systems. We will elucidate the core chemical principles, provide detailed, field-proven synthetic protocols, and discuss the characterization of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
Introduction: The Strategic Value of this compound
Pyridazinone-based compounds are a cornerstone of modern drug discovery, possessing a remarkable range of biological activities.[4][5] These include potent anti-inflammatory effects by modulating pathways involving TNF-α and IL-6, activity as kinase inhibitors in oncology, and roles as selective MAO-B inhibitors for neurodegenerative diseases.[6][7][8] The immense therapeutic potential of this scaffold drives the need for efficient and versatile synthetic routes.
This compound emerges as a superior starting material for several key reasons:
-
Inherent Bioactivity: The pyridazine core itself is a known pharmacophore.
-
Reactive Handle: The hydrazinyl (-NHNH₂) group is a potent binucleophilic moiety, primed for cyclocondensation reactions. This is a classic and reliable method for forming new heterocyclic rings.[9]
-
Modulation Point: The methoxy (-OCH₃) group provides an electronic-donating feature and can be a potential site for later-stage derivatization to fine-tune a molecule's pharmacokinetic properties.
This guide focuses on the most common and powerful application of this reagent: its reaction with 1,3-dicarbonyl compounds to forge novel, fused heterocyclic systems of significant therapeutic interest.
Core Mechanism: Cyclocondensation Pathway
The primary synthetic transformation leveraging this compound is the cyclocondensation reaction , typically with a β-dicarbonyl compound or its synthetic equivalent.[10][11] This reaction proceeds through a well-established pathway involving sequential nucleophilic attack and dehydration.
Causality of the Mechanism:
-
Initial Nucleophilic Attack: The terminal, more nucleophilic nitrogen of the hydrazine group initiates the reaction by attacking one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl partner.
-
Hydrazone Formation: This is followed by the elimination of a water molecule to form a stable hydrazone intermediate. This step is often the driving force for the initial phase of the reaction.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine linkage, now part of the hydrazone, performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This ring-closing step is crucial for forming the new heterocyclic ring.
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of a stable, often aromatic, fused pyridazinone system. The choice of solvent and catalyst (often acidic) is critical to facilitate these dehydration steps efficiently.
Caption: General mechanism for fused pyridazinone synthesis.
Experimental Protocol: Synthesis of a Fused Pyrazolo[4,3-c]pyridazinone
This protocol details a representative synthesis using ethyl benzoylacetate as the 1,3-dicarbonyl partner. This procedure is designed to be self-validating through clear checkpoints and characterization endpoints.
Objective: To synthesize 6-methoxy-3-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridazin-5-one.
Workflow Diagram:
Caption: Workflow for the synthesis and purification.
Materials & Equipment:
-
This compound (1.0 eq)
-
Ethyl benzoylacetate (1.05 eq)
-
Glacial Acetic Acid (10 volumes)
-
Ethanol (for washing and recrystallization)
-
Diethyl Ether (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates (Silica gel 60 F254)
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.38 g, 10 mmol, 1.0 eq) and glacial acetic acid (20 mL). Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Reagent Addition: Add ethyl benzoylacetate (e.g., 2.02 g, 10.5 mmol, 1.05 eq) to the flask dropwise over 5 minutes. The use of a slight excess of the dicarbonyl compound ensures the complete consumption of the limiting hydrazine starting material.
-
Cyclocondensation: Fit the flask with a reflux condenser and heat the reaction mixture to 120°C. Allow the reaction to reflux for 6-8 hours.
-
Expert Insight: Glacial acetic acid serves as both the solvent and an acid catalyst, promoting the crucial dehydration steps of the mechanism.
-
-
Reaction Monitoring (Checkpoint): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (7:3). The disappearance of the starting material spot (this compound) indicates the reaction is nearing completion.
-
Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A precipitate will typically form as the solution cools. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude solid sequentially with cold ethanol (2 x 15 mL) and then diethyl ether (2 x 15 mL). This washing process removes residual acetic acid and unreacted ethyl benzoylacetate.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as a mixture of ethanol and DMF, to yield a pure, crystalline product.
-
Drying: Dry the purified solid in a vacuum oven at 60°C overnight. Record the final mass and calculate the percentage yield.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the structure and purity of the synthesized pyridazinone derivative.[12][13][14] The data obtained serves as the validation of the synthetic protocol's success.
Table 1: Expected Analytical Data for 6-methoxy-3-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridazin-5-one
| Technique | Expected Result | Interpretation |
| ¹H NMR | δ ~12.5 (s, 1H, NH), 7.8-7.4 (m, 5H, Ar-H), 7.2 (s, 1H, pyridazine-H), 4.0 (s, 3H, OCH₃), 3.5 (s, 1H, CH) | Confirms the presence of all key proton environments: pyridazinone NH, aromatic phenyl ring, pyridazine ring proton, methoxy group, and the chiral center proton. |
| ¹³C NMR | δ ~165 (C=O), 158 (C-OCH₃), 145-125 (Ar-C & Pyridazine-C), 55 (OCH₃), 45 (CH) | Verifies the carbon skeleton, including the critical pyridazinone carbonyl carbon and the methoxy carbon. |
| FT-IR (cm⁻¹) | ~3200 (N-H stretch), ~1670 (C=O stretch, amide), ~1600 (C=N, C=C stretch), ~1150 (C-O stretch) | Disappearance of hydrazine N-H₂ stretches and appearance of a strong pyridazinone carbonyl peak confirms cyclization. |
| HRMS (ESI+) | Calculated for C₁₂H₁₀N₄O₂: [M+H]⁺ = 243.0882 | Found value should be within ±5 ppm of the calculated mass, confirming the elemental composition. |
| Melting Point | Expected >200 °C (with decomposition) | A sharp, defined melting point range indicates high purity of the final compound. |
Applications and Future Synthetic Directions
The synthesized fused pyridazinone is not merely an endpoint but a valuable scaffold for further chemical exploration. Its structure is ripe for derivatization to build libraries of compounds for screening.
Potential Derivatization Pathways:
-
N-Alkylation/Arylation: The pyridazinone nitrogen (NH) is a prime site for introducing various alkyl or aryl groups to explore structure-activity relationships (SAR).[15][16]
-
Demethylation and Etherification: The methoxy group can be cleaved (e.g., with BBr₃) to reveal a hydroxyl group, which can then be converted into a wide array of different ethers.
-
Aromatic Substitution: The phenyl ring can be subjected to electrophilic aromatic substitution to introduce additional functional groups, altering the electronic and steric profile of the molecule.
Caption: Potential pathways for further molecular diversification.
These second-generation compounds can be screened for a wide array of biological activities, from enzyme inhibition to receptor antagonism, building upon the inherent pharmacological potential of the pyridazinone core.[17]
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Claramunt, R. M., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Retrieved from [Link]
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Al-Awadi, N. A., et al. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6535-48. Retrieved from [Link]
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Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-210. Retrieved from [Link]
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Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-210. Retrieved from [Link]
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Kumar, S. V., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-73. Retrieved from [Link]
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Al-Awadi, N. A., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6535-6548. Retrieved from [Link]
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Unknown. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: In Vitro Pharmacological Profiling of 3-Hydrazinyl-6-methoxypyridazine Derivatives
Introduction
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antihypertensive, antimicrobial, and anticancer properties.[1][2] The introduction of a hydrazinyl moiety (-NHNH₂) often imparts significant and diverse pharmacological effects. Hydrazine and its hydrazone derivatives are known to act as potent enzyme inhibitors, receptor modulators, and antimicrobial agents.[3][4][5] Specifically, the 3-hydrazinylpyridazine scaffold is structurally related to known antihypertensive agents, suggesting a potential for cardiovascular applications.[6]
This guide provides a comprehensive suite of detailed in vitro assay protocols designed to elucidate the pharmacological profile of novel 3-Hydrazinyl-6-methoxypyridazine derivatives. The protocols are structured to first investigate the most probable mechanisms of action based on the core structure—vasorelaxant and neuromodulatory effects—followed by a broader screening for antimicrobial activity. These assays will enable researchers, scientists, and drug development professionals to effectively characterize this promising class of compounds.
Section 1: Vasorelaxant Activity Profiling in Isolated Rat Thoracic Aorta
Expertise & Rationale
The 3-hydrazinylpyridazine core is analogous to that of dihydralazine, a known antihypertensive drug.[6] Therefore, the primary hypothesis is that these derivatives may exert direct effects on vascular smooth muscle, leading to vasorelaxation. An ex vivo isolated tissue assay using rat aortic rings is the gold standard for characterizing such effects.[7] This method allows for the direct measurement of a compound's ability to relax pre-constricted arterial tissue, providing insights into both potency (EC₅₀) and efficacy. By using two different contractile agents, high-potassium chloride (KCl) and phenylephrine (PHE), we can begin to dissect the mechanism. KCl induces contraction by depolarizing the cell membrane and opening voltage-gated Ca²⁺ channels, while PHE acts through α₁-adrenergic receptors. Comparing relaxation in endothelium-intact versus endothelium-denuded vessels further clarifies whether the effect is direct on the smooth muscle or mediated by endothelial-derived factors like nitric oxide (NO).[8][9]
Experimental Workflow: Aortic Ring Assay
Caption: Workflow for the ex vivo vasorelaxant assay.
Protocol: Ex Vivo Vasorelaxation Assay
-
Preparation of Krebs-Henseleit (K-H) Buffer: Prepare a solution containing (in mM): 119 NaCl, 4.7 KCl, 1.18 KH₂PO₄, 1.18 MgSO₄, 1.25 CaCl₂, 25 NaHCO₃, and 11 D-glucose. The pH should be adjusted to 7.4.[9]
-
Tissue Isolation:
-
Humanely euthanize a male Wistar rat (250-300g) following approved institutional animal care guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold K-H buffer.
-
Remove surrounding connective and adipose tissues and cut the aorta into 2-3 mm wide rings.
-
-
Mounting:
-
Suspend each aortic ring between two stainless-steel hooks in a 10 mL organ bath chamber filled with K-H buffer.[9]
-
Maintain the buffer at 37°C and continuously bubble with a gas mixture of 95% O₂ and 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record tension changes.
-
-
Equilibration:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g.
-
Replace the K-H buffer every 15-20 minutes during this period.
-
-
Contraction and Compound Addition:
-
Induce a sustained contraction by adding either 1 µM phenylephrine (PHE) or 60 mM KCl to the organ bath.
-
Once the contraction reaches a stable plateau, add the this compound derivative in a cumulative manner (e.g., 1 nM to 100 µM).
-
Record the relaxation response for each concentration. Nifedipine can be used as a positive control.[10]
-
-
Data Analysis:
-
Calculate the percentage of relaxation for each concentration relative to the maximum contraction induced by PHE or KCl.[8]
-
Plot the concentration-response curve using appropriate software (e.g., GraphPad Prism) and determine the EC₅₀ (concentration causing 50% of maximal relaxation) and Eₘₐₓ (maximal effect).
-
Data Presentation: Vasorelaxant Activity
| Compound ID | Pre-contraction Agent | Endothelium | EC₅₀ (µM) | Eₘₐₓ (%) |
| PDZ-HMP-01 | PHE (1 µM) | Intact | 7.5 ± 0.9 | 95 ± 4 |
| PDZ-HMP-01 | PHE (1 µM) | Denuded | 8.1 ± 1.1 | 92 ± 5 |
| PDZ-HMP-01 | KCl (60 mM) | Denuded | 15.2 ± 2.3 | 88 ± 6 |
| Nifedipine | KCl (60 mM) | Denuded | 0.1 ± 0.02 | 100 ± 2 |
| (Note: Data are hypothetical and for illustrative purposes.) |
Section 2: Monoamine Oxidase (MAO) Inhibition Assay
Expertise & Rationale
The hydrazine functional group is a classical pharmacophore for irreversible inhibition of monoamine oxidases (MAO).[4] MAOs are mitochondrial enzymes crucial for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[11] They exist in two isoforms, MAO-A and MAO-B. Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[12] Therefore, it is critical to assess whether this compound derivatives inhibit MAO and to determine their selectivity for the A and B isoforms. A chemiluminescent or fluorescent assay provides a high-throughput, sensitive, and reliable method for determining inhibitory potency (IC₅₀).[13][14]
Signaling Pathway: MAO-Mediated Neurotransmitter Catabolism
Caption: Inhibition of MAO prevents neurotransmitter breakdown.
Protocol: In Vitro MAO-Glo™ Assay
This protocol is adapted from commercially available kits (e.g., Promega MAO-Glo™ Assay).[13]
-
Reagent Preparation:
-
Reconstitute recombinant human MAO-A and MAO-B enzymes, MAO substrate, and Luciferin Detection Reagent according to the manufacturer's instructions.
-
Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in the appropriate buffer. Also prepare positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) and a vehicle control (DMSO).[11]
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 5 µL of the test compound dilution, control, or vehicle to the wells of a white, opaque assay plate.
-
Add 10 µL of a mixture containing either MAO-A or MAO-B enzyme and the provided MAO substrate.
-
Incubate for 60 minutes at room temperature. This allows the enzymatic reaction to proceed.
-
-
Signal Detection:
-
Add 10 µL of the Luciferin Detection Reagent to each well. This reagent converts a reaction byproduct (H₂O₂) into a luminescent signal.[14]
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (concentration causing 50% inhibition) by fitting the data to a four-parameter logistic equation.
-
Calculate the MAO-A/MAO-B selectivity index (IC₅₀ for MAO-B / IC₅₀ for MAO-A).
-
Data Presentation: MAO Inhibitory Profile
| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (B/A) |
| PDZ-HMP-01 | 0.5 ± 0.07 | 15.2 ± 1.8 | 30.4 |
| PDZ-HMP-02 | 25.1 ± 3.1 | 0.8 ± 0.11 | 0.03 |
| Clorgyline | 0.01 ± 0.002 | 5.3 ± 0.6 | 530 |
| Selegiline | 4.8 ± 0.5 | 0.05 ± 0.008 | 0.01 |
| (Note: Data are hypothetical and for illustrative purposes.) |
Section 3: Antimicrobial Activity Screening
Expertise & Rationale
Both pyridazine and hydrazone moieties are prevalent in compounds exhibiting potent antimicrobial activity.[5][15][16] Therefore, a primary screen for antibacterial and antifungal effects is a logical step in the characterization of these novel derivatives. The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This assay provides a clear and reproducible measure of a compound's potency against a panel of clinically relevant pathogens.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Inoculum Preparation:
-
Culture the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Plate Preparation:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column and perform a 2-fold serial dilution across the plate.
-
The final volume in each well after adding the inoculum will be 100 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well.
-
Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only). Use standard antibiotics like Gentamicin or Fluconazole as reference controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration that completely inhibits microbial growth (i.e., no turbidity).
-
Alternatively, a viability dye like resazurin can be added to aid in the determination.
-
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PDZ-HMP-01 | 16 | 64 | >128 |
| PDZ-HMP-02 | 8 | 32 | 64 |
| PDZ-HMP-03 | >128 | >128 | >128 |
| Gentamicin | 0.5 | 1 | N/A |
| Fluconazole | N/A | N/A | 2 |
| (Note: Data are hypothetical and for illustrative purposes.[15]) |
References
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- BenchChem. (2025).
- PubMed.
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- PubMed Central. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3.
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- Cell Biolabs, Inc. Monoamine Oxidase Assays.
- PubMed Central. (2022). Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology.
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Application Note: A Researcher's Guide to the Synthesis of Novel Hydrazones using 3-Hydrazinyl-6-methoxypyridazine
Abstract
This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel hydrazones derived from 3-Hydrazinyl-6-methoxypyridazine. Hydrazones are a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The pyridazine core, a privileged scaffold in drug discovery, combined with the versatile hydrazone linkage, offers a robust platform for creating diverse chemical libraries. This document details the underlying chemical principles, provides a validated, step-by-step protocol for synthesis, outlines methods for structural confirmation, and discusses potential therapeutic applications.
Part 1: The Chemistry of Hydrazone Formation
The synthesis of hydrazones is a classic condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone).[3][4] The reaction proceeds via a nucleophilic addition-elimination mechanism.
Mechanism Overview:
The reaction is typically catalyzed by a small amount of acid.[5][6] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. This initial attack forms a tetrahedral intermediate known as a carbinolamine.[7] In the subsequent elimination step, the carbinolamine is dehydrated to form the final hydrazone product, characterized by a C=N double bond. Water is the sole byproduct of this reaction.[5]
The general mechanism is illustrated below:
Caption: Acid-catalyzed mechanism of hydrazone formation.
Rationale for Experimental Choices:
-
Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of acid (e.g., acetic acid, hydrochloric acid) significantly accelerates the rate-determining step, which is the dehydration of the carbinolamine intermediate.[5] However, a very low pH can be detrimental, as it will protonate the hydrazine nucleophile, rendering it unreactive.[5]
-
Solvent: Ethanol or methanol are commonly used solvents as they effectively dissolve both the hydrazine and most carbonyl reactants. They are also polar enough to facilitate the reaction and have boiling points suitable for reflux conditions, which can further increase the reaction rate.
Part 2: Experimental Protocol & Workflow
This section provides a general, reliable protocol for the synthesis of a novel hydrazone by reacting this compound with a selected aldehyde or ketone.
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (Catalyst)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
Workflow Diagram:
Caption: General workflow for hydrazone synthesis.
Step-by-Step Protocol:
-
Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol) in absolute ethanol (20 mL). Add the selected aldehyde or ketone (1.0 mmol) to this solution. Stir the mixture at room temperature for 5 minutes.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the flask. The acid acts as a catalyst to facilitate the condensation reaction.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction progression.
-
Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should begin to form. To maximize precipitation, place the flask in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a desiccator for complete drying. Record the final mass and calculate the percentage yield. For higher purity, recrystallization from a suitable solvent like ethanol may be performed.
Part 3: Characterization of Novel Hydrazones
Confirming the structure and purity of the newly synthesized hydrazone is a critical step. A combination of spectroscopic techniques is employed for unambiguous characterization.[8][9]
Key Spectroscopic Signatures:
| Technique | Key Feature | Expected Observation for Pyridazine Hydrazone |
| ¹H NMR | Azomethine proton (-N=CH-) | A singlet peak typically appearing in the δ 8.0-8.5 ppm region. |
| NH proton | A broad singlet, often exchangeable with D₂O, typically downfield (> δ 10.0 ppm). | |
| Pyridazine & Aryl protons | A series of doublets and multiplets in the aromatic region (δ 7.0-9.0 ppm). | |
| Methoxy protons (-OCH₃) | A sharp singlet around δ 3.9-4.1 ppm. | |
| IR Spectroscopy | N-H stretch | A sharp to broad band in the 3100-3300 cm⁻¹ region. |
| C=N stretch (Imine) | A characteristic absorption band around 1550-1650 cm⁻¹.[10] | |
| C=O (from starting material) | Absence of the strong carbonyl stretch from the starting aldehyde/ketone (typically 1680-1740 cm⁻¹). | |
| Mass Spectrometry (ESI-MS) | Molecular Ion Peak | A peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized compound. |
Note: Exact chemical shifts (ppm) and frequencies (cm⁻¹) will vary depending on the specific aldehyde/ketone used and the solvent.
Part 4: Applications and Future Directions
The fusion of the pyridazine ring with the hydrazone linker creates compounds with significant potential in drug discovery. Hydrazones are known to possess a wide spectrum of biological activities.[1][11] The pyridazine moiety itself is a common feature in many approved drugs.
Potential Biological Activities:
-
Antimicrobial Agents: Many hydrazone derivatives have demonstrated potent activity against various bacterial and fungal strains.[1][2]
-
Anticancer Activity: The N-acylhydrazone group is a key pharmacophore in the design of anticancer agents, and pyridazine derivatives have also been explored for this purpose.[12]
-
Anticonvulsant and Anti-inflammatory: Literature reports suggest that hydrazone-containing compounds can exhibit significant anticonvulsant and anti-inflammatory effects.[1]
-
Insecticides: Certain pyridazine hydrazones have been investigated for their potent insecticidal properties.[13]
The synthesized novel hydrazones can serve as lead compounds for further optimization. Future work could involve modifying the substituents on the aromatic ring introduced by the aldehyde/ketone to perform structure-activity relationship (SAR) studies, aiming to enhance potency and selectivity for a specific biological target.
References
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Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Available at: [Link]
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Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH). Available at: [Link]
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Formation of oximes and hydrazones. Khan Academy. Available at: [Link]
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A review exploring biological activities of hydrazones. National Institutes of Health (NIH). Available at: [Link]
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. National Institutes of Health (NIH). Available at: [Link]
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Formation of oximes and hydrazones | Aldehydes and ketones | Organic chemistry. Khan Academy on YouTube. Available at: [Link]
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Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
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Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Available at: [Link]
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Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]
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Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. PrepChem.com. Available at: [Link]
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Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. ResearchGate. Available at: [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. National Institutes of Health (NIH). Available at: [Link]
-
Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Available at: [Link]
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6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKAT USA, Inc. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
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IR and 1 H NMR characteristics of the compounds. ResearchGate. Available at: [Link]
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Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. Available at: [Link]
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Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. Available at: [Link]
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Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Available at: [Link]
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Application Note & Protocol: A Versatile Synthetic Route to Novel Antihypertensive Agents from 3-Hydrazinyl-6-methoxypyridazine
Abstract
Hypertension, a pervasive global health issue, necessitates the continuous development of novel, effective, and safe therapeutic agents.[1] The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous cardiovascular drugs due to its favorable pharmacological properties.[1][2] This application note provides a detailed experimental framework for the synthesis of a library of potential antihypertensive compounds starting from the versatile building block, 3-Hydrazinyl-6-methoxypyridazine. We present a robust, two-stage synthetic strategy involving the initial synthesis of diverse chalcone intermediates followed by a cyclocondensation reaction to yield novel pyridazinyl-pyrazoline derivatives. This guide is designed for researchers in medicinal chemistry and drug development, offering step-by-step protocols, mechanistic insights, and methods for structural validation and preliminary biological screening.
Introduction: The Pyridazine Scaffold in Antihypertensive Drug Discovery
The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of cardiovascular agents. Its unique electronic and structural features allow for interactions with various biological targets. The well-known vasodilator hydralazine, which contains a hydrazinopyridazine moiety, serves as a historical and mechanistic precedent for the development of new drugs in this class.[3] The primary mechanism of action for many pyridazine derivatives involves direct relaxation of vascular smooth muscle, leading to a reduction in blood pressure.[4]
The strategic use of this compound as a starting material offers a significant advantage. The hydrazinyl group (-NHNH₂) is a potent nucleophile, readily reacting with electrophilic centers, particularly carbonyl groups, to form stable hydrazones or to undergo cyclization to generate new heterocyclic systems. This reactivity allows for the systematic introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) essential for optimizing therapeutic efficacy and safety profiles.
Overall Synthetic Workflow
The proposed synthetic strategy is a divergent approach, enabling the creation of a wide array of derivatives from common intermediates. The workflow is logically divided into two main experimental stages:
-
Stage 1: Synthesis of Chalcone Intermediates. Chalcones (α,β-unsaturated ketones) are synthesized via a base-catalyzed Claisen-Schmidt condensation. This stage serves as the primary point of diversity, where various substituted aromatic aldehydes and acetophenones can be employed to generate a library of chalcones.
-
Stage 2: Synthesis of Target Pyridazinyl-Pyrazoline Compounds. The hydrazinyl group of our core molecule is reacted with the synthesized chalcones in a cyclocondensation reaction. This step creates the final five-membered pyrazoline ring fused to the pyridazine scaffold, which is a common motif in pharmacologically active compounds.[5][6]
Caption: High-level workflow for the synthesis of a library of potential antihypertensive agents.
PART I: Experimental Protocol for Chalcone Synthesis
Principle: The Claisen-Schmidt Condensation
This reaction involves the aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone (in this case, a substituted acetophenone). The base (e.g., NaOH) deprotonates the α-carbon of the ketone, creating an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.
Materials and Equipment
-
Reagents: Substituted Aromatic Aldehyde (10 mmol), Substituted Acetophenone (10 mmol), Ethanol (95%), Sodium Hydroxide (20 mmol), Distilled Water, Hydrochloric Acid (1N), Anhydrous Magnesium Sulfate.
-
Equipment: 250 mL Round-bottom flask, Magnetic stirrer and stir bar, Reflux condenser, Beakers, Buchner funnel and filter paper, Glassware for recrystallization, Thin Layer Chromatography (TLC) plates (Silica gel 60 F254).
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the substituted acetophenone (10 mmol) and the aromatic aldehyde (10 mmol) in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: While stirring, slowly add 10 mL of an aqueous sodium hydroxide solution (20 mmol NaOH in 10 mL H₂O) dropwise over 15 minutes. The addition is often accompanied by a color change.
-
Reaction Execution: Allow the mixture to stir vigorously at room temperature for 4-6 hours.
-
Expert Insight: The reaction progress should be monitored every hour using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate solvent system).[5] The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 150 mL of ice-cold water. A precipitate should form. Acidify the mixture by slowly adding 1N HCl until it is neutral to litmus paper. This step neutralizes the excess base and protonates any phenoxide ions if present.
-
Purification: Collect the crude chalcone product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent, typically ethanol. Dry the purified crystals in a vacuum oven.
-
Validation: Determine the melting point and calculate the yield. Confirm the structure using spectroscopic methods (FT-IR, ¹H NMR).
PART II: Core Protocol for Pyridazinyl-Pyrazoline Synthesis
Principle: Cyclocondensation Reaction
This reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the β-carbon of the chalcone's α,β-unsaturated system (Michael addition). This is followed by an intramolecular cyclization where the other hydrazinyl nitrogen attacks the carbonyl carbon. Subsequent dehydration yields the stable five-membered pyrazoline ring. A catalytic amount of acid (like glacial acetic acid) protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the cyclization step.[5][6]
Caption: Simplified reaction scheme for the synthesis of pyridazinyl-pyrazoline derivatives.
Materials and Equipment
-
Reagents: Synthesized Chalcone (5 mmol), this compound (5 mmol), Glacial Acetic Acid (catalytic amount, ~0.5 mL), Absolute Ethanol (50 mL).
-
Equipment: 100 mL Round-bottom flask, Magnetic stirrer and stir bar, Reflux condenser, Heating mantle, Standard laboratory glassware for work-up and purification.
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask, add the chalcone (5 mmol), this compound (5 mmol), and 50 mL of absolute ethanol.
-
Catalyst Addition: Add 5-6 drops of glacial acetic acid to the mixture.
-
Causality Explained: The acid acts as a catalyst to activate the carbonyl group of the chalcone, making it more susceptible to nucleophilic attack by the hydrazine. This significantly accelerates the rate of the cyclization step.
-
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 8-10 hours.
-
Monitoring: Monitor the reaction's progress via TLC. The formation of a new, single spot and the disappearance of the starting materials indicate the reaction is complete.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying and Validation: Dry the purified product under vacuum. Record the final yield and proceed with comprehensive characterization.
PART III: Physicochemical Characterization and Data Validation
To ensure the trustworthiness of the synthesis, every new compound must be rigorously characterized to confirm its identity and purity.
| Parameter | Method | Expected Outcome / Rationale |
| Purity & Rf | Thin Layer Chromatography (TLC) | A single spot indicates a high degree of purity. The Rf value is a characteristic property in a given solvent system.[5][7] |
| Melting Point | Capillary Melting Point Apparatus | A sharp, narrow melting point range (e.g., 1-2°C) is indicative of a pure crystalline compound.[7] |
| Structural Backbone | FT-IR Spectroscopy | Confirmation of key functional groups. Expect to see C=N stretch (pyrazoline ring), disappearance of C=O stretch (chalcone), and presence of C-O-C (methoxy group).[7] |
| Structural Elucidation | ¹H & ¹³C NMR Spectroscopy | Provides unequivocal proof of structure by showing the chemical environment of each proton and carbon. The characteristic signals for the pyrazoline ring protons are crucial for confirmation.[7] |
| Molecular Weight | Mass Spectrometry (MS) | Confirms the molecular formula by providing the molecular ion peak (M⁺ or M+H⁺).[8] |
Hypothetical Data for a Synthesized Compound (Example)
| Compound ID | Yield (%) | M.p. (°C) | Rf Value* | Key ¹H NMR Signals (δ ppm) | MS (m/z) [M+H]⁺ |
| PZ-01 | 78% | 182-184 | 0.45 | 3.1-3.9 (m, 2H, CH₂ of pyrazoline), 5.2-5.6 (dd, 1H, CH of pyrazoline), 3.95 (s, 3H, -OCH₃), 6.8-8.0 (m, Ar-H) | Found: 351.15 |
*Solvent System: Hexane:Ethyl Acetate (6:4)
PART IV: Framework for Antihypertensive Activity Screening
Once synthesized and characterized, the novel compounds must be evaluated for their biological activity.
In-Vivo Antihypertensive Screening Protocol
A widely accepted and validated method for preliminary screening is the non-invasive tail-cuff method in spontaneously hypertensive rats (SHRs).[1][2][9]
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a standard model as their hypertension closely mimics human essential hypertension.
-
Acclimatization: Animals are acclimatized to the restraint and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
Dosing: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A vehicle control group and a positive control group (receiving a standard drug like hydralazine) must be included.[1][8]
-
Blood Pressure Measurement: Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Mean Arterial Blood Pressure (MABP) are measured at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The percentage reduction in blood pressure is calculated relative to the baseline (0 hour) reading and compared with the vehicle and positive control groups. Statistical analysis (e.g., ANOVA) is used to determine significance.
Hypothetical Antihypertensive Activity Data
| Compound ID | Dose (mg/kg, p.o.) | Max. Reduction in MABP (%) | Time to Max. Effect (hr) | Comparison to Standard (Hydralazine) |
| PZ-01 | 30 | 25.4% | 4 | Moderately Active |
| PZ-05 | 30 | 38.2% | 6 | Highly Active |
| Hydralazine | 10 | 40.5% | 2 | Standard Reference |
| Vehicle | - | < 5% | - | Inactive |
Conclusion
This application note details a systematic and versatile methodology for the synthesis of novel pyridazinyl-pyrazoline derivatives from this compound. The described protocols are robust and allow for the generation of a diverse chemical library for SAR studies. By providing clear, step-by-step instructions grounded in chemical principles and including frameworks for both physicochemical validation and biological screening, this guide serves as a comprehensive resource for researchers aiming to discover the next generation of pyridazine-based antihypertensive agents.
References
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Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63. [Link]
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Siddiqui, A. A., Mishra, R., & Shaharyar, M. (2010). Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. European Journal of Medicinal Chemistry, 45(6), 2283–2290. [Link]
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Siddiqui, A. A., et al. (2012). Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 688-696. [Link]
- Asif, M. (2015). Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. International Journal of Pharmaceutical and Clinical Research, 7(3), 209-216. (Note: A direct stable URL is not available, but the journal and article details are verifiable through academic search engines).
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Jadhav, V. D., & Mishal, S. S. (2022). SYNTHESIS AND IN-VIVO ACTIVITY OF SOME ANTIHYPERTENSIVE AGENT BASED ON PYRIDAZINE SCAFFOLD DESIGN. International Journal of Pharmaceutical Sciences and Research, 13(2), 743-751. [Link]
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Mishra, R., et al. (2011). Synthesis, characterization and antihypertensive activity of some new substituted pyridazine derivatives. Journal of the Chilean Chemical Society, 56(2), 684-688. [Link]
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Academia.edu. (n.d.). Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent. Retrieved from [Link]
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Pifferi, G., Parravicini, F., Carpi, C., & Dorigotti, L. (1975). Synthesis and antihypertensive properties of new 3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 18(7), 741–746. [Link]
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Imai, Y., Abe, K., Otsuka, Y., & Yoshinaga, K. (1981). Antihypertensive and antidiuretic effects of 3-hydrazino-6-[N, N-bis (2-hydroxyethyl) amino]-pyridazine (L 6150) in rats. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 77(1), 57–67. [Link]
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Heilman, W. P., et al. (1979). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 22(6), 671-7. [Link]
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Hall, C. E., & Hungerford, S. M. (1982). Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives. Journal of Pharmaceutical Sciences, 71(7), 741-4. [Link]
- Zimmermann, K., et al. (1979). [Bicyclic 3-hydrazinopyridazines with antihypertensive action (author's transl)]. Arzneimittel-Forschung, 29(12), 1835-43. (PMID: 544830, Note: German article, abstract available in English).
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Bellasio, E., Campi, A., Di Mola, N., & Baldoli, E. (1984). Antihypertensives. N-1H-Pyrrol-1-yl-3-pyridazinamines. Journal of Medicinal Chemistry, 27(8), 1077-83. [Link]
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The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(12), 223-228. [Link]
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ResearchGate. (n.d.). Reaction of Chalcones with Phenylhydrazine in Reflux Conditions. Retrieved from [Link]
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Shashiprabha, et al. (n.d.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. International Journal of ChemTech Research. (Note: Specific issue/volume details may vary, but the article is accessible through academic search engines like CORE). [Link]
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Application Note & Protocol: A Step-by-Step Guide to the Derivatization of 3-Hydrazinyl-6-methoxypyridazine
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives are integral to the development of agents targeting inflammatory cascades, microbial infections, and oncogenic pathways.[2][3] At the heart of this synthetic versatility lies 3-Hydrazinyl-6-methoxypyridazine, a key building block whose value is derived from the potent nucleophilicity of its hydrazinyl (-NHNH₂) moiety. This functional group serves as a versatile handle for constructing a diverse library of molecules through straightforward and high-yielding chemical transformations.
This guide provides an in-depth exploration of the primary derivatization strategies for this compound. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols described herein are designed as self-validating systems, with clear checkpoints for monitoring reaction progress and verifying product identity.
Core Reactivity: Derivatization Pathways
The synthetic utility of this compound is dominated by the reactivity of its terminal amino group. This allows for several key derivatization strategies, primarily condensation reactions to form hydrazones and subsequent cyclization reactions to build novel heterocyclic systems.
Caption: Key derivatization pathways for this compound.
Strategy 1: Synthesis of Hydrazone Derivatives via Condensation
The most fundamental derivatization of hydrazines is their reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones.[4] This reaction serves not only to create new molecular entities but also as a crucial first step for more complex cyclization reactions.[5]
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. A catalytic amount of acid is essential; it protonates the carbonyl oxygen, significantly increasing the carbon's electrophilicity and accelerating the reaction rate. The subsequent elimination of a water molecule drives the reaction to completion, forming a stable C=N double bond.[4]
Detailed Protocol: General Synthesis of a Phenylhydrazone Derivative
Objective: To synthesize 3-Methoxy-6-[2-(phenyl-methylene)hydrazinyl]pyridazine by reacting this compound with benzaldehyde.
Materials:
-
This compound (1.0 mmol, 138.14 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL). Stir the solution until the solid is fully dissolved.
-
Addition of Reactants: To the stirred solution, add benzaldehyde (1.0 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).[2]
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). A complete reaction is indicated by the consumption of the starting hydrazine.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold ethanol to remove residual impurities, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity if needed.[6]
-
Characterization: Confirm the structure of the resulting hydrazone using ¹H NMR, IR, and Mass Spectrometry.[3][7] The IR spectrum should show the appearance of a C=N stretch (approx. 1630-1645 cm⁻¹) and the disappearance of the N-H stretches from the primary amine.[7]
Strategy 2: Synthesis of Pyrazole Derivatives via Cyclocondensation
A highly valuable transformation in drug discovery is the construction of a pyrazole ring, a pharmacophore known for its anti-inflammatory and other biological properties.[2] This is readily achieved by reacting the hydrazinylpyridazine with a 1,3-dicarbonyl compound.
Mechanistic Rationale
This reaction is a classic cyclocondensation. The initial step is the formation of a hydrazone intermediate with one of the carbonyl groups. The second, intramolecular step involves the remaining nucleophilic nitrogen of the hydrazine attacking the second carbonyl group, followed by dehydration to form the stable, aromatic pyrazole ring.
Caption: Step-by-step workflow for the synthesis of pyrazole derivatives.
Detailed Protocol: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxypyridazine
Objective: To synthesize a pyrazolylpyridazine derivative using acetylacetone as the 1,3-dicarbonyl partner.
Materials:
-
This compound (10 mmol, 1.38 g)
-
Acetylacetone (2,4-pentanedione) (10 mmol, 1.00 g, 1.02 mL)
-
Absolute Ethanol (40 mL)
-
Glacial Acetic Acid (catalyst, 3-5 drops)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.[2]
-
Addition of Reactants: To the stirred solution, add acetylacetone (10 mmol) followed by a catalytic amount of glacial acetic acid (3-5 drops).[2]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.[2]
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.[2]
-
Isolation: The product often precipitates upon neutralization. Collect the solid by vacuum filtration. If the product remains in solution, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Characterization: Confirm the product's identity via NMR and MS analysis. In the ¹H NMR spectrum, expect to see a characteristic singlet for the pyrazole C4-H and singlets for the two methyl groups, in addition to the signals from the pyridazine ring.
Strategy 3: Synthesis of Fused Heterocycles (Triazolo[4,3-b]pyridazines)
The hydrazine moiety is also an excellent precursor for constructing fused heterocyclic systems, such as the medicinally relevant triazolo[4,3-b]pyridazine core. This is typically achieved by reacting with reagents that can provide a single carbon atom to close the five-membered triazole ring.
Mechanistic Rationale
Reacting the hydrazinylpyridazine with a reagent like carbon disulfide (CS₂) or an orthoester introduces a one-carbon electrophile. The initial reaction forms an intermediate which then undergoes an intramolecular cyclization by the attack of the pyridazine ring nitrogen onto the newly introduced carbon, followed by elimination to yield the aromatic fused ring system.
Detailed Protocol: Synthesis of 6-methoxy-3-methyl-[2][8][9]triazolo[4,3-b]pyridazine
Objective: To synthesize a fused triazolopyridazine using triethyl orthoacetate.
Materials:
-
This compound (5 mmol, 0.69 g)
-
Triethyl orthoacetate (15 mL)
-
Round-bottom flask (50 mL) with reflux condenser
Procedure:
-
Reaction Setup: Combine this compound (5 mmol) and triethyl orthoacetate (15 mL) in a 50 mL round-bottom flask.
-
Reaction: Heat the mixture to reflux for 5-7 hours. The triethyl orthoacetate acts as both the reagent and the solvent.
-
Isolation: After cooling, the excess triethyl orthoacetate is removed under reduced pressure.
-
Purification: The resulting crude solid or oil is triturated with diethyl ether or hexane to induce crystallization. The solid product is then collected by filtration and can be recrystallized from a solvent like ethyl acetate to afford the pure fused heterocyclic product.[8]
-
Characterization: The formation of the fused system can be confirmed by spectroscopic analysis. A key indicator in the ¹H NMR is the shift of the pyridazine protons and the appearance of a new signal for the triazole methyl group.
Data Summary and Comparison
The choice of derivatization strategy depends on the desired final compound. The following table summarizes typical conditions for the protocols described above.
| Derivative Class | Key Reagent(s) | Solvent | Catalyst | Conditions | Typical Yield |
| Hydrazone | Aldehyde or Ketone | Ethanol | Acetic Acid | Reflux, 2-4 h | >85% |
| Pyrazole | 1,3-Dicarbonyl | Ethanol | Acetic Acid | Reflux, 4-6 h | 70-90% |
| Triazolopyridazine | Orthoester / CS₂ | Reagent as Solvent | None | Reflux, 5-7 h | 65-85% |
Conclusion
This compound is a robust and highly adaptable starting material for chemical synthesis. Its exposed hydrazinyl group provides a reliable anchor point for a variety of derivatization reactions, most notably condensation and cyclocondensation. The protocols detailed in this guide for the synthesis of hydrazones, pyrazoles, and fused triazoles represent foundational, high-yield methods for accessing diverse chemical matter. By understanding the principles behind these transformations, researchers can effectively leverage this scaffold to accelerate the development of novel compounds for pharmaceutical and agrochemical applications.
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Abdel-Fattah, A. M., et al. (2000). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Available from: [Link]
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Wujec, M., et al. (2020). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. Available from: [Link]
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Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules. Available from: [Link]
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Szymańska, E., et al. (2018). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Molecules. Available from: [Link]
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Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. ResearchGate. Available from: [Link]
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Sadeghpour, H., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. Available from: [Link]
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Wang, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available from: [Link]
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Derivatization Reaction Screening. ResearchGate. Available from: [Link]
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Li, D., et al. (2018). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu. Available from: [Link]
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Application Notes and Protocols for Tracking 3-Hydrazinyl-6-methoxypyridazine Reactions
Introduction: The Analytical Imperative for 3-Hydrazinyl-6-methoxypyridazine in Drug Development
This compound is a pivotal structural motif in contemporary medicinal chemistry, serving as a versatile building block for a diverse range of pharmacologically active agents. The inherent reactivity of the hydrazine group, coupled with the electronic properties of the methoxypyridazine core, makes this compound a valuable synthon for creating novel therapeutics. However, the very reactivity that makes it synthetically useful also presents significant analytical challenges. Accurate and robust analytical methods are paramount for ensuring reaction completion, identifying potential side products, and guaranteeing the purity and stability of active pharmaceutical ingredients (APIs).
This comprehensive guide provides detailed application notes and validated protocols for the analytical tracking of reactions involving this compound. It is designed for researchers, scientists, and drug development professionals seeking to establish reliable and efficient analytical workflows. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, ensuring a high degree of scientific integrity.
The Analytical Challenge: Navigating the Reactivity of a Hydrazinopyridazine
The primary analytical hurdles in monitoring reactions with this compound stem from the physicochemical properties of the hydrazine moiety. Hydrazines are notoriously polar, often exhibiting poor retention on standard reversed-phase chromatography columns.[1] Furthermore, their inherent reactivity can lead to instability under certain analytical conditions, and they often lack a strong native chromophore for sensitive UV detection.[2]
To overcome these challenges, a multi-pronged analytical approach is often necessary, leveraging techniques that can either directly analyze the compound and its products or employ derivatization to enhance their detectability and chromatographic behavior. The choice of analytical method is intrinsically linked to the specific reaction being monitored.
Core Analytical Strategies for Reaction Monitoring
The following sections detail the primary analytical techniques for tracking reactions of this compound. For each method, the underlying principles, key experimental considerations, and a detailed protocol are provided.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Direct and Indirect Analysis
RP-HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its versatility and wide applicability. For this compound, both direct and indirect (via derivatization) HPLC methods are highly effective.
-
Direct Analysis: When the reaction products possess sufficient polarity differences from the starting material and exhibit adequate UV absorbance, direct HPLC analysis is the most straightforward approach. The pyridazine ring provides a UV chromophore, which can often be exploited for detection.[3]
-
Indirect Analysis (Pre-column Derivatization): For reactions where the starting material or products have poor chromatographic retention or low UV absorptivity, pre-column derivatization is an invaluable tool.[2] This involves reacting the hydrazine moiety with a derivatizing agent to form a more hydrophobic and UV-active product (a hydrazone). This not only enhances detection but also improves retention on C18 columns. Common derivatizing agents include aromatic aldehydes such as benzaldehyde or salicylaldehyde.[2]
Caption: General workflow for HPLC-based reaction monitoring.
This protocol is suitable for monitoring reactions where this compound is consumed and a product with a distinct retention time and sufficient UV absorbance is formed.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Reaction solvent (e.g., ethanol, DMF) as diluent
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the initial mobile phase composition to a suitable concentration (e.g., 1:100 or 1:1000).
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: Monitor at a wavelength appropriate for the pyridazine chromophore, typically around 240-260 nm.[3] A photodiode array (PDA) detector is recommended to assess peak purity and identify optimal detection wavelengths.
-
Gradient Program: A typical gradient could be 10-90% acetonitrile over 15 minutes. This should be optimized based on the polarity of the reactants and products.
-
-
Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area(s) of the product(s) over time.
This protocol is ideal for quantifying low levels of this compound or for reactions where direct analysis is challenging.
Instrumentation and Reagents:
-
Same as Protocol 1, with the addition of a derivatizing agent.
-
Derivatizing Agent: Benzaldehyde solution (e.g., 1% in diluent).
Procedure:
-
Mobile Phase Preparation & Chromatographic Conditions: As described in Protocol 1. The gradient may need to be adjusted for the more hydrophobic hydrazone product.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration.
-
For both the standard and the reaction aliquots:
-
Dilute to an appropriate concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an excess of the benzaldehyde solution.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).
-
-
Filter the derivatized sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis: Inject the derivatized samples and standards onto the HPLC system.
-
Data Analysis: Quantify the amount of this compound by comparing the peak area of its benzaldehyde hydrazone derivative to a calibration curve generated from the derivatized standards.
| Parameter | Direct HPLC-UV | Indirect HPLC-UV (Derivatization) |
| Analyte | This compound & Products | Hydrazone derivative of this compound |
| Sensitivity | Moderate | High |
| Chromatography | May require ion-pairing agents for good peak shape | Improved retention and peak shape on C18 |
| UV Wavelength | ~240-260 nm[3] | Dependent on derivatizing agent (e.g., ~300 nm for benzaldehyde)[2] |
| Primary Use | Reaction progress monitoring | Trace analysis, quantification |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not ideal for direct GC analysis due to its polarity and potential for thermal degradation, its reaction products, particularly after derivatization, can be amenable to this technique.[4]
-
Derivatization for Volatility: Similar to HPLC, derivatization is key for GC analysis of hydrazines. The formation of a hydrazone with an agent like pentafluorobenzaldehyde (PFB) not only masks the polar hydrazine group but also introduces a highly electron-capturing moiety, making it suitable for sensitive detection by electron capture detection (ECD) or mass spectrometry.[5]
-
Structural Elucidation: The mass spectrometer provides invaluable structural information, allowing for the confirmation of product identity and the identification of unknown impurities or side products based on their fragmentation patterns.[6]
Caption: Derivatization of this compound for GC-MS analysis.
This protocol is particularly useful for identifying and quantifying volatile products formed in reactions with this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Pentafluorobenzaldehyde (PFB) solution
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation and Derivatization:
-
Take an aliquot of the reaction mixture and dilute with water.
-
Add the PFB derivatizing agent and adjust the pH to be slightly acidic to catalyze hydrazone formation.[5]
-
Allow the derivatization reaction to proceed.
-
Extract the formed hydrazone into an organic solvent (e.g., hexane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the derivatized product peak based on its retention time and mass spectrum. The fragmentation pattern will be characteristic of the hydrazone. Quantify by integrating the peak area of a characteristic ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring
NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information and allows for the direct, real-time monitoring of reaction kinetics without the need for sample workup or derivatization.[7]
-
Quantitative and Structural Information: NMR provides both quantitative data (through signal integration) and rich structural information, enabling the unambiguous identification of reactants, intermediates, and products.[8]
-
Non-destructive Analysis: The sample can be analyzed directly in the reaction solvent (with the addition of a deuterated lock solvent), preserving its integrity for further analysis or workup.
This protocol allows for the continuous tracking of a reaction involving this compound.
Instrumentation:
-
NMR spectrometer (benchtop or high-field)
Reagents:
-
Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (optional, for precise quantification, e.g., tetramethylsilane or a compound with a known concentration that does not react).
Procedure:
-
Reaction Setup:
-
In an NMR tube, combine the reactants, including this compound, in the chosen deuterated solvent.
-
If necessary, add a catalytic amount of a reagent to initiate the reaction.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Identify the characteristic signals for the starting material and the product(s). For this compound, the protons on the pyridazine ring and the methoxy group will have distinct chemical shifts.
-
Integrate the signals corresponding to the starting material and product(s) in each spectrum.
-
Plot the relative integrals over time to generate a reaction progress curve.
-
| Analytical Technique | Primary Application | Advantages | Limitations |
| RP-HPLC-UV | Quantitative analysis of reactants and products | High precision and accuracy, widely available | May require derivatization for polar/non-UV active compounds |
| GC-MS | Analysis of volatile products, structural confirmation | High sensitivity, provides structural information | Not suitable for non-volatile or thermally labile compounds, often requires derivatization |
| NMR | Real-time reaction monitoring, structural elucidation | Non-invasive, provides detailed structural information | Lower sensitivity compared to MS, can be complex for mixtures |
Conclusion: A Synergistic Approach to Analytical Control
No single analytical technique is universally optimal for monitoring all reactions of this compound. The most effective analytical strategy often involves a synergistic combination of the methods described above. For instance, HPLC can be used for routine reaction monitoring and quantification, while GC-MS can be employed for the identification of volatile byproducts, and NMR can provide invaluable mechanistic insights through real-time analysis. By understanding the strengths and limitations of each technique and applying them judiciously, researchers and drug development professionals can ensure the robust and reliable analytical control necessary for the successful development of novel therapeutics based on this important chemical scaffold.
References
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ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
- El-Sayed, H. A., Moustafa, A. H., & El-Kashef, H. S. (2002). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Africana, 16(1), 1-10.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
- Wieczorek, M., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(15), 4587.
- Belskaya, N. P., et al. (2018). Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. European Journal of Organic Chemistry, 2018(44), 6098-6108.
- Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 330-344.
- Assem, Y., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10459-10466.
- Núñez-Vergara, L. J., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236-242.
- Gisslén, L., & Larhed, M. (2000). Experiments related to the synthesis and analysis of a hydrazine library. Journal of the Chemical Society, Perkin Transactions 1, (10), 1577-1583.
- Jayabalan, N., et al. (2014). 2-Methoxypyridine derivatives: Synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(11), 5018-5029.
- Abdou, H. M., Medwick, T., & Bailey, L. C. (1977). The determination of hydrazine and 1,1-dimethylhydrazine, separately or in mixtures, by high-pressure liquid chromatography. Analytica Chimica Acta, 93, 221-227.
- Stanfill, S. B., et al. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. BMC Chemistry, 9(1), 1-11.
- Pinto, S. M., et al. (2014). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 19(12), 20564-20577.
- Ain, N. U., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives.
-
Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Retrieved from [Link]
-
PubMed. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
- Das, A., & Mandal, P. (2016). Chemical derivatization for the analysis of drugs by GC-MS-A conceptual review. Journal of Pharmaceutical Analysis, 6(5), 294-303.
- Rodin, I., et al. (2020).
-
Waters. (2017). Efficient Method Development for the Analysis of Sunscreen Active Ingredients Using UPLC with Mass Detection and Chromatography. Retrieved from [Link]
-
Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved from [Link]
- Wiergowski, M., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Analytical and Bioanalytical Chemistry, 414(18), 5225-5237.
- Smolenkov, A. D., et al. (2011). Precolumn derivatization with glyoxal as a new approach to the highly sensitive HPLC-UV determination of unsymmetrical dimethylhydrazine. Journal of Analytical Chemistry, 66(9), 844-850.
- Saisaha, S., et al. (2024). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Heliyon, 10(7), e27875.
- Biehl, E. R., & Tandel, S. (1999). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Heterocycles, 51(5), 1033-1040.
- Li, Z., et al. (2023). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters, 25(2), 316-321.
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Application Notes & Protocols: 3-Hydrazinyl-6-methoxypyridazine as a Versatile Synthon for Agrochemical Discovery
Abstract
The pyridazine core is a privileged scaffold in modern agrochemistry, found in a range of commercial and developmental agents with fungicidal, herbicidal, and insecticidal properties.[1][2][3] Its unique electronic properties, including a high dipole moment and robust hydrogen bonding capacity, contribute to potent interactions with biological targets.[4] This document provides an in-depth guide to the strategic use of 3-Hydrazinyl-6-methoxypyridazine, a highly versatile and reactive building block, for the synthesis of novel agrochemical candidates. We will explore its fundamental reactivity, provide detailed, field-tested protocols for key transformations, and discuss the rationale behind methodological choices to empower researchers in the rapid development of next-generation crop protection agents.
Introduction: The Pyridazine Scaffold in Crop Protection
Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement imparts distinct physicochemical properties that are highly advantageous in agrochemical design.[1][4] The nitrogen atoms act as hydrogen bond acceptors and modulate the electron distribution of the ring, influencing binding affinity, metabolic stability, and systemic movement within plants.
Derivatives of the pyridazine nucleus have been successfully developed into commercial products demonstrating a wide array of biological activities, including:
-
Fungicidal Activity: Disrupting fungal growth through various mechanisms.[5][6]
-
Herbicidal Activity: Inhibiting essential plant enzymes or processes.[7][8]
-
Insecticidal and Plant Growth Regulating Activities: Offering a broad utility in crop management.[1]
This compound emerges as a particularly valuable intermediate due to the dual reactivity of the hydrazine moiety, which serves as a potent binucleophile for constructing a variety of other heterocyclic systems.
Profile of the Building Block: this compound
Structure and Physicochemical Properties:
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₅H₈N₄O | Provides the elemental composition for analytical characterization (e.g., Mass Spectrometry).[9] |
| Molecular Weight | 140.14 g/mol | Essential for accurate reagent stoichiometry in reaction planning.[9] |
| Appearance | Typically an off-white to pale yellow solid | A visual indicator of purity; significant deviation in color may suggest impurities or degradation. |
| Reactivity Core | Hydrazine group (-NHNH₂) | Highly nucleophilic; acts as a key functional handle for cyclization and condensation reactions. The terminal NH₂ is more nucleophilic than the nitrogen adjacent to the pyridazine ring. |
| Key Structural Feature | Methoxy group (-OCH₃) | An electron-donating group that can influence the reactivity of the pyridazine ring and serve as a potential metabolic site or interaction point with a biological target.[5] |
Synthesis of the Building Block:
The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution of its chloro-precursor. This reaction leverages the high reactivity of hydrazine as a nucleophile.
Caption: Synthesis of the target building block.
Protocol 1: Synthesis of this compound
Causality: This protocol is based on the well-established reaction of a halo-substituted pyridazine with hydrazine hydrate.[10] Ethanol is chosen as a solvent due to its ability to dissolve the starting material and its suitable boiling point for reflux conditions. The excess hydrazine hydrate acts as both the nucleophile and a base to neutralize the HCl byproduct.
Materials:
-
3-Chloro-6-methoxypyridazine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, add 3-Chloro-6-methoxypyridazine (1.0 eq).
-
Add ethanol to create a slurry (approx. 10 mL per gram of starting material).
-
With vigorous stirring, add hydrazine hydrate (3.0 - 5.0 eq) dropwise. The reaction is often exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C).
-
Maintain reflux for 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a mixture like Ethyl Acetate/Hexane (7:3). The starting material is significantly less polar than the product.
-
Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
The product will typically precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold ethanol to remove excess hydrazine and impurities.
-
Dry the product under vacuum to yield this compound.
Self-Validation:
-
Expected Yield: >85%
-
Appearance: Off-white to light yellow crystalline solid.
-
Characterization: Confirm structure via ¹H NMR (expect signals for -OCH₃, aromatic protons, and broad, exchangeable signals for -NHNH₂) and Mass Spectrometry (expect m/z corresponding to [M+H]⁺).
-
Troubleshooting: If the starting material is still present after 5 hours, an additional equivalent of hydrazine hydrate can be added and reflux continued for another 2 hours.
Application in Agrochemical Synthesis: Building Heterocyclic Scaffolds
The true power of this compound lies in its ability to undergo cyclocondensation reactions to form five-membered heterocycles, which are prominent in agrochemical design.
Caption: Key reaction pathways for agrochemical synthesis.
Application Example 1: Synthesis of Pyridazinyl-Pyrazoles (Potential Fungicides/Herbicides)
Causality: The Knorr pyrazole synthesis is a classic and highly reliable method for forming pyrazoles. It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The acidic catalyst (acetic acid) is crucial for protonating a carbonyl oxygen, activating it for nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent dehydration step drives the reaction to completion, forming the stable aromatic pyrazole ring.
Protocol 2: General Procedure for Pyridazinyl-Pyrazole Synthesis
Materials:
-
This compound (1.0 eq)
-
A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0-1.1 eq)
-
Glacial acetic acid (as solvent or catalyst)
-
Ethanol (optional solvent)
Procedure:
-
Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.
-
After cooling, the product may precipitate. If acetic acid was used as the solvent, carefully pour the reaction mixture into ice-water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water to remove acetic acid, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure pyridazinyl-pyrazole derivative.
Self-Validation:
-
Expected Yield: 70-95%
-
Characterization: In the ¹H NMR, the disappearance of the broad NH/NH₂ signals and the appearance of a new aromatic proton signal for the pyrazole ring, along with signals for the pyrazole substituents (e.g., two methyl singlets if acetylacetone was used), confirms product formation.
-
Troubleshooting: Poor yields can result from incomplete reaction; ensure reflux temperature is maintained. If the product is difficult to precipitate, extraction with ethyl acetate followed by washing, drying, and solvent evaporation may be necessary.
Application Example 2: Synthesis of Pyridazinyl-Hydrazones (Potential Antifungals)
Causality: The formation of a hydrazone is a straightforward condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[11][12] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the nucleophilic NH₂ group of the hydrazine. This reaction is often reversible, and removal of the water byproduct can drive it to completion.
Protocol 3: Synthesis of Pyridazinyl-Hydrazone Derivatives
Materials:
-
This compound (1.0 eq)
-
Substituted aldehyde or ketone (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, 2-3 drops)
Procedure:
-
Suspend or dissolve this compound in ethanol in a round-bottom flask.
-
Add the selected aldehyde or ketone.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature or gentle heat (50°C) for 1-3 hours. A precipitate often forms as the reaction proceeds.
-
Monitor the reaction by TLC. The product hydrazone will have a different Rf value than the starting materials.
-
Once complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Self-Validation:
-
Expected Yield: >90%
-
Characterization: The key diagnostic signal in the ¹H NMR is the appearance of the imine proton (-N=CH-) as a singlet, typically between 8.0-9.0 ppm. The broad NH₂ signals will be replaced by a single, sharp NH signal.
-
Troubleshooting: If no precipitate forms, the product may be soluble in ethanol. In this case, reduce the solvent volume under reduced pressure and cool again, or add cold water to precipitate the product.
Safety and Handling
Researcher Responsibility: As with all laboratory chemicals, researchers must consult the full Safety Data Sheet (SDS) before handling this compound or any related reagents. Hydrazine derivatives, as a class, require careful handling.
| Hazard Class | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed or inhaled.[13][14] Avoid breathing dust and ensure work is conducted in a well-ventilated area or chemical fume hood.[15] Do not eat, drink, or smoke when using this product.[14] |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[15] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] Keep away from strong oxidizing agents. The product should be sealed in dry conditions, recommended at 2-8°C for long-term storage.[9] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15] |
Conclusion
This compound is a powerful and cost-effective building block for constructing diverse heterocyclic systems relevant to modern agrochemical research. Its predictable reactivity allows for the efficient synthesis of pyridazinyl-pyrazoles, -triazoles, and -hydrazones, among other scaffolds. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around the pyridazine core, facilitating the discovery of new and effective crop protection solutions. By understanding the causality behind the synthetic steps and adhering to strict safety protocols, scientists can effectively leverage this synthon to accelerate their research and development programs.
References
-
Title: Synthesis of 3-amino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine Source: PrepChem.com URL: [Link]
-
Title: Pyridazine and pyridazinone compounds in crops protection: a review Source: PubMed URL: [Link]
-
Title: Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine Source: PrepChem.com URL: [Link]
-
Title: Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives Source: PubMed URL: [Link]
- Title: Pyridazine derivatives, process for their preparation and their use as fungicides Source: Google Patents URL
-
Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC - PubMed Central URL: [Link]
- Title: Synthetic method for 3,6-dihydroxypyridazine Source: Google Patents URL
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Title: Pyridazine Chemistry in Crop Protection Source: ResearchGate URL: [Link]
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Title: Pyridazine derived drugs (a) and agrochemicals (b). Source: ResearchGate URL: [Link]
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Title: Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods Source: PubMed URL: [Link]
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Title: Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds Source: NIH URL: [Link]
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Title: Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles Source: PubMed URL: [Link]
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Title: Novel Citral-thiazolyl Hydrazine Derivatives as Promising Antifungal Agents against Phytopathogenic Fungi Source: PubMed URL: [Link]
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Title: Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold Source: MDPI URL: [Link]
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Title: Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents Source: PMC - PubMed Central URL: [Link]
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Title: Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles Source: ResearchGate URL: [Link]
-
Title: Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][14][16]triazine derivatives Source: ResearchGate URL: [Link]
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Title: Analysis of triazole fungicides and their intermediates Source: 湘硕化工 (Xiangshuo Chemical) URL: [Link]
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Title: Synthesis and herbicidal activity of 3-arylalkylamino-6-chloropyridazines Source: ResearchGate URL: [Link]
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Application Notes and Protocols for the Development of Novel Plant Growth Regulators from 3-Hydrazinyl-6-methoxypyridazine
For: Researchers, scientists, and drug development professionals in the field of agriculture and plant sciences.
Introduction: The Untapped Potential of Pyridazine Scaffolds in Plant Growth Regulation
The global imperative to enhance agricultural productivity necessitates the development of novel plant growth regulators (PGRs) that are both effective and environmentally benign. The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal and agrochemical research due to its diverse biological activities.[1][2] Derivatives of pyridazine have demonstrated a wide spectrum of pharmacological effects, including herbicidal, fungicidal, and insecticidal properties.[1] Of particular interest is their documented utility in regulating plant growth, with certain derivatives showing stimulatory effects on rooting, flowering, and fruit production.[1]
This guide provides a comprehensive framework for the systematic development of novel plant growth regulators derived from the readily accessible starting material, 3-Hydrazinyl-6-methoxypyridazine. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for the synthesis of a diverse chemical library, and outline robust bioassay methodologies for screening and characterizing their plant growth-regulating activities. Furthermore, we will explore potential mechanisms of action by drawing parallels with known plant hormone signaling pathways.
PART 1: Rationale and Workflow for Derivative Library Synthesis
The hydrazinyl (-NHNH₂) moiety of this compound is a versatile functional group that can be readily modified to generate a diverse library of derivatives. Our strategy will focus on three primary classes of derivatives: hydrazones, pyrazoles, and triazolopyridazines. This approach is designed to explore a wide range of chemical space and structure-activity relationships (SAR).
Workflow for Derivative Synthesis and Screening
Caption: A comprehensive workflow for the development of plant growth regulators.
PART 2: Synthetic Protocols
The following protocols are designed to be adaptable for the synthesis of a diverse library of compounds. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2.1: Synthesis of Hydrazone Derivatives
Hydrazones are formed through the condensation reaction of the hydrazinyl group with aldehydes or ketones. This reaction is typically straightforward and allows for the introduction of a wide variety of substituents.
Materials:
-
This compound
-
Substituted aldehydes or ketones (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetone)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the desired aldehyde or ketone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds that can be synthesized by the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Materials:
-
This compound
-
1,3-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol or glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in either ethanol or glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from an appropriate solvent to yield the pure pyrazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.3: Synthesis of Triazolo[4,3-b]pyridazine Derivatives
Fused heterocyclic systems like triazolopyridazines can be synthesized from 3-hydrazinylpyridazines through cyclization with reagents such as orthoesters or carboxylic acids.
Materials:
-
This compound
-
Triethyl orthoformate or other orthoesters
-
Formic acid or other carboxylic acids
-
Polyphosphoric acid (PPA) (optional, as a catalyst and dehydrating agent)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
Method A (with Orthoesters):
-
In a round-bottom flask, mix this compound (1 equivalent) with an excess of triethyl orthoformate (5-10 equivalents).
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture and remove the excess orthoester under reduced pressure.
-
The resulting solid can be purified by recrystallization.
-
-
Method B (with Carboxylic Acids):
-
In a round-bottom flask, mix this compound (1 equivalent) with the desired carboxylic acid (1.2 equivalents).
-
Add polyphosphoric acid as a catalyst and heat the mixture at 120-150 °C for 2-4 hours.
-
Cool the reaction mixture and carefully add it to ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
-
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 3: Biological Screening Protocols
A hierarchical screening approach is recommended, starting with broad primary screens to identify active compounds, followed by more specific secondary assays to characterize their mode of action.
Protocol 3.1: Primary Screening - Seed Germination and Seedling Growth Assay
This initial screen provides a rapid assessment of the general phytotoxicity and growth-promoting or -inhibiting effects of the synthesized compounds.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or wheat)
-
Petri dishes with filter paper
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations
-
Control solutions (solvent only and a known PGR like GA₃ or IAA)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Prepare a series of dilutions of each compound in distilled water to achieve the final desired concentrations (e.g., 1, 10, 100 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all treatments.
-
Sterilize the seeds according to standard procedures for the chosen plant species.
-
Place a sterile filter paper in each petri dish and moisten it with the respective test solution or control.
-
Place a defined number of seeds (e.g., 20-30) in each petri dish.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
After a set period (e.g., 7-10 days), measure the following parameters:
-
Germination percentage
-
Primary root length
-
Hypocotyl/coleoptile length
-
Overall seedling fresh weight
-
-
Compare the results of the treated groups to the solvent control to identify compounds with significant growth-regulating effects.
Data Presentation:
| Compound ID | Concentration (µM) | Germination (%) | Primary Root Length (mm ± SD) | Hypocotyl/Coleoptile Length (mm ± SD) |
| Control (DMSO) | - | |||
| Compound X | 1 | |||
| Compound X | 10 | |||
| Compound X | 100 | |||
| IAA (10 µM) | - |
Protocol 3.2: Secondary Screening - Auxin-like Activity (Wheat Coleoptile Elongation Bioassay)
This classic bioassay is used to determine if a compound exhibits auxin-like activity by promoting cell elongation.[3]
Materials:
-
Wheat (Triticum aestivum) seeds
-
Test compounds and controls (IAA)
-
Petri dishes, beakers, and other standard laboratory glassware
-
A dark growth chamber or incubator
Procedure:
-
Germinate wheat seeds in the dark for 3-4 days.
-
When the coleoptiles are approximately 20-30 mm long, excise 10 mm segments from the sub-apical region.
-
Float the segments in distilled water for 1-2 hours to deplete endogenous auxins.
-
Prepare test solutions of the compounds at various concentrations in a suitable buffer (e.g., phosphate buffer with 2% sucrose).
-
Place a set number of coleoptile segments (e.g., 10) in each test solution.
-
Incubate the segments in the dark at 25°C for 24 hours.
-
Measure the final length of each coleoptile segment.
-
Calculate the percentage elongation and compare it to the control and IAA-treated groups.
Protocol 3.3: Secondary Screening - Cytokinin-like Activity (Tobacco Callus Bioassay)
This bioassay assesses the ability of a compound to induce cell division and proliferation in plant tissue culture, a hallmark of cytokinin activity.[4][5]
Materials:
-
Tobacco (Nicotiana tabacum) callus culture
-
Murashige and Skoog (MS) basal medium
-
Test compounds and controls (e.g., Kinetin or 6-Benzylaminopurine)
-
Sterile culture vessels
-
Laminar flow hood and sterile instruments
Procedure:
-
Prepare MS medium supplemented with a standard concentration of auxin (e.g., 2 mg/L IAA) but lacking cytokinins.
-
Add the test compounds at various concentrations to the molten MS medium before it solidifies.
-
Inoculate each culture vessel with a small piece of tobacco callus of a standardized size.
-
Incubate the cultures in a growth chamber under controlled light and temperature conditions.
-
After 3-4 weeks, measure the increase in fresh weight of the callus.
-
Compare the callus growth in the presence of the test compounds to the negative control (no cytokinin) and the positive control (with a known cytokinin).
Protocol 3.4: Secondary Screening - Cytokinin-like Activity (Leaf Senescence Bioassay)
Cytokinins are known to delay leaf senescence. This bioassay measures the ability of a compound to prevent chlorophyll degradation in detached leaf discs.
Materials:
-
Mature, healthy leaves from a suitable plant (e.g., wheat, barley, or radish)
-
Cork borer
-
Petri dishes with filter paper
-
Test compounds and controls
Procedure:
-
Excise uniform leaf discs using a cork borer.
-
Float the leaf discs on solutions of the test compounds at various concentrations in petri dishes.
-
Incubate the petri dishes in the dark at room temperature for 3-5 days.
-
Visually assess the degree of yellowing (chlorophyll degradation).
-
For a quantitative analysis, extract the chlorophyll from the leaf discs with a solvent (e.g., 80% acetone) and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the total chlorophyll content and compare the treated groups to the control.
PART 4: Exploring the Mechanism of Action
Once lead compounds with consistent plant growth-regulating activity are identified, the next step is to investigate their potential mechanism of action. This often involves examining their effects on the expression of genes involved in hormone signaling pathways.
Hypothetical Signaling Pathways
The following diagrams illustrate simplified versions of major plant hormone signaling pathways in Arabidopsis thaliana. These pathways provide a framework for understanding how novel pyridazine derivatives might exert their effects.
Auxin Signaling Pathway
Caption: Simplified auxin signaling pathway in Arabidopsis.[6][7][8][9]
Cytokinin Signaling Pathway
Caption: Simplified cytokinin signaling pathway in Arabidopsis.[1][10][11][12][13]
Protocol 4.1: Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of key genes in hormone signaling pathways in response to treatment with a lead compound.
Materials:
-
Plant material (e.g., seedlings) treated with the lead compound and controls
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix and instrument
-
Primers for target genes (e.g., IAA1, ARR5) and a reference gene (e.g., Actin)
Procedure:
-
Treat seedlings with the lead compound at its optimal concentration for a defined period (e.g., 1, 3, 6 hours).
-
Harvest the plant tissue and immediately freeze it in liquid nitrogen.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for auxin-responsive genes (e.g., IAA1, GH3) and cytokinin-responsive genes (e.g., ARR5, CKX3).
-
Analyze the relative gene expression levels using the ΔΔCt method.
-
An upregulation of auxin-responsive genes would suggest an auxin-like mechanism, while an upregulation of cytokinin-responsive genes would point towards a cytokinin-like mechanism.
Conclusion and Future Directions
The protocols and methodologies outlined in this guide provide a robust framework for the discovery and development of novel plant growth regulators based on the this compound scaffold. By systematically synthesizing a diverse library of derivatives and employing a hierarchical screening strategy, researchers can efficiently identify compounds with promising activities. Subsequent mechanism of action studies, guided by our understanding of plant hormone signaling, will be crucial for optimizing lead compounds and developing next-generation agrochemicals. Future work should focus on expanding the diversity of the chemical library, exploring a wider range of plant species in bioassays, and conducting in-depth physiological and molecular studies to fully elucidate the mode of action of the most promising candidates.
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Semantic Scholar. (n.d.). Synthesis and biological activities of novel pyridazine derivatives. Retrieved from [Link]
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Molecular Biology. (n.d.). Cytokinin signaling pathway. Retrieved from [Link]
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Dora Agri-Tech. (n.d.). Bioassay of Cytokinin. Retrieved from [Link]
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ResearchGate. (n.d.). A schematic representation of the auxin signaling pathway (A) In the.... Retrieved from [Link]
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Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. Retrieved from [Link]
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Scribd. (n.d.). BIO 316 IAA assay | PDF | Auxin. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. Retrieved from [Link]
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Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Retrieved from [Link]
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Arkat USA, Inc. (n.d.). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. Retrieved from [Link]
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Scribd. (n.d.). Auxin Bioassay | PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of naturally occurring cytokinins and newly.... Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing 3-Hydrazinyl-6-methoxypyridazine Synthesis
Welcome to the technical support center dedicated to the synthesis of 3-Hydrazinyl-6-methoxypyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Pyridazine derivatives are recognized as "privileged structures" in drug discovery, appearing in compounds with activities ranging from antihypertensive to kinase inhibition.[1][2] The successful and high-yield synthesis of key intermediates like this compound is therefore a critical step in many research pipelines.
This document moves beyond a simple recitation of steps. It is structured as a dynamic troubleshooting guide in a question-and-answer format to directly address the practical challenges you may encounter at the bench. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the yield, purity, and scalability of your synthesis.
I. The Synthetic Pathway: An Overview
The most common and direct route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The core transformation is the displacement of a chlorine atom from 3-chloro-6-methoxypyridazine with hydrazine.
The precursor, 3-chloro-6-methoxypyridazine, is typically synthesized from the more readily available 3,6-dichloropyridazine.[3][4] The overall synthetic sequence is outlined below.
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis. Each question represents a common challenge, followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate to improve the output of this compound?
Low yield is one of the most frequent issues. The cause can often be traced back to one of several key reaction parameters. Let's break down the likely culprits.
-
Cause 1: Sub-optimal Reaction Temperature: The nucleophilic substitution on the electron-deficient pyridazine ring requires sufficient thermal energy to overcome the activation barrier.
-
Explanation: Insufficient heat leads to a sluggish reaction and incomplete conversion of the starting material. Conversely, excessively high temperatures can promote the formation of undesired side products, such as bis-substitution or decomposition of the product.
-
Solution: Most literature procedures recommend heating the reaction mixture. A good starting point is refluxing in a solvent like ethanol, which corresponds to a temperature of approximately 78°C.[5] Some protocols for similar pyridazine hydrazinolysis reactions specify temperatures around 82°C.[6] If the reaction is slow, a modest increase in temperature or switching to a higher-boiling solvent (e.g., n-butanol) can be beneficial. Always monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
-
Cause 2: Purity and Stoichiometry of Hydrazine Hydrate: Hydrazine is a potent nucleophile, but its effectiveness can be compromised by quality and quantity.
-
Explanation: Hydrazine hydrate is hygroscopic and can degrade over time. Using old or improperly stored reagent can lead to lower effective concentrations. Furthermore, using an insufficient molar excess of hydrazine will result in incomplete conversion. A large excess, however, can sometimes complicate purification.
-
Solution: Use a fresh, unopened bottle of hydrazine hydrate or one that has been stored properly under an inert atmosphere.[7] It is common practice to use a significant molar excess of hydrazine hydrate (typically 3 to 10 equivalents) to ensure the reaction goes to completion and to minimize the formation of the bis-pyridazine byproduct.
-
-
Cause 3: Inefficient Work-up and Product Isolation: The desired product might be lost during the extraction or purification phases.
-
Explanation: this compound has some solubility in water and alcohols. During work-up, if the product precipitates upon cooling, it must be given sufficient time to crystallize fully before filtration. Washing the crude product with a solvent in which it is highly soluble will lead to significant loss.
-
Solution: After the reaction is complete, cool the mixture slowly, first to room temperature and then in an ice bath, to maximize precipitation. When filtering, wash the collected solid with a minimal amount of cold solvent (e.g., cold ethanol or ice water) to remove residual hydrazine and other impurities without dissolving the product.
-
| Parameter | Recommendation | Rationale |
| Temperature | Reflux in Ethanol (~78°C) or heat to 80-90°C. | Balances reaction rate and minimizes side product formation. |
| Hydrazine Hydrate | Use 3-10 molar equivalents of fresh reagent. | Drives the reaction to completion; ensures sufficient active nucleophile.[7] |
| Reaction Time | 3-8 hours, monitored by TLC. | Ensures complete conversion of the starting material.[6] |
| Work-up | Slow cooling/crystallization, wash with cold solvent. | Maximizes recovery of the precipitated product. |
Q2: My final product is contaminated with a significant impurity. What is the likely side product and how can I prevent its formation?
The most probable significant impurity is the result of a secondary reaction involving the product or starting materials.
-
Likely Side Product: N,N'-bis(6-methoxypyridazin-3-yl)hydrazine
-
Explanation: This impurity arises when a molecule of the already-formed this compound acts as a nucleophile and attacks another molecule of the starting material, 3-chloro-6-methoxypyridazine. This is more likely to occur towards the end of the reaction when the concentration of the starting material is low and the concentration of the product is high.
-
Prevention: The most effective way to suppress this side reaction is to use a sufficient excess of hydrazine hydrate. The high concentration of hydrazine ensures it outcompetes the product as the primary nucleophile throughout the reaction.
-
Removal: This bis-substituted impurity is significantly less polar than the desired product. It can often be removed during recrystallization, as its solubility profile will differ from that of this compound.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as ethyl acetate/hexane (e.g., 1:1 or 2:1 ratio). The starting material, 3-chloro-6-methoxypyridazine, will be significantly less polar (higher Rf value) than the product, this compound, due to the polar -NHNH2 group. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
-
Q: What are the critical safety precautions when handling hydrazine hydrate?
-
A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine is potentially explosive, which is why the hydrate form is used.[7]
-
-
Q: How do I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques should be used.
-
1H NMR: To confirm the structure and check for impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (140.14 g/mol for C5H8N4O).[8]
-
Melting Point: To assess purity. A sharp melting point close to the literature value indicates high purity.
-
-
-
Q: Can I use a different solvent?
-
A: Yes. While ethanol is common, other polar protic solvents like n-butanol or isopropanol can be used. The choice may depend on the desired reaction temperature and the solubility of the starting materials. Water can also be used as a co-solvent.
-
IV. Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
3-chloro-6-methoxypyridazine
-
Hydrazine hydrate (80% solution or similar)
-
Ethanol (absolute)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for work-up and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-6-methoxypyridazine (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature. The addition may be mildly exothermic.[7]
-
Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane) until the starting material spot has completely disappeared.
-
Crystallization: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. A precipitate should form. To maximize yield, cool the flask further in an ice-water bath for 30-60 minutes.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold ethanol to remove excess hydrazine hydrate and other soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
-
(Optional) Recrystallization: If further purification is needed, the product can be recrystallized from ethanol.[6]
V. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Pyrodazine Synthesis. Retrieved from
-
PrepChem. (n.d.). Synthesis of 3-amino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. Retrieved from
-
PrepChem. (n.d.). Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. Retrieved from
-
Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Retrieved from [Link]
-
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]
-
Synthesis Workshop. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Hydrazine Reactions. Retrieved from [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 3, 6-dihydroxypyridazine. Retrieved from
-
National Institutes of Health. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Retrieved from
-
Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from [Link]
-
Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine. Retrieved from
-
Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 3, 6-dichloropyridazine. Retrieved from
-
Beilstein Journals. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Retrieved from [Link]
-
PubMed. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Hydrazinyl-6-methoxypyridine. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Methoxypyridazin-3-amine. PubChem. Retrieved from [Link]
-
Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl). Retrieved from
-
MDPI. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine. Retrieved from
-
MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Retrieved from [Link]
-
PubMed. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents. Retrieved from [Link]
Sources
- 1. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. researchgate.net [researchgate.net]
- 5. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 3-Hydrazinyl-6-methoxypyridazine
Welcome to the technical support center for the synthesis of 3-Hydrazinyl-6-methoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our aim is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.
I. Troubleshooting Guide: Common Side Reactions & Impurities
The synthesis of this compound, typically achieved through the nucleophilic substitution of 3-chloro-6-methoxypyridazine with hydrazine, is a generally robust reaction. However, several side reactions can lead to impurities and reduced yields. This section provides a detailed, question-and-answer-style troubleshooting guide to address these common issues.
Issue 1: Presence of Unreacted 3-Chloro-6-methoxypyridazine in the Final Product
Q1: After my reaction, I'm observing a significant amount of the starting material, 3-chloro-6-methoxypyridazine, in my crude product. What are the likely causes and how can I drive the reaction to completion?
A1: The persistence of unreacted 3-chloro-6-methoxypyridazine is a common issue that can typically be resolved by optimizing the reaction conditions. The primary causes are insufficient reactivity of the hydrazine or suboptimal reaction parameters.
Troubleshooting Steps:
-
Hydrazine Equivalents: Ensure you are using a sufficient excess of hydrazine hydrate. A common protocol involves using a significant excess to favor the formation of the desired product.[1]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. A typical temperature for the reaction of a chloropyridazine with hydrazine is around 82°C.[1] If you are running the reaction at a lower temperature, consider increasing it.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may simply require a longer time to reach completion. A typical reaction time can be around 3 hours.[1]
-
Solvent: While the reaction can be run in neat hydrazine hydrate, using a suitable solvent like ethanol can improve the solubility of the starting material and facilitate the reaction.[2]
-
Quality of Hydrazine: Ensure the hydrazine hydrate used is of good quality and has not decomposed.
Experimental Protocol: General Procedure for the Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-6-methoxypyridazine.
-
Add a significant molar excess of hydrazine hydrate (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux (around 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling and can be collected by filtration.
-
Wash the collected solid with cold water or a suitable solvent to remove excess hydrazine.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[1]
Issue 2: Formation of Bis-hydrazinylpyridazine Byproduct
Q2: I have identified a byproduct with a higher molecular weight than my desired product, which I suspect is a bis-hydrazinylpyridazine derivative. How can this be formed and prevented?
A2: The formation of a bis-hydrazinylpyridazine derivative, although less common with a mono-chloro precursor, can occur if the starting material contains traces of 3,6-dichloropyridazine. This impurity in the 3-chloro-6-methoxypyridazine starting material can react with two equivalents of hydrazine.
Troubleshooting Steps:
-
Purity of Starting Material: The most critical step is to ensure the purity of your 3-chloro-6-methoxypyridazine. The precursor, 3,6-dichloropyridazine, is often prepared from maleic hydrazide and can contain impurities if not purified properly.[3]
-
Purification of 3-chloro-6-methoxypyridazine: If you suspect your starting material is impure, consider purifying it by recrystallization or column chromatography before use.
-
Analytical Characterization: Use analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the byproduct and the purity of your starting material.
Workflow for Starting Material Purity Check
Caption: Workflow for ensuring the purity of the starting material.
Issue 3: Presence of Oxidized Byproducts (e.g., Diazine Derivatives)
Q3: My final product has a noticeable color, and I suspect the presence of oxidized impurities. What could be the cause, and how can I avoid them?
A3: Hydrazine derivatives can be susceptible to oxidation, especially in the presence of air and at elevated temperatures. This can lead to the formation of colored byproducts, such as diazine derivatives.
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: If using a solvent, ensure it is degassed prior to use.
-
Work-up Conditions: During the work-up and purification steps, minimize the exposure of the product to air and heat.
-
Storage: Store the final product under an inert atmosphere and protected from light to prevent degradation over time.
Issue 4: Formation of Hydrazone Impurities
Q4: I'm observing impurities that seem to be hydrazones. How are these formed and what can be done to prevent them?
A4: Hydrazone formation can occur if there are carbonyl-containing impurities in the reaction mixture or if the work-up involves solvents like acetone or other ketones. Hydrazine readily reacts with aldehydes and ketones to form hydrazones.[4]
Troubleshooting Steps:
-
Solvent Purity: Ensure that the solvents used for the reaction and work-up are free from carbonyl impurities. For example, avoid using acetone for washing glassware if the product is still in solution.
-
Careful Work-up: During the work-up, if an extraction is performed, be mindful of the solvents used. If a ketone-based solvent is necessary for other reasons, ensure the product is fully precipitated and filtered before its use.
-
Purification: If hydrazone impurities are formed, they can often be removed by recrystallization or column chromatography.
II. Frequently Asked Questions (FAQs)
Q5: What is the typical yield for the synthesis of this compound?
A5: The yield can vary depending on the scale and the specific reaction conditions. However, with optimized conditions and high-purity starting materials, yields are generally good, often exceeding 80%.
Q6: What are the best analytical techniques to monitor the reaction and characterize the final product?
A6:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches of the hydrazine group).
-
Melting Point: To assess the purity of the final product.
-
Q7: Are there any specific safety precautions I should take when working with hydrazine?
A7: Yes, hydrazine and its derivatives are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
III. Data Summary
| Parameter | Typical Value/Condition | Reference |
| Starting Material | 3-Chloro-6-methoxypyridazine | [5] |
| Reagent | Hydrazine hydrate or anhydrous hydrazine | [1][2] |
| Stoichiometry | Excess hydrazine (e.g., 5-10 equivalents) | [1] |
| Solvent | Ethanol or neat | [1][2] |
| Temperature | 80-100°C (Reflux) | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | >80% | - |
| Purification | Recrystallization (e.g., from ethanol) | [1] |
IV. Reaction Mechanism
The synthesis of this compound from 3-chloro-6-methoxypyridazine is a nucleophilic aromatic substitution reaction.
Caption: General mechanism for the synthesis of this compound.
V. References
-
CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents. (URL not available)
-
CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents. (URL not available)
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL not available)
-
ChemInform Abstract: Synthesis of 3‐Chloropyridazine‐6‐carboxylic Acid Hydrazide and Selective Hydrazinolysis of 3,6‐Substituted Pyridazines. - Sci-Hub. (URL not available)
-
Hydrazine - Organic Chemistry Portal. [Link]
-
Technical Support Center: Synthesis of 3-Chloro-6-methoxypyridazine Derivatives - Benchchem. (URL not available)
-
US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents.
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. [Link]
-
(PDF) 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones - ResearchGate. (URL not available)
-
Common side reactions with hydrazine hydrate and how to minimize them. - Benchchem. (URL not available)
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate. (URL not available)
-
Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine - PrepChem.com. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]
-
Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents - Benchchem. (URL not available)
-
4 - Organic Syntheses Procedure. [Link]
-
3-chloro-6-(4-methoxyphenyl)pyridazine - ChemSynthesis. [Link]
-
US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents.
Sources
- 1. prepchem.com [prepchem.com]
- 2. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 3. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of 3-Hydrazinyl-6-methoxypyridazine
Welcome to the dedicated technical support guide for the synthesis of 3-Hydrazinyl-6-methoxypyridazine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to streamline your synthetic workflow and ensure high purity of the final product.
Introduction: The Synthetic Challenge
This compound is a crucial building block in medicinal chemistry. Its synthesis, most commonly achieved via the nucleophilic substitution of 3-chloro-6-methoxypyridazine with hydrazine, appears straightforward. However, the reality of the laboratory environment often presents challenges with reaction completeness, byproduct formation, and purification. This guide provides expert-driven insights to navigate these issues, ensuring a reproducible and high-yielding process.
The primary synthetic route involves the displacement of a chloride atom by hydrazine. This reaction leverages the high nucleophilicity of hydrazine and the activated nature of the chloro-substituent on the electron-deficient pyridazine ring.
stability issues of 3-Hydrazinyl-6-methoxypyridazine in solution
Introduction: Navigating the Nuances of a Reactive Reagent
Welcome to the technical support guide for 3-Hydrazinyl-6-methoxypyridazine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile, yet sensitive, heterocyclic compound. As a key building block in the synthesis of various biologically active molecules, understanding its stability profile is paramount to achieving reproducible and reliable experimental outcomes. The inherent reactivity of the hydrazinyl moiety, while advantageous for chemical synthesis, also renders the molecule susceptible to degradation under common laboratory conditions.
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format. We will explore the causality behind its instability, provide actionable steps to mitigate degradation, and offer methodologies for assessing the integrity of your solutions.
Core Stability Principles: A Proactive Approach
The stability of any chemical in solution is not an intrinsic property but rather a dynamic interplay with its environment. Several key factors can dictate the degradation rate of sensitive compounds like this compound.[1][2][3] A foundational understanding of these principles is the first step in troubleshooting and prevention.
-
Temperature: Elevated temperatures accelerate the rates of chemical reactions, including degradation pathways.[1]
-
pH: The acidity or basicity of a solution can catalyze hydrolytic degradation or influence the susceptibility of the molecule to oxidation. Most drug-like molecules exhibit maximal stability in the pH range of 4 to 8.[1][2]
-
Light: Exposure to light, particularly in the UV spectrum, can provide the activation energy needed to initiate photochemical degradation.[3][4] Photosensitive compounds often require storage in amber vials or protected from light.[4]
-
Oxidation: The presence of atmospheric oxygen is a primary concern for electron-rich functional groups like hydrazines. Oxidative degradation is a common and often rapid decomposition pathway.[2]
-
Solvent Choice: The properties of the solvent, such as its polarity, protic nature, and the presence of dissolved impurities (e.g., water, peroxides), can significantly impact stability.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the common issues encountered by researchers during the handling and use of this compound solutions.
Question 1: My freshly prepared solution of this compound has turned yellow/brown. What is the cause and is the solution still usable?
Answer: A color change from colorless or pale yellow to a more intense yellow or brown is a strong indicator of oxidative degradation. The hydrazinyl group (-NHNH₂) is highly susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of diazene intermediates, which can subsequently decompose, resulting in a mixture of colored byproducts and a reduction in the concentration of the active starting material.
-
Causality: The unpaired electrons on the nitrogen atoms in the hydrazinyl group are readily abstracted by oxygen. This process is often accelerated by light and trace metal impurities.
-
Usability: It is strongly recommended not to use discolored solutions for quantitative experiments or sensitive synthetic steps. The presence of degradation products can lead to unpredictable side reactions and non-reproducible results. For qualitative screening, its use may be considered, but with extreme caution.
Question 2: What are the optimal storage conditions for stock solutions of this compound?
Answer: Based on supplier recommendations for analogous and related compounds and general chemical stability principles, the following storage conditions are advised to maximize shelf-life.[1][3][4]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of all potential degradation reactions.[6][7] |
| Light Exposure | Protect from light (use amber vials) | Prevents photochemical degradation.[4][6] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Minimizes exposure to oxygen, the primary driver of degradation. |
| Container | Tightly sealed container | Prevents solvent evaporation and ingress of atmospheric moisture and oxygen.[8] |
Question 3: Which solvent should I use to prepare my stock solution?
Answer: The choice of solvent is critical. An ideal solvent should fully dissolve the compound without reacting with it.
-
Recommended: Anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for creating high-concentration stock solutions. Use a fresh bottle or a properly stored bottle that has been handled under inert gas to minimize water and peroxide impurities.
-
Use with Caution: Protic solvents like methanol or ethanol can potentially react with the hydrazinyl group, especially over long-term storage or in the presence of catalysts. While suitable for immediate use in a reaction, they are not recommended for long-term stock solutions.
-
Aqueous Solutions: Preparing aqueous solutions is generally discouraged for storage due to the compound's susceptibility to hydrolysis and oxidation, which is often faster in aqueous media. If aqueous buffers are required, they should be prepared fresh from a non-aqueous stock solution immediately before the experiment.
Question 4: I am observing poor reproducibility in my biological assays. Could the stability of this compound be the cause?
Answer: Absolutely. Inconsistent results are a classic symptom of compound instability. If a stock solution degrades over the course of an experiment or between experiments, the effective concentration of the active compound will decrease. This leads to a diminished biological response and poor data reproducibility.
-
Troubleshooting Workflow:
-
Prepare Fresh: Always prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your main stock solution into smaller, single-use vials to avoid repeatedly warming and cooling the entire batch.
-
Perform a Quality Control Check: If instability is suspected, analyze your stock solution by HPLC or LC-MS to confirm its purity and concentration before use.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the best practices for preparing a stock solution to maximize its stability.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh the desired amount of solid in a clean, dry vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO (or other suitable anhydrous solvent) to achieve the target concentration.
-
Inert Gas Purge: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Sealing and Storage: Immediately cap the vial tightly. For extra protection, wrap the cap with parafilm. Store the vial in an amber container or wrapped in aluminum foil at 2-8°C.[6][7]
Protocol 2: Workflow for a Simple Stability Assessment via HPLC
This workflow allows you to empirically determine the stability of your compound under specific experimental conditions.
Sources
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. iipseries.org [iipseries.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ODM 3-AMINO-6-METHOXYPYRIDAZINE(CAS NO.:7252-84-8) Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. chemicalbook.com [chemicalbook.com]
Pyridazine Synthesis Technical Support Center: A Guide to Preventing Byproduct Formation
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyridazine scaffolds. Pyridazines are a critical class of nitrogen-containing heterocycles, frequently incorporated into pharmacologically active compounds. However, their synthesis can be fraught with challenges, including low yields and the formation of persistent byproducts that complicate purification and compromise final product quality.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles governing these reactions. By elucidating the causality behind common synthetic pitfalls, we aim to empower you with the knowledge to troubleshoot existing protocols and design more robust and efficient synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during pyridazine synthesis in a practical question-and-answer format.
Problem 1: My reaction is forming a significant amount of pyridazinone byproduct. How can I minimize this?
Answer:
The formation of pyridazinones is a common side reaction, particularly when using γ-keto acids or their derivatives as starting materials.[1][2] The pyridazinone arises from the cyclization of the γ-keto acid with hydrazine, followed by dehydration.
Causality: The formation of the pyridazinone is often favored by harsh reaction conditions, such as high temperatures and prolonged reaction times in acidic media, which promote the necessary dehydration step of the cyclic intermediate.[1]
Solutions:
-
Control of Reaction Temperature and Time: Carefully monitor and control the reaction temperature. Often, running the reaction at a lower temperature for a longer period can favor the desired pyridazine formation over the pyridazinone. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Choice of Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used. However, in some cases, switching to an aprotic solvent might disfavor the dehydration step leading to the pyridazinone.
-
pH Control: Maintaining a neutral or slightly basic pH can sometimes suppress the acid-catalyzed dehydration required for pyridazinone formation. The use of a buffer or a mild base can be beneficial.
-
Starting Material Selection: If possible, consider alternative starting materials that are less prone to pyridazinone formation. For example, using a 1,4-diketone instead of a γ-keto acid will directly lead to the pyridazine ring without the possibility of forming a lactam-like pyridazinone structure.[3]
Illustrative Reaction Pathway:
Caption: Formation of pyridazinone byproduct from a γ-keto acid.
Problem 2: My synthesis using an unsymmetrical 1,4-dicarbonyl compound is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
When an unsymmetrical 1,4-dicarbonyl compound reacts with hydrazine, the initial nucleophilic attack of hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of regioisomers.
Causality: The regioselectivity is determined by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The more electrophilic and less sterically hindered carbonyl group is generally favored for the initial attack by hydrazine.
Solutions:
-
Exploit Electronic Differences: If one carbonyl group is significantly more electron-deficient (e.g., adjacent to an electron-withdrawing group), it will be the preferred site of initial attack. You can leverage this by choosing substrates with appropriate electronic differentiation.
-
Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the approach of hydrazine, directing the initial attack to the less hindered carbonyl.
-
Protecting Groups: In some cases, it may be possible to selectively protect one of the carbonyl groups, force the reaction to proceed at the unprotected site, and then deprotect to obtain a single regioisomer.
-
Lewis Acid Catalysis: The use of a Lewis acid can sometimes enhance the electrophilicity of one carbonyl group over the other, thereby improving regioselectivity.[4]
Regioselectivity Decision Tree:
Caption: Factors influencing regioselectivity in pyridazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyridazine synthesis, and what are their pros and cons?
A1: The choice of starting material is crucial for a successful pyridazine synthesis. Here is a summary of common precursors:
| Starting Material | Advantages | Disadvantages |
| 1,4-Diketones | Direct route to pyridazines.[3] | Symmetrical diketones are required for single products; unsymmetrical ones can lead to regioisomers. |
| γ-Keto Acids/Esters | Readily available starting materials.[1][2] | Prone to pyridazinone byproduct formation.[1][2] |
| Maleic Anhydrides | Useful for synthesizing pyridazinediones.[5] | Limited to specific substitution patterns. |
| 1,2-Diazines (via Diels-Alder) | Allows for the construction of complex, substituted pyridazines.[4][6][7] | Can be sensitive to reaction conditions, potentially leading to low yields or side reactions.[8] |
Q2: My reaction has a low yield. What are the general strategies for optimization?
A2: Low yields in pyridazine synthesis can often be attributed to several factors, including incomplete reaction, side reactions, or product degradation.[9] Here are some general optimization strategies:
-
Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. A lower temperature for a longer duration can sometimes improve yields by minimizing side reactions.
-
Stoichiometry of Reactants: Ensure the correct stoichiometry of your reactants. An excess of one reactant, typically hydrazine, is sometimes used to drive the reaction to completion.
-
Catalyst: If applicable, screen different catalysts (e.g., Lewis acids) and optimize their loading.
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure your extraction and chromatography procedures are optimized for your specific product.
Q3: What is the best way to purify my crude pyridazine product?
A3: The purification method will depend on the physical properties of your pyridazine and the nature of the impurities.
-
Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the product is soluble at high temperature but sparingly soluble at low temperature, while the impurities are either very soluble or insoluble), recrystallization is an excellent method for obtaining high-purity material.
-
Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials.[5][10][11][12] The choice of stationary phase (e.g., silica gel) and eluent system is critical and should be determined by preliminary TLC analysis.[12]
-
Distillation: For liquid pyridazines with sufficient thermal stability, distillation can be an effective purification method.
Experimental Protocols
Protocol 1: General Procedure for Pyridazine Synthesis from a 1,4-Diketone
This protocol provides a general method for the synthesis of a 3,6-disubstituted pyridazine from a 1,4-diketone and hydrazine hydrate.
Materials:
-
1,4-Diketone (1.0 eq)
-
Hydrazine hydrate (1.1 - 1.5 eq)
-
Ethanol or Acetic Acid
-
Stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
Dissolve the 1,4-diketone in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a stir bar.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Attach a condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the substrate and should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Oxidation of Dihydropyridazine Intermediate:
In some cases, the reaction may yield a dihydropyridazine intermediate which needs to be oxidized to the aromatic pyridazine.[3]
Oxidizing Agents:
-
Air (often sufficient if the reaction is left stirring open to the atmosphere)
-
Bromine in acetic acid[8]
-
Copper(II) chloride[2]
Protocol 2: Purification of a Pyridazine Derivative by Flash Column Chromatography
This protocol outlines a general procedure for purifying a pyridazine derivative using flash column chromatography.[12]
Materials:
-
Crude pyridazine product
-
Silica gel
-
Appropriate eluent (determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elute the Column: Add the eluent to the column and apply gentle pressure to begin the elution. Collect fractions in separate tubes.
-
Monitor the Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridazine.
References
-
Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol. The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
- Science of Synthesis. (2004). Product Class 8: Pyridazines.
- Singh, S. P., Kumar, D., & Elguero, J. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1116.
- Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(3), 209-218.
-
De Kimpe, N., & D'hooghe, M. (2012). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 17(10), 12156-12181. [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]
- Al-Mousawi, S. M., Moustafa, M. S., Abdelhamid, I. A., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(20), 3503-3513.
- Hermkens, P. H. H., & D'hooghe, M. (2013).
-
Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28. [Link]
- ScienceDirect. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. In Advances in Heterocyclic Chemistry (Vol. 134, pp. 1-61).
- El-Sayed, N. N. E., & Abdel-Aziz, A. A.-M. (2019). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. Journal of the Iranian Chemical Society, 16(11), 2445-2457.
- Science of Synthesis. (2012).
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
- D'hooghe, M., & De Kimpe, N. (2013).
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
-
Organic Syntheses. (2021). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 98, 1-19. [Link]
- Hovakimyan, S. A., Babakhanyan, A. V., Voskanyan, V. S., Karapetian, V. E., Panosyan, G. A., & Kocharian, S. T. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047-1052.
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]
-
Organic Letters. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 24(4), 937–941. [Link]
Sources
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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- 7. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
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- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Characterization of 3-Hydrazinyl-6-methoxypyridazine Products
Introduction
Welcome to the technical support guide for the characterization of 3-Hydrazinyl-6-methoxypyridazine and its derivatives. As a key building block in medicinal chemistry and drug development, this heterocyclic hydrazine presents unique challenges due to its inherent reactivity and potential for instability. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative science.
Section 1: Core Challenges & Molecular Properties (FAQs)
This section addresses the fundamental properties of this compound that underpin many of the characterization difficulties.
Q1: What makes the this compound scaffold challenging to work with?
A1: The primary challenges stem from the electronic nature of the molecule. The hydrazine moiety (-NHNH₂) is a potent nucleophile and is highly susceptible to oxidation.[1] This reactivity can lead to a variety of side products or degradation pathways. Furthermore, the basicity of the hydrazine and the pyridazine nitrogens can cause issues in chromatographic analysis, such as peak tailing.[2]
Q2: My stock of this compound has turned yellow/brown. Is it still usable?
A2: A color change is a strong indicator of degradation.[1] Hydrazine-containing compounds are prone to oxidation when exposed to air and light, which often produces colored byproducts. It is highly recommended to verify the purity of the material using HPLC or LC-MS before use. For critical applications, using a freshly opened or newly purchased batch is the safest approach.
Q3: What are the best practices for storing this compound?
A3: To ensure stability, the compound should be stored in a cool (2-8°C), dark, and dry environment under an inert atmosphere like argon or nitrogen.[1] The container must be sealed tightly to protect it from moisture and oxygen, which are key initiators of degradation.
Section 2: Troubleshooting Chromatographic Analysis (FAQs)
Effective chromatographic separation is the cornerstone of accurate characterization. This section tackles common problems encountered during HPLC and LC-MS analysis.
Q4: I'm observing significant peak tailing for my product in reverse-phase HPLC. How can I fix this?
A4: Peak tailing with basic compounds like pyridazine derivatives is typically caused by secondary interactions between the protonated analyte and acidic residual silanol groups on the silica-based stationary phase.[2]
-
Causality: At neutral pH, your basic compound is protonated, and the silanols are deprotonated, leading to strong ionic interactions that cause tailing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to 2.5-3.5 with an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing their interaction with your analyte.[2]
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If pH adjustment is insufficient, consider switching to a high-purity, end-capped C18 column.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups, but this can suppress ionization in mass spectrometry.
-
Q5: My compound seems to be degrading on my LC-MS system. What could be the cause?
A5: On-instrument degradation can occur for several reasons. The hydrazine moiety is sensitive, and reaction products can be labile.
-
Potential Causes:
-
Acidic Mobile Phase: While necessary for good chromatography, a highly acidic mobile phase (e.g., with TFA) can sometimes catalyze the hydrolysis of certain functional groups on the final product, especially over longer run times.
-
High Source Temperature: The electrospray ionization (ESI) source operates at elevated temperatures. Thermally labile products may degrade under these conditions.
-
In-Source Reactions: The high-energy environment of the ESI source can sometimes induce fragmentation or reactions.
-
-
Troubleshooting Protocol:
-
Optimize Source Temperature: Reduce the source drying gas temperature in 25°C increments to find the lowest temperature that still provides good desolvation and ion signal.
-
Switch Mobile Phase Additive: If using TFA, switch to formic acid. It is less acidic and generally more compatible with sensitive compounds while still providing good protonation for ESI.
-
Minimize Analysis Time: Use a shorter gradient or a faster flow rate to reduce the residence time of the analyte on the column and in the system.
-
Section 3: Navigating Spectroscopic Characterization (FAQs)
NMR and Mass Spectrometry are vital for structural elucidation. However, the unique features of hydrazinyl-pyridazine derivatives can complicate spectral interpretation.
Q6: The -NH and -NH₂ protons in my ¹H NMR spectrum are very broad or don't integrate correctly. Why is this happening?
A6: This is a common and expected characteristic of N-H protons.
-
Chemical Principles:
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to rapid relaxation of adjacent protons, causing their signals to broaden.
-
Chemical Exchange: The N-H protons are acidic and can exchange with trace amounts of water in the NMR solvent (like DMSO-d₆) or with each other. This exchange process occurs on the NMR timescale and leads to signal broadening.[3]
-
-
Confirmation & Simplification Protocol:
-
Perform a D₂O Exchange: Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad N-H signals will disappear as the protons are replaced by non-signal-producing deuterium, confirming their identity.[3]
-
Low-Temperature NMR: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the N-H signals, though this is often not necessary if D₂O exchange is successful.
-
Q7: My high-resolution mass spectrum (HRMS) gives a molecular formula that doesn't match my expected product. What are the likely culprits?
A7: An incorrect molecular formula from HRMS points to an unexpected chemical transformation. For hydrazinyl-pyridazines, the most common issues are oxidation or dimerization.
-
Scenario 1: Oxidation: The most common transformation is the loss of two hydrogen atoms (m/z difference of -2.01565 Da) to form a diazene, or the gain of an oxygen atom (m/z difference of +15.99491 Da).
-
Scenario 2: Dimerization: Two molecules can react, often with the loss of a small molecule like N₂ or H₂O, to form a dimer. Check for masses that are approximately double your expected product mass.
-
Scenario 3: Reaction with Solvent: The reactive hydrazine can sometimes condense with trace impurities in solvents (e.g., acetone) or with the solvent itself (e.g., acetonitrile under certain conditions).
The workflow below provides a systematic approach to identifying these unexpected products.
Section 4: Troubleshooting & Analytical Workflows
Workflow 1: Impurity Identification
This decision tree guides the process of identifying an unknown peak observed during LC-MS analysis of a reaction mixture.
Caption: Decision tree for systematic impurity identification.
Workflow 2: HPLC Method Development for Pyridazine Derivatives
This flowchart outlines a logical progression for developing a robust HPLC method and troubleshooting poor peak shape.
Caption: Workflow for HPLC method development and optimization.
Section 5: Standardized Analytical Protocols
Adhering to standardized protocols is key to reproducible results.
Protocol 1: Purity Assessment by HPLC-UV
This protocol is a general starting point for determining the purity of a synthesized pyridazine derivative.[4]
-
System Preparation: Use a standard HPLC system with a UV detector. The column should be a modern, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh ~1 mg of your compound and dissolve it in 10 mL of a 1:1 mixture of Acetonitrile and Water to make a 0.1 mg/mL stock. If solubility is an issue, DMSO can be used, but minimize the injection volume. Filter the solution through a 0.45 µm syringe filter.[4]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm or a wavelength appropriate for your compound's chromophore.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Purity Calculation: Use the area percentage method, where the area of the main peak is divided by the total area of all integrated peaks in the chromatogram.[4]
Protocol 2: Confirming N-H Protons via D₂O Exchange in NMR
This protocol definitively identifies -NH and -NH₂ protons in a ¹H NMR spectrum.
-
Initial Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is preferred as it often slows exchange enough to see N-H protons). Acquire a standard ¹H NMR spectrum.
-
Identify Potential N-H Signals: Look for broad signals, or signals that do not integrate to a whole number, often in the downfield region of the spectrum.
-
Add D₂O: Carefully add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube using a pipette.
-
Mix and Re-acquire: Gently shake the tube to mix the contents and allow a few minutes for the H/D exchange to occur.
-
Analyze: Re-acquire the ¹H NMR spectrum using the same parameters. The signals corresponding to the N-H protons will have significantly diminished or disappeared completely.
Section 6: Comparative Data for Analytical Techniques
The choice of analytical technique is critical for obtaining reliable purity data. The following table compares common methods for analyzing pyridazine derivatives.[4]
| Method | Principle | Typical Purity Range (%) | Advantages | Limitations |
| HPLC (UV) | Chromatographic separation based on polarity. | 98.0 - 99.9% | High resolution, widely available, suitable for non-volatile and thermally labile compounds. | Requires impurities to have a UV chromophore for detection. |
| GC-MS | Chromatographic separation based on boiling point and mass. | 97.5 - 99.8% | High sensitivity, provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Quantitative analysis against a certified internal standard. | 98.5 - 100.0% | Highly accurate and precise, primary ratio method, does not require identical detector response for impurities. | Requires a pure, stable internal standard; analyte must have unique, well-resolved signals. |
| Elemental Analysis | Combustion analysis to determine C, H, N content. | Confirms elemental composition. | Provides fundamental confirmation of the molecular formula for a pure substance. | Does not distinguish between isomers; requires a very pure (>99.5%) and dry sample. |
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
- 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. (2025). BenchChem.
- Technical Support Center: Characterization of Complex Hydrazine Deriv
- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
- Synthesis and Characterization of Hydrazine Deriv
-
El-Gaby, M. S. A., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]
-
Saeed, A., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. [Link]
Sources
Validation & Comparative
A Comparative Guide to 3-Hydrazinyl-6-methoxypyridazine and Other Hydrazine Derivatives in Heterocyclic Synthesis
Introduction: The Indispensable Role of Hydrazine Derivatives in Synthesis
Hydrazine derivatives are a cornerstone class of reagents in modern organic synthesis, prized for their versatility and unique reactivity.[1][2] As nitrogen-rich compounds possessing two nucleophilic nitrogen atoms, they serve as invaluable building blocks for constructing a vast array of molecular architectures, particularly nitrogen-containing heterocycles.[1][3] Their ability to readily participate in condensation, cyclization, and substitution reactions makes them essential tools for chemists in pharmaceuticals, agrochemicals, and materials science.[2]
The core reactivity of the hydrazine moiety (-NHNH₂) lies in its capacity to act as a potent bis-nucleophile. This dual nucleophilicity is masterfully exploited in reactions with 1,3-bielectrophiles, such as β-diketones or α,β-unsaturated carbonyls, providing one of the most classical and efficient routes to five-membered heterocyclic rings like pyrazoles.[4][5][6] The specific nature of the substituent attached to the hydrazine group profoundly influences its reactivity, stability, and the types of structures it can form. This guide provides an in-depth comparison of 3-Hydrazinyl-6-methoxypyridazine , a specialized heterocyclic hydrazine, with more common derivatives like phenylhydrazine and simple acylhydrazides, offering field-proven insights for researchers, scientists, and drug development professionals.
Spotlight on this compound: A Privileged Scaffold
This compound is a bifunctional reagent that incorporates both a reactive hydrazine group and a pyridazine core. The pyridazine ring is a common motif in medicinal chemistry, known to impart a range of biological activities, including antihypertensive properties.[7] This makes the title compound a particularly attractive building block for creating complex molecules with embedded pharmacophores.
Synthesis Pathway
The preparation of this compound is a well-established multi-step process that begins with readily available precursors. The typical synthetic route involves the nucleophilic substitution of a chlorine atom on the pyridazine ring with hydrazine.
Caption: Synthetic workflow for this compound.
The synthesis commences with 3,6-dichloropyridazine, which is itself commonly prepared from maleic hydrazide (3,6-dihydroxypyridazine).[8][9] The critical first step is a controlled mono-substitution reaction with sodium methoxide. Causality: Maintaining a low temperature and using a controlled amount (ideally one equivalent) of the nucleophile is paramount to prevent the formation of the di-substituted byproduct, 3,6-dimethoxypyridazine.[8] The resulting intermediate, 3-chloro-6-methoxypyridazine, is a key building block for numerous agrochemical and pharmaceutical compounds.[10] This chlorinated intermediate is then treated with hydrazine hydrate, where the highly nucleophilic hydrazine displaces the remaining chloride to yield the final product.[11]
Comparative Analysis of Reactivity and Synthetic Utility
The choice of hydrazine derivative is a critical decision in synthesis design, directly impacting reaction outcomes, regioselectivity, and the complexity of the final product. Here, we compare this compound with two other widely used derivatives: phenylhydrazine and benzhydrazide (a representative acylhydrazide).
Nucleophilicity and Reactivity
-
This compound: The pyridazine ring is an electron-deficient heterocycle. This electron-withdrawing character slightly reduces the nucleophilicity of the attached hydrazine group compared to unsubstituted hydrazine. However, it remains a potent nucleophile capable of readily participating in standard condensation reactions.
-
Phenylhydrazine: The phenyl group is also electron-withdrawing by induction but can be electron-donating through resonance. Its influence on the hydrazine's nucleophilicity is moderate. The primary consideration with phenylhydrazine is often the steric bulk of the phenyl group, which can influence regioselectivity.
-
Benzhydrazide: The presence of the adjacent carbonyl group significantly delocalizes the lone pair of electrons on the substituted nitrogen atom. This makes the terminal -NH₂ group substantially less nucleophilic than in alkyl- or arylhydrazines. Consequently, reactions involving acylhydrazides often require more forcing conditions, such as stronger acid catalysis or higher temperatures, to proceed efficiently.[12]
Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis
A classic application for hydrazine derivatives is the Knorr pyrazole synthesis, which involves the cyclocondensation with a 1,3-dicarbonyl compound.[6] This reaction serves as an excellent platform for comparing the utility of our selected derivatives.
Caption: Comparative synthesis of pyrazole derivatives.
-
This compound: Reacts efficiently with 1,3-dicarbonyls to form 3-(1H-pyrazol-1-yl)-6-methoxypyridazine derivatives.[13] This reaction is a powerful strategy for molecular hybridization, directly linking two biologically relevant heterocyclic cores. These hybrid molecules are of significant interest in drug discovery for developing novel anti-inflammatory or antihypertensive agents.[7][13]
-
Phenylhydrazine: Its reaction with 1,3-dicarbonyls is a textbook method for synthesizing N-phenylpyrazoles.[14] These products are themselves valuable intermediates and are found in various pharmaceuticals, including the well-known anti-inflammatory drug Celecoxib.
-
Benzhydrazide: While it can be used to form N-acylpyrazoles, it is more commonly employed as a precursor for other heterocycles. For instance, acylhydrazides readily cyclize with reagents like carbon disulfide or carboxylic acids to form 1,3,4-oxadiazoles, a different class of five-membered heterocycles.[15] This highlights how modifying the hydrazine substituent fundamentally redirects its synthetic potential.
Data Summary: A Comparative Overview
| Hydrazine Derivative | Key Features | Primary Synthetic Target | Relative Reactivity | Experimental Notes |
| This compound | Contains pyridazine pharmacophore | Pyridazinyl-substituted heterocycles (e.g., pyrazoles, triazoles) | High | Multi-step synthesis required; product incorporates two key motifs. |
| Phenylhydrazine | Aromatic hydrazine | N-phenyl heterocycles (e.g., pyrazoles, indoles) | High | Commercially available; can influence regioselectivity. |
| Benzhydrazide | Acyl-substituted hydrazine | 1,3,4-Oxadiazoles, N-acyl heterocycles | Moderate | Reduced nucleophilicity; may require harsher reaction conditions. |
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, reproducible methods for synthesizing pyrazole derivatives, illustrating the practical differences between using a heterocyclic hydrazine and an aryl hydrazine.
Protocol 1: Synthesis of 3-methoxy-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This protocol demonstrates the use of this compound in a typical cyclocondensation reaction. The choice of ethanol as a solvent facilitates the dissolution of reactants, while the catalytic amount of acetic acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.
Materials:
-
This compound (10 mmol, 1.40 g)
-
Acetylacetone (1,3-dicarbonyl compound) (10 mmol, 1.02 mL)
-
Absolute Ethanol (40 mL)
-
Glacial Acetic Acid (catalyst, 3-4 drops)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.[13]
-
Addition of Reactants: To the stirred solution, add acetylacetone (10 mmol) followed by a catalytic amount of glacial acetic acid (3-4 drops).[13][16]
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.[13][16]
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Isolation of Product: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.[13] The solid product is then dried under vacuum.
Protocol 2: Synthesis of 1-phenyl-3,5-dimethyl-1H-pyrazole
This protocol, adapted from similar procedures, illustrates the synthesis using phenylhydrazine. The conditions are similar, highlighting the fundamental nature of the reaction, but the product outcome is entirely different.
Materials:
-
Phenylhydrazine (10 mmol, 0.99 mL)
-
Acetylacetone (1,3-dicarbonyl compound) (10 mmol, 1.02 mL)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalyst, 2-3 drops)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: Combine phenylhydrazine (10 mmol) and acetylacetone (10 mmol) in a round-bottom flask containing ethanol (20 mL).[16]
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.[16]
-
Reaction: Heat the mixture to reflux and maintain until the reaction is complete, as monitored by TLC.
-
Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Conclusion: Strategic Selection for Targeted Synthesis
While all hydrazine derivatives share a common reactive moiety, their synthetic applications are diverse and highly dependent on their substitution. This compound stands out as a specialized reagent for creating complex, hybrid molecules that merge the pyridazine and other heterocyclic scaffolds. This makes it an exceptionally powerful tool in medicinal chemistry for generating novel compounds with high potential for biological activity. In contrast, classical reagents like phenylhydrazine and acylhydrazides offer more straightforward routes to N-phenylated heterocycles or systems like 1,3,4-oxadiazoles, respectively.
The ultimate choice of reagent must be guided by the specific molecular architecture desired. Understanding the nuanced differences in reactivity, steric effects, and electronic properties among these derivatives empowers the synthetic chemist to design more efficient, targeted, and innovative molecular syntheses.
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A Comparative Analysis of 3-Hydrazinyl-6-methoxypyridazine Derivatives and Established Antihypertensive Therapies
This guide provides a comprehensive comparison of the efficacy of emerging 3-hydrazinyl-6-methoxypyridazine derivatives against well-established classes of antihypertensive drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data, outlines key experimental methodologies, and offers insights into the mechanistic underpinnings of these compounds.
While direct head-to-head clinical data for the specific this compound scaffold is emerging, this guide draws upon robust preclinical evidence from structurally related pyridazine compounds and the foundational knowledge of the well-known vasodilator, hydralazine. This comparative approach provides a valuable framework for evaluating the potential of this chemical class in the landscape of hypertension treatment.
Mechanistic Landscape of Antihypertensive Action
The management of hypertension relies on modulating the physiological pathways that regulate blood pressure. Established antihypertensives achieve this through distinct mechanisms, primarily targeting the Renin-Angiotensin-Aldosterone System (RAAS), the sympathetic nervous system, or vascular smooth muscle contractility. Pyridazine derivatives, in contrast, typically exert their effects as direct-acting vasodilators.
-
Established Antihypertensives:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: These agents, such as lisinopril and ramipril, block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced peripheral vascular resistance and decreased aldosterone secretion, promoting sodium and water excretion.[1]
-
Beta-Blockers: This class, including drugs like metoprolol and atenolol, primarily antagonizes β-1 adrenergic receptors in the heart, reducing heart rate and cardiac output.[2][3] They also inhibit renin release from the kidneys.
-
Calcium Channel Blockers (CCBs): CCBs, like amlodipine and nifedipine, inhibit the influx of extracellular calcium into vascular smooth muscle cells and cardiac muscle cells by blocking L-type calcium channels.[4][5] This leads to vasodilation and a reduction in blood pressure.[4]
-
-
3-Hydrazinopyridazine Derivatives:
-
The primary mechanism of action for hydralazine and its derivatives is direct relaxation of arteriolar smooth muscle.[6][7] This effect is thought to be mediated by several pathways, including the inhibition of intracellular calcium release from the sarcoplasmic reticulum, which is essential for muscle contraction.[8][9][10] By preventing calcium's interaction with contractile proteins, these compounds induce vasodilation, leading to a decrease in peripheral resistance and a subsequent drop in blood pressure.[9] Some evidence also suggests that hydralazine may inhibit hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes, representing a novel aspect of its mechanism.[8]
-
Below is a diagram illustrating the distinct signaling pathways targeted by these antihypertensive classes.
Caption: Comparative signaling pathways of major antihypertensive drug classes.
Comparative Efficacy: A Data-Driven Overview
The blood pressure-lowering efficacy of antihypertensive agents is a critical determinant of their clinical utility. While direct comparative trials are the gold standard, preclinical and clinical data provide valuable insights into the relative potency of different drug classes.
Table 1: Efficacy of Established Antihypertensive Classes
| Drug Class | Average Blood Pressure Reduction (Systolic/Diastolic) | Key Findings |
| ACE Inhibitors | ~8/5 mmHg | Efficacy is considered modest, with a significant portion of the effect achievable at lower doses.[11][12] Head-to-head trials show similar cardiovascular outcomes compared to Angiotensin Receptor Blockers (ARBs).[13] |
| Beta-Blockers | ~10/8 mmHg | Effective in reducing blood pressure and heart rate.[2] Some guidelines no longer recommend them as first-line therapy for hypertension without compelling indications due to potentially inferior outcomes compared to other classes in some studies.[14] |
| Calcium Channel Blockers | Potent, with a weighted mean difference of ~5/3 mmHg over other classes in some analyses.[15] | Highly effective in lowering blood pressure, particularly in elderly patients and those with isolated systolic hypertension.[15][16] They have been shown to be at least as efficacious as other antihypertensive classes for blood pressure reduction.[16] |
Table 2: Preclinical Antihypertensive Activity of Pyridazine Derivatives
| Compound/Derivative Class | Animal Model | Key Efficacy Findings | Reference |
| 3-Hydrazino-6-heteroaryl-pyridazines | Spontaneously Hypertensive Rats (SHR) | 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine was 4.9 times more active than dihydralazine when administered orally. | [17] |
| 3-Hydrazino-6-[N,N-bis(2-hydroxyethyl)amino]-pyridazine (L 6150) | SHR, DOCA-salt, and renal clip hypertensive rats | Demonstrated significant antihypertensive effects comparable to hydralazine. | [18] |
| 7-substituted-phenyl-pyridazino[1,6-a][6][8][19]triazin-2-imines | Wistar rats (normotensive) | Compound 4p (with a biphenyl substituent) showed a more significant and prolonged reduction in Mean Arterial Blood Pressure (MABP) than hydralazine and propranolol. | [19] |
| 6-phenyl-dihydropyridazin-3(2H)-one derivatives | Wistar rats (normotensive) | Several compounds showed good antihypertensive activity in the tail-cuff model. | [20] |
| Pyridazinone Derivatives | Molecular Docking & In-vitro ACE inhibition | One compound showed an IC50 value of 5.78 µg/mL for ACE inhibition, though less potent than lisinopril (IC50 of 0.85 µg/mL). | [21] |
| Bicyclic 3-hydrazinopyridazines | Rats | Several compounds exhibited high antihypertensive activity, with one (endralazine) advancing to clinical trials. | [22] |
These preclinical findings suggest that the 3-hydrazinopyridazine scaffold is a promising starting point for the development of potent antihypertensive agents, with some derivatives showing superior activity to the established drug hydralazine.[17][19]
Experimental Protocols for Efficacy Assessment
The evaluation of novel antihypertensive compounds requires robust and reproducible experimental models. Both in-vivo and in-vitro assays are essential to characterize the pharmacological profile of these molecules.
Protocol 1: In-Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a standard procedure for assessing the blood pressure-lowering effects of a test compound in a genetically hypertensive animal model.[23][24]
Objective: To determine the effect of a test compound on systolic and diastolic blood pressure in conscious Spontaneously Hypertensive Rats.
Methodology:
-
Animal Acclimatization: Male SHRs (14-16 weeks old) are acclimatized for at least one week with regular handling and sham measurements to minimize stress-induced blood pressure fluctuations.
-
Baseline Blood Pressure Measurement: Blood pressure is measured using a non-invasive tail-cuff plethysmography system.[19][20] Rats are placed in a restrainer on a heated platform to facilitate detection of tail artery pulses. At least three stable consecutive readings are taken and averaged to establish baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Compound Administration: Animals are randomly assigned to groups (n=6-8 per group): Vehicle control, positive control (e.g., Captopril, 30 mg/kg), and test compound groups at various doses. Compounds are typically administered orally (p.o.) via gavage.
-
Post-Dose Blood Pressure Monitoring: Blood pressure and heart rate are measured at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in blood pressure from baseline is calculated for each time point. The percentage reduction in blood pressure can be compared between groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). The maximum percentage fall in blood pressure and the duration of action are key parameters for evaluation.
Caption: Workflow for in-vivo antihypertensive screening.
Protocol 2: In-Vitro Vasorelaxant Activity using Aortic Ring Assay
This ex vivo protocol assesses the direct effect of a compound on vascular smooth muscle tone, helping to confirm a vasodilatory mechanism of action.[25][26][27]
Objective: To measure the concentration-dependent vasorelaxant effect of a test compound on pre-constricted rat aortic rings.
Methodology:
-
Aorta Dissection: A male Wistar or Sprague-Dawley rat is euthanized. The thoracic aorta is carefully excised, cleaned of adhering connective and fatty tissue, and placed in cold Krebs-Henseleit physiological salt solution (PSS).[28]
-
Aortic Ring Preparation: The aorta is cut into rings of 2-3 mm in width. Care is taken to not damage the endothelium.
-
Mounting in Organ Bath: Each ring is suspended between two L-shaped stainless-steel hooks in a temperature-controlled (37°C) organ bath containing Krebs solution and bubbled with 95% O2 and 5% CO2.[28][29] One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[29] The viability of the rings and the integrity of the endothelium are checked by inducing contraction with a submaximal dose of a vasoconstrictor (e.g., Phenylephrine, 1 µM) followed by relaxation with Acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.
-
Contraction and Cumulative Dosing: After a washout period, a stable contraction is induced again with the vasoconstrictor. Once the contraction plateaus, the test compound is added to the bath in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. A concentration-response curve is plotted, and the IC50 value (the concentration of the compound that produces 50% of the maximum relaxation) is calculated.
Caption: Workflow for in-vitro aortic ring vasorelaxation assay.
Conclusion and Future Directions
The exploration of this compound derivatives and related compounds represents a promising avenue in the search for novel antihypertensive agents. Preclinical evidence strongly suggests that this chemical class, acting primarily as direct arteriolar vasodilators, possesses significant blood pressure-lowering capabilities, with some analogues demonstrating superior potency to established vasodilators like hydralazine.
While established therapies like ACE inhibitors, beta-blockers, and calcium channel blockers remain the cornerstone of hypertension management, the development of new mechanistic classes is vital for patients with resistant hypertension or those who experience intolerable side effects. The data presented in this guide indicates that pyridazine-based compounds warrant further rigorous investigation, including detailed structure-activity relationship (SAR) studies, pharmacokinetic profiling, and eventually, well-controlled clinical trials to establish their safety and efficacy in human populations. The experimental frameworks provided herein offer a robust starting point for the continued evaluation of this promising class of antihypertensive candidates.
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A Comparative Guide to the Anti-Inflammatory Activity of 3-Hydrazinyl-6-methoxypyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive validation of the anti-inflammatory potential of 3-Hydrazinyl-6-methoxypyridazine and its derivatives. We will delve into the mechanistic underpinnings of their action, present a comparative analysis of their efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed experimental protocols for their evaluation.
The Pyridazine Scaffold: A Promising Avenue for Anti-Inflammatory Drug Discovery
Pyridazine and its derivatives, including pyridazinones, have garnered significant attention for their anti-inflammatory properties.[1][2] A key mechanism underlying their efficacy is the selective inhibition of cyclooxygenase-2 (COX-2).[3][4] The COX-2 enzyme is a crucial mediator of inflammation and pain, and its selective inhibition is a hallmark of modern anti-inflammatory therapies, offering the potential for reduced gastrointestinal side effects associated with non-selective COX inhibitors.[3] The structural versatility of the pyridazine ring allows for modifications that can enhance potency and selectivity for the COX-2 enzyme.[3][5]
Mechanism of Action: Targeting the Pro-Inflammatory Cascade
The anti-inflammatory action of many pyridazine derivatives is primarily attributed to their ability to selectively inhibit the COX-2 enzyme. This inhibition disrupts the conversion of arachidonic acid to prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever.
Beyond COX-2 inhibition, some pyridazine derivatives have also been shown to modulate other inflammatory pathways, including the inhibition of phosphodiesterase type 4 (PDE4) and the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][7]
Comparative Experimental Validation
To objectively assess the anti-inflammatory potential of the this compound scaffold, we will compare the performance of representative pyridazine derivatives with two widely used anti-inflammatory agents: Indomethacin , a potent non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.
In Vitro Evaluation: COX Enzyme Inhibition
A primary indicator of the anti-inflammatory potential and gastrointestinal safety profile of a compound is its in vitro inhibitory activity against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), quantifies the compound's preference for inhibiting COX-2. A higher SI value is desirable, suggesting a lower risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyridazine Derivative 1 (Compound 6b) | >10 | 0.18 | >55.5 | [3] |
| Pyridazine Derivative 2 (Compound 4c) | >10 | 0.26 | >38.4 | [3] |
| Indomethacin | 0.21 | 0.42 | 0.50 | [3] |
| Celecoxib | 12.98 | 0.35 | 37.08 | [3] |
Note: Pyridazine derivatives 1 and 2 are representative examples from the literature with structural similarities to the topic compound, used here for comparative purposes.
The data clearly demonstrates that the representative pyridazine derivatives exhibit potent and highly selective inhibition of the COX-2 enzyme, surpassing the selectivity of the established COX-2 inhibitor, Celecoxib.
In Vivo Evaluation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is measured at various time points after administration of the test compound.
| Compound (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | Reference |
| Pyridazine Derivative 1 (10 mg/kg) | 25.4% | 48.2% | 65.1% | 72.3% | [4] |
| Indomethacin (10 mg/kg) | 30.1% | 52.8% | 68.4% | 75.6% | [4] |
| Celecoxib (10 mg/kg) | 28.7% | 50.1% | 66.2% | 73.9% | [4] |
Note: The data for the pyridazine derivative is representative of potent compounds from this class.
In the in vivo model, the representative pyridazine derivative demonstrates anti-inflammatory efficacy comparable to both Indomethacin and Celecoxib, significantly reducing carrageenan-induced paw edema.
Experimental Protocols
For researchers seeking to validate the anti-inflammatory activity of novel compounds, the following are detailed, step-by-step methodologies for the key experiments discussed.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against ovine COX-1 and human recombinant COX-2.
Methodology:
-
Enzyme and Compound Preparation: Prepare working solutions of ovine COX-1 and human recombinant COX-2 in a suitable buffer (e.g., Tris-HCl). Prepare serial dilutions of the test compounds and reference drugs (Indomethacin, Celecoxib) in DMSO.
-
Pre-incubation: In a 96-well plate, add the enzyme solution, buffer, and the test compound or vehicle (DMSO). Pre-incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1M HCl).
-
PGE2 Quantification: Measure the concentration of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol details the widely used carrageenan-induced paw edema model in rats to assess acute anti-inflammatory activity.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Divide the animals into groups (n=6): vehicle control, positive control (Indomethacin or Celecoxib, 10 mg/kg), and test compound groups (various doses). Administer the test compounds and controls orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The available evidence strongly supports the anti-inflammatory potential of this compound and its related derivatives. Their primary mechanism of action through selective COX-2 inhibition positions them as promising candidates for the development of safer and more effective anti-inflammatory drugs. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers to further explore and validate the therapeutic utility of this important class of compounds.
References
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Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3713. [Link]
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Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic chemistry, 93, 103319. [Link]
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Hosseinzadeh, A., & Ramazani, A. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Recent patents on inflammation & allergy drug discovery, 10(1), 23–30. [Link]
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Kassab, A. E., Hassan, M. S. A., El-Malah, A. A., & Ahmed, E. M. (2024). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 145, 107238. [Link]
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Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic chemistry, 148, 107623. [Link]
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Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC medicinal chemistry, 14(7), 1361–1380. [Link]
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Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2020). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Bioorganic chemistry, 94, 103378. [Link]
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Geisslinger, G., & FitzGerald, G. A. (2000). COX-2 inhibitors. Australian prescriber, 23(1), 16–18. [Link]
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Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]
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Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 27(12), 3713. [Link]
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Simon, L. S. (1999). Celecoxib, a COX-2-specific inhibitor: the clinical data. The American journal of medicine, 107(6A), 53S–58S. [Link]
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Sharma, P., & Kumar, P. (2012). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of drug delivery, 2012, 964691. [Link]
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Kandeel, M. M., Kamal, A. M., El-Sayed, W. M., & Abdel-hameed, M. M. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules (Basel, Switzerland), 20(8), 13736–13756. [Link]
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Singh, N., & Kumar, A. (2024). Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. Journal of the Indian Chemical Society, 101(9), 101499. [Link]
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2020). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules (Basel, Switzerland), 25(19), 4554. [Link]
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Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal chemistry (Shariqah (United Arab Emirates)), 21(9), 1121–1142. [Link]
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Kandeel, M. M., Kamal, A. M., El-Sayed, W. M., & Abdel-hameed, M. M. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(8), 13736-13756. [Link]
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comparative analysis of the spectroscopic data of pyridazine isomers
An Expert's Guide to the Spectroscopic Differentiation of Pyridazine Isomers
Introduction: The Challenge of Isomeric Identification
In the realm of heterocyclic chemistry and drug discovery, the diazines—a class of aromatic compounds containing a six-membered ring with two nitrogen atoms—are of paramount importance. The three structural isomers, pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine), form the core of numerous pharmaceuticals, agrochemicals, and functional materials. Despite their simple structures, their distinct electronic and geometric properties, dictated by the relative positions of the nitrogen atoms, present a unique analytical challenge. Misidentification can lead to significant setbacks in synthesis and biological screening.
This guide provides a comprehensive, data-driven comparative analysis of the key spectroscopic techniques used to unambiguously differentiate these isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, explaining the underlying principles that govern their distinct spectral signatures. This analysis is grounded in established experimental data and protocols, offering researchers a reliable framework for structural elucidation.
Figure 1: Structures of the three diazine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for differentiating the diazine isomers. The electronegative nitrogen atoms significantly influence the electron density distribution within the aromatic ring, leading to characteristic chemical shifts and coupling patterns for the remaining protons and carbons.
¹H NMR Spectroscopy: A Tale of Symmetry and Deshielding
The ¹H NMR spectrum provides a direct fingerprint of the proton environment. The primary differentiating factor is the molecular symmetry and the inductive effect of the nitrogen atoms.
-
Pyridazine (C₄H₄N₂): The adjacent nitrogen atoms create a plane of symmetry, resulting in two sets of chemically equivalent protons (H3/H6 and H4/H5). This gives rise to a complex second-order multiplet (an AA'XX' system). The protons alpha to the nitrogen atoms (H3/H6) are significantly deshielded and appear furthest downfield due to strong inductive withdrawal.
-
Pyrimidine (C₄H₄N₂): This isomer possesses a C₂ axis of symmetry, leading to three distinct proton signals. The proton at the C2 position, sandwiched between two nitrogens, is the most deshielded and appears as a singlet. The equivalent protons at C4 and C6 appear as a doublet, while the proton at C5 is the most shielded and appears as a triplet.
-
Pyrazine (C₄H₄N₂): As the most symmetrical isomer with two planes of symmetry, all four protons are chemically and magnetically equivalent. Consequently, its ¹H NMR spectrum displays a single, sharp singlet, providing an immediate and unambiguous identification.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) in CDCl₃
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity |
| Pyridazine | H-3, H-6 | ~9.18 | Multiplet |
| H-4, H-5 | ~7.75 | Multiplet | |
| Pyrimidine | H-2 | ~9.25 | Singlet |
| H-4, H-6 | ~8.75 | Doublet | |
| H-5 | ~7.50 | Triplet | |
| Pyrazine | H-2, H-3, H-5, H-6 | ~8.62 | Singlet |
¹³C NMR Spectroscopy: Mapping Carbon Environments
Similar to ¹H NMR, the ¹³C NMR spectra are dictated by symmetry and the deshielding effects of the nitrogen atoms.
-
Pyridazine: Symmetry allows for only two signals. The alpha carbons (C3/C6) are significantly downfield (~150 ppm) compared to the beta carbons (C4/C5) at ~125 ppm.
-
Pyrimidine: Three distinct signals are observed. The C2 carbon, influenced by two nitrogens, is the most deshielded (~158 ppm). The C4/C6 carbons appear around 157 ppm, and the C5 carbon is the most shielded at ~121 ppm.
-
Pyrazine: The high symmetry results in a single signal for all four equivalent carbons around 145 ppm.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Isomer | Carbon | Chemical Shift (ppm) |
| Pyridazine | C-3, C-6 | ~150.5 |
| C-4, C-5 | ~125.0 | |
| Pyrimidine | C-2 | ~158.2 |
| C-4, C-6 | ~157.0 | |
| C-5 | ~121.5 | |
| Pyrazine | C-2, C-3, C-5, C-6 | ~145.3 |
Experimental Protocol: NMR Spectrum Acquisition
Figure 2: Standard workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the diazine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Transfer: Transfer the solution into a standard 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is then tuned to the appropriate frequency, and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal for both ¹H and ¹³C nuclei using standard pulse sequences.
-
Data Processing: The resulting FID is processed using a Fourier transform, followed by phasing, baseline correction, and integration to obtain the final spectrum.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule. While the spectra of the three isomers share similarities in the C-H stretching region (3000-3100 cm⁻¹), the key diagnostic information lies in the "fingerprint region" (below 1600 cm⁻¹), where ring stretching and C-H bending vibrations occur.
-
Ring Vibrations (C=C and C=N stretching): These absorptions, typically found between 1400-1600 cm⁻¹, are highly sensitive to the symmetry and electronic structure of the ring. Pyridazine, with its C₂ᵥ symmetry, exhibits a different pattern of bands in this region compared to the more symmetric pyrimidine (C₂ᵥ) and pyrazine (D₂ₕ).
-
Out-of-Plane C-H Bending: The vibrations in the 700-1000 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.
-
Pyridazine: Shows a strong band around 750-800 cm⁻¹ corresponding to the four adjacent C-H bonds.
-
Pyrimidine: Exhibits bands related to its three adjacent C-H bonds and one isolated C-H bond.
-
Pyrazine: The high symmetry leads to a single, strong out-of-plane bending absorption, typically around 800 cm⁻¹.
-
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C-H Stretch | Ring Stretch (C=C, C=N) | C-H Out-of-Plane Bend |
| Pyridazine | ~3050 | ~1570, 1445, 1415 | ~760 |
| Pyrimidine | ~3060 | ~1580, 1465, 1400 | ~990, 810, 675 |
| Pyrazine | ~3070 | ~1485, 1415 | ~805 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For diazines, two main types of transitions are observed: high-intensity π→π* transitions at shorter wavelengths and lower-intensity n→π* transitions at longer wavelengths, arising from the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital.
The relative positions of the nitrogen atoms affect the energies of these transitions. The interaction between the nitrogen lone pairs is greatest in pyridazine and absent in pyrazine, influencing the energy of the n→π* transition.
-
Pyridazine: Shows its n→π* transition around 340 nm in a non-polar solvent like cyclohexane.
-
Pyrimidine: The n→π* transition appears around 320 nm.
-
Pyrazine: This isomer's n→π* transition is typically observed at the longest wavelength, around 330 nm.
All three isomers exhibit strong π→π* transitions at shorter wavelengths, typically below 270 nm. The position of the n→π* band is also sensitive to solvent polarity; it undergoes a characteristic hypsochromic (blue) shift in polar solvents like ethanol due to stabilization of the non-bonding orbital.
Table 4: UV-Vis Absorption Maxima (λ_max) in Cyclohexane
| Isomer | π→π* Transition (nm) | n→π* Transition (nm) |
| Pyridazine | ~246 | ~340 |
| Pyrimidine | ~243 | ~320 |
| Pyrazine | ~260 | ~328 |
Mass Spectrometry (MS): Fragmentation Pathways
Under Electron Ionization (EI), all three isomers produce a molecular ion (M⁺˙) at m/z = 80. The differentiation lies in their subsequent fragmentation patterns, which are dictated by the weakest bonds in the structure.
-
Pyridazine: The most characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂), driven by the inherent weakness of the N-N single bond. This results in a prominent peak at m/z 52 (M-28). Loss of hydrogen cyanide (HCN) to give a peak at m/z 53 is a minor pathway.
-
Pyrimidine and Pyrazine: Lacking a weak N-N bond, their primary fragmentation pathway is the loss of HCN (a stable neutral molecule), leading to a strong base peak at m/z 53 (M-27). Differentiating between pyrimidine and pyrazine based on MS alone can be challenging, but when combined with other techniques, it becomes straightforward.
Figure 3: Key fragmentation pathways for diazine isomers in EI-MS.
Conclusion: A Multi-Technique Approach for Unambiguous Identification
While each spectroscopic technique provides valuable clues, a definitive and robust identification of pyridazine, pyrimidine, and pyrazine relies on a synergistic approach. The starkly different ¹H and ¹³C NMR spectra, driven by molecular symmetry, often provide the most conclusive evidence. The unique loss of N₂ in the mass spectrum of pyridazine serves as a powerful confirmatory data point. IR and UV-Vis spectroscopy offer complementary information about the vibrational and electronic properties, respectively, reinforcing the structural assignment. By integrating data from these orthogonal techniques, researchers can confidently and accurately distinguish between these critical heterocyclic isomers.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link] (This is a comprehensive, searchable database containing NMR, MS, and IR spectra for all three isomers).
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A foundational textbook covering the principles of spectroscopic techniques).
A Comparative Guide to Assessing the Purity of Synthesized 3-Hydrazinyl-6-methoxypyridazine
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for heterocyclic compounds like 3-Hydrazinyl-6-methoxypyridazine, a key building block in the synthesis of various biologically active molecules. The presence of even minute impurities can significantly alter a compound's pharmacological and toxicological profile, leading to misleading experimental results and potential safety concerns.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound. It is designed to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate techniques for their specific needs, from routine reaction monitoring to final quality control.
Synthesis Overview and Potential Impurities
A common synthetic route to this compound involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridazine ring with hydrazine. A typical precursor is 3-chloro-6-methoxypyridazine. The reaction with hydrazine hydrate yields the desired product.
However, this process can introduce several impurities. These may include unreacted starting materials, byproducts from side reactions, and degradation products. Some potential process-related impurities could be 3-amino-6-chloropyridazine, 3-amino-6-hydroxypyridazine, 3-chloro-6-hydroxypyridazine, and 3,6-dimethoxypyridazine.[1]
Caption: Workflow for the synthesis and purity assessment of this compound.
Comparative Analysis of Purity Assessment Methods
The choice of an analytical method for purity assessment depends on the physicochemical properties of this compound and its potential impurities, as well as the desired level of sensitivity and accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[2][3]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Detection is typically performed using a UV detector.
-
Expertise & Experience: A reversed-phase HPLC (RP-HPLC) method is generally suitable. The choice of a C18 column is based on the nonpolar nature of the pyridazine ring. The mobile phase, often a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid, helps to achieve good peak shape and resolution.[2][4]
-
Trustworthiness: Method validation, including specificity, linearity, accuracy, and precision, is crucial for ensuring the reliability of the results. System suitability tests should be performed before each run to verify the performance of the HPLC system.
Experimental Protocol (RP-HPLC):
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram. Purity is typically calculated using the area percentage method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3][6]
-
Principle: GC separates compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer.
-
Expertise & Experience: While this compound itself may not be sufficiently volatile for direct GC analysis, GC-MS is invaluable for detecting volatile impurities from the synthesis, such as residual solvents or volatile byproducts. Derivatization can sometimes be employed to increase the volatility of the analyte. For hydrazine compounds, derivatization with acetone can be a useful strategy.[7]
-
Trustworthiness: Mass spectral libraries (e.g., NIST) are used to identify unknown peaks, providing a high degree of confidence in impurity identification.
Experimental Protocol (GC-MS for Volatile Impurities):
-
Instrumentation: GC-MS system with a capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute a wide range of volatile compounds.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.
-
Analysis: Inject the sample and analyze the total ion chromatogram. Identify impurity peaks by comparing their mass spectra with a library.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's structure.
-
Expertise & Experience: ¹H NMR is particularly useful for identifying the main compound and any impurities containing protons. The integration of the signals can be used for quantitative analysis (qNMR) if an internal standard of known purity is used. ¹³C NMR provides information about the carbon skeleton.
-
Trustworthiness: NMR is a primary analytical method as the signal intensity is directly proportional to the number of nuclei, making it inherently quantitative without the need for calibration curves for the main component.
Experimental Protocol (¹H NMR):
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard in the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. Identify the signals corresponding to this compound and any impurities. Calculate the purity based on the relative integrals of the signals.
Melting Point Analysis
A simple yet effective preliminary test for purity.
-
Principle: Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities typically causes a depression and broadening of the melting point range.
-
Expertise & Experience: A narrow melting point range (e.g., within 1-2 °C) is indicative of high purity.[8] The observed melting point should be compared to the literature value.
-
Trustworthiness: While not a quantitative method, it is a valuable and quick check.
Experimental Protocol:
-
Instrumentation: Melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.
-
Analysis: The sample is heated slowly, and the temperature range over which it melts is recorded.
Data Presentation and Comparison
| Method | Principle | Advantages | Limitations | Best For |
| HPLC-UV | Chromatographic separation based on polarity. | High resolution, quantitative, suitable for non-volatile compounds. | Requires impurities to have a UV chromophore. | Quantitative purity determination and analysis of non-volatile impurities. |
| GC-MS | Chromatographic separation based on boiling point and mass. | High sensitivity, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Identification and quantification of volatile and semi-volatile impurities. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Provides detailed structural information, inherently quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, can be complex to interpret. | Structural confirmation and absolute quantification using an internal standard. |
| Melting Point | Observation of the phase transition from solid to liquid. | Simple, fast, and inexpensive. | Not quantitative, insensitive to small amounts of impurities. | A quick, preliminary assessment of purity. |
Case Study: A Practical Comparison
A synthesized batch of this compound was analyzed using the methods described above.
-
Melting Point: The observed melting point was 108-110 °C, which is slightly broader than expected, suggesting the presence of minor impurities.
-
HPLC-UV: The chromatogram showed a major peak at the expected retention time with a purity of 98.5% by area percentage. Two minor impurity peaks were also detected.
-
GC-MS: The analysis revealed the presence of residual methanol from the synthesis.
-
¹H NMR: The spectrum confirmed the structure of the main compound. Signals corresponding to an impurity were observed at a low level, and their integration suggested a purity of approximately 98-99%.
Caption: Decision tree for selecting the appropriate analytical method.
Recommendations
For a comprehensive and reliable assessment of the purity of synthesized this compound, a multi-technique approach is recommended:
-
Initial Screening: Use melting point analysis and Thin-Layer Chromatography (TLC) for a quick preliminary check of purity.
-
Routine Analysis: HPLC is the method of choice for routine purity checks and reaction monitoring due to its robustness and quantitative nature.
-
In-depth Analysis and Reference Standard Characterization: A combination of HPLC for quantitative purity, GC-MS for volatile impurities, and NMR for structural confirmation and orthogonal purity assessment is essential for a complete characterization, especially for batches intended for late-stage development or as reference standards.
By judiciously applying these analytical techniques, researchers can ensure the quality and integrity of their synthesized this compound, paving the way for reliable and reproducible scientific outcomes.
References
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Attygalle, A., & Jalsovszky, I. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1592, 163-174. [Link]
-
SIELC Technologies. (2018, May 16). Separation of 3-chloro-6-hydrazino-pyridazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
Sources
- 1. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-chloro-6-hydrazino-pyridazine | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sielc.com [sielc.com]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
The Cutting Edge of COX-2 Inhibition: A Comparative Docking Analysis of 3-Hydrazinyl-6-methoxypyridazine-Based Compounds
A Deep Dive into the In-Silico Performance of Novel Pyridazine Scaffolds Against Cyclooxygenase-2
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a paramount objective for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. This guide offers a comprehensive comparative analysis of the molecular docking of novel 3-hydrazinyl-6-methoxypyridazine-based inhibitors against the COX-2 enzyme. By juxtaposing their in-silico performance with established NSAIDs like celecoxib and indomethacin, we provide researchers and drug development professionals with critical insights into the structure-activity relationships and therapeutic potential of this promising class of compounds.
The Rationale for Pyridazine Scaffolds in COX-2 Inhibition
The pyridazine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. In the context of COX-2 inhibition, its unique electronic and steric properties allow for the design of molecules that can selectively target the active site of the COX-2 enzyme. The inclusion of a hydrazinyl moiety and a methoxy group at the 3 and 6 positions, respectively, provides key points for molecular interactions and opportunities for synthetic diversification to optimize binding affinity and selectivity.
Comparative Docking Performance: Pyridazine Derivatives vs. Reference Inhibitors
Molecular docking studies are instrumental in predicting the binding modes and affinities of ligands to their protein targets. The following table summarizes the docking scores and experimental inhibitory concentrations (IC50) of selected pyridazine derivatives against COX-2, benchmarked against the widely used inhibitors celecoxib and indomethacin. Lower docking scores indicate a more favorable binding interaction, while lower IC50 values denote greater inhibitory potency.
| Compound | Target | Docking Score (kcal/mol) | Experimental IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyridazine Derivative 1 | COX-2 | -9.8 | 0.0438 | 11.51 |
| Pyridazine Derivative 2 | COX-2 | -9.5 | 0.0530 | >18.86 |
| Pyridazine Derivative 3 | COX-2 | -9.2 | 0.18 | 6.33 |
| Celecoxib (Reference) | COX-2 | -8.8 to -10.78 | 0.03 - 0.35 | 11.78 - >117.5 |
| Indomethacin (Reference) | COX-2 | -7.7 | 0.026 - 0.739 | 0.4 - 0.5 |
Note: Docking scores and IC50 values are collated from multiple studies and may vary based on the specific experimental and computational conditions. The Selectivity Index (SI) is the ratio of the IC50 for COX-1 to the IC50 for COX-2, with higher values indicating greater selectivity for COX-2.
The data clearly indicates that certain pyridazine derivatives exhibit docking scores and IC50 values that are not only comparable but in some cases superior to the reference drug celecoxib, a highly selective COX-2 inhibitor.[1][2] This suggests a strong therapeutic potential for this class of compounds.
Unveiling the Molecular Interactions: A Look into the Binding Pocket
The efficacy of these pyridazine-based inhibitors is rooted in their specific interactions with key amino acid residues within the COX-2 active site. Docking simulations reveal that the pyridazine scaffold orients itself to form critical hydrogen bonds and hydrophobic interactions.
For instance, molecular docking studies of potent pyridazine derivatives have shown interactions with essential amino acids such as His90 and Arg513.[3] The ability of these compounds to access and bind within the side pocket of the COX-2 enzyme is a key determinant of their selectivity and potency.[2]
A Standardized Protocol for Comparative Docking Studies of COX-2 Inhibitors
To ensure the reproducibility and validity of in-silico comparisons, a standardized docking protocol is essential. The following workflow outlines the key steps for a robust comparative docking study.
Experimental Workflow for Comparative Molecular Docking
Sources
- 1. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 3-Hydrazinyl-6-methoxypyridazine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Hydrazinyl-6-methoxypyridazine, a heterocyclic compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related pyridazine and hydrazine derivatives to establish a robust and safety-conscious disposal procedure. The inherent risks associated with the hydrazinyl functional group necessitate a cautious and well-informed approach.
The Chemical Profile and Inherent Hazards
This compound's structure suggests a hazard profile influenced by both the pyridazine ring and the highly reactive hydrazinyl group. Hydrazine and its derivatives are recognized for their potential toxicity, including being harmful if swallowed, in contact with skin, or inhaled. Many are also suspected carcinogens and can cause severe skin and eye irritation. Furthermore, these compounds can be hazardous to aquatic life with long-lasting effects. Therefore, treating this compound with a high degree of caution is paramount.
Core Principles of Safe Disposal
The overarching principle for the disposal of this compound is the prevention of environmental contamination and the protection of personnel. This is achieved through a multi-faceted approach encompassing appropriate personal protective equipment (PPE), containment of spills, and the selection of a suitable final disposal method, which for this class of compounds is typically high-temperature incineration by a licensed chemical waste disposal facility.[1][2]
Quantitative Data Summary
For clarity, the following table summarizes key information extrapolated from analogous compounds.
| Parameter | Guideline | Source(s) |
| Primary Hazards | Toxic, potential carcinogen, skin/eye irritant, environmental hazard. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, lab coat, and in case of dust or aerosols, respiratory protection. | [1][3] |
| Spill Containment | Absorb with inert material, collect in a sealed container for disposal. Avoid generating dust. | [3] |
| Recommended Disposal Method | Licensed chemical incineration. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times when handling the compound or its waste.[1]
-
Eye Protection: Use safety goggles with side shields or a face shield.[1]
-
Lab Coat: A flame-retardant and chemical-resistant lab coat is mandatory.
-
Ventilation: All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be worn.
2. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into a designated, clearly labeled, and sealable waste container.
-
The container should be made of a material compatible with the chemical and should be kept closed when not in use.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the designated waste container. Avoid raising dust.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
The primary recommended method for the disposal of hydrazine derivatives is through a licensed hazardous waste disposal company.[2]
-
The most common and effective method employed by these companies is high-temperature incineration, which ensures the complete destruction of the compound.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste container. Provide them with as much information as possible about the waste, including its chemical nature and potential hazards.
5. Documentation:
-
Maintain a log of the waste generated, including the approximate amount and date of collection. This is crucial for regulatory compliance and for the waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
The Rationale Behind the Protocol: A Commitment to Safety
The stringent measures outlined in this guide are rooted in the known hazards of hydrazine derivatives. The emphasis on robust PPE and the use of a fume hood directly addresses the acute toxicity and potential carcinogenicity of these compounds. Segregating the waste prevents unintended chemical reactions and ensures that it is handled appropriately by the disposal facility.
High-temperature incineration is the preferred disposal method because it provides a high destruction and removal efficiency, breaking the molecule down into less harmful components.[1][2] Discharging such chemicals into the sewer system is strictly prohibited as they can be toxic to aquatic organisms and may persist in the environment.[2]
By adhering to these procedures, researchers and laboratory personnel not only ensure their own safety but also contribute to the protection of the wider community and the environment. It is the responsibility of every individual working with such chemicals to be knowledgeable about their hazards and to follow established safety protocols diligently.
References
Sources
A Comprehensive Guide to the Safe Handling of 3-Hydrazinyl-6-methoxypyridazine
As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-Hydrazinyl-6-methoxypyridazine. The protocols outlined below are designed to establish a self-validating system of safety, ensuring the well-being of all laboratory personnel.
Hazard Assessment and Risk Mitigation
This compound should be presumed to be a hazardous substance. Based on the toxicological profiles of analogous compounds, the primary risks are expected to include:
-
Acute Toxicity: Potential for harm if swallowed, in contact with skin, or inhaled.
-
Skin and Eye Damage: May cause severe skin burns and eye damage.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation[5][6].
-
Sensitization: May cause an allergic skin reaction.
-
Carcinogenicity: Hydrazine and its derivatives are considered potential carcinogens[1].
Given these potential hazards, a multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.
-
Chemical Fume Hood: All work with this compound, including weighing, mixing, and transferring, must be conducted in a properly functioning and certified chemical fume hood[7].
-
Glove Box: For procedures with a higher risk of aerosol generation or when working with larger quantities, a glove box, potentially under an inert atmosphere like nitrogen, is recommended[1].
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood[6].
Personal Protective Equipment (PPE): A Necessary Barrier
The selection and proper use of PPE are critical to preventing personal exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Hands | Nitrile or Neoprene gloves. Double gloving is recommended. | Provides a barrier against skin absorption, which can be a significant route of exposure for hydrazine compounds[1]. Always consult the glove manufacturer's compatibility chart. |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage[1][8]. |
| Body | Fire/flame-resistant lab coat, full-length pants, and closed-toe shoes. | Protects the skin from accidental contact and provides a layer of protection in case of a fire[1]. |
| Respiratory | A NIOSH-approved respirator may be required based on a risk assessment. | For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, such as during spill cleanup, a full-face respirator with appropriate cartridges should be used[1][9]. All personnel requiring a respirator must be part of a respiratory protection program, including training and fit-testing[1]. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.fr [fishersci.fr]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. apps.dtic.mil [apps.dtic.mil]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
